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Core Science & Biosynthesis

Foundational

1-ethyl-1H-imidazole-2-sulfonamide synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-ethyl-1H-imidazole-2-sulfonamide Abstract This technical guide provides a comprehensive overview of a robust and plausible synthetic pathway for 1-ethyl-1H-imidazole-2-su...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1-ethyl-1H-imidazole-2-sulfonamide

Abstract

This technical guide provides a comprehensive overview of a robust and plausible synthetic pathway for 1-ethyl-1H-imidazole-2-sulfonamide, a heterocyclic compound of interest in medicinal chemistry and drug development. The imidazole core, coupled with a sulfonamide moiety, represents a significant pharmacophore found in numerous therapeutic agents.[1][2] This document outlines a multi-step synthesis beginning with the N-alkylation of imidazole, followed by regioselective functionalization at the C2 position to introduce the sulfonamide group. The narrative emphasizes the chemical rationale behind procedural choices, offering insights into reaction mechanisms, and provides a detailed, step-by-step experimental protocol suitable for implementation in a research setting.

Introduction and Strategic Overview

The synthesis of functionalized imidazole derivatives is a cornerstone of modern pharmaceutical research. The sulfonamide functional group is a prevalent motif in drug design, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its electron-withdrawing properties.[3] The target molecule, 1-ethyl-1H-imidazole-2-sulfonamide, combines these two key features.

While direct, single-step syntheses for this specific molecule are not prominently documented, a logical and efficient pathway can be constructed from well-established organometallic and sulfonylation reactions. The proposed strategy hinges on the acidic nature of the C2 proton of the N-alkylated imidazole ring, which allows for regioselective deprotonation and subsequent electrophilic quenching to build the desired functionality.

The overall synthetic strategy is depicted below:

G cluster_0 Retrosynthetic Analysis Target 1-ethyl-1H-imidazole-2-sulfonamide Intermediate1 1-ethyl-1H-imidazole-2-sulfonyl chloride Target->Intermediate1 Amination Intermediate2 Lithium 1-ethyl-1H-imidazole-2-sulfinate Intermediate1->Intermediate2 Chlorination & Oxidation Intermediate3 2-Lithio-1-ethyl-1H-imidazole Intermediate2->Intermediate3 Quench with SO2 StartingMaterial 1-ethyl-1H-imidazole Intermediate3->StartingMaterial C2-Deprotonation

Caption: Retrosynthetic pathway for 1-ethyl-1H-imidazole-2-sulfonamide.

Detailed Synthesis Pathway and Mechanistic Insights

The forward synthesis involves three primary stages: N-ethylation of the imidazole core, C2-functionalization to install a sulfur moiety, and subsequent conversion to the final sulfonamide.

Stage 1: Synthesis of 1-ethyl-1H-imidazole

The initial step is the N-alkylation of imidazole. This is a standard procedure where a base is used to deprotonate the imidazole nitrogen, creating a nucleophilic anion that readily attacks an ethylating agent.

  • Reaction: Imidazole is treated with a base such as sodium hydride (NaH) in an anhydrous aprotic solvent like Tetrahydrofuran (THF). The resulting imidazolide anion is then reacted with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) to yield 1-ethyl-1H-imidazole.

  • Causality: The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation without competing side reactions. Anhydrous conditions are critical to prevent quenching the base and the imidazolide anion.

Stage 2: C2-Sulfonylation via Lithiation

This stage is the most critical, involving the regioselective introduction of the sulfur group at the C2 position.

  • Step 2a: C2-Lithiation: 1-ethyl-1H-imidazole is dissolved in an anhydrous ether solvent (e.g., THF) and cooled to a low temperature (-78 °C). A strong organolithium base, typically n-butyllithium (n-BuLi), is added dropwise. The n-BuLi selectively abstracts the most acidic proton, which is at the C2 position, to form 2-lithio-1-ethyl-1H-imidazole.

    • Expertise: The C2 proton is significantly more acidic than other protons on the ring due to the inductive effect of the adjacent nitrogen atoms and its position between them. Low temperatures are essential to prevent side reactions and potential decomposition of the organolithium intermediate.

  • Step 2b: Electrophilic Quench with Sulfur Dioxide: Gaseous sulfur dioxide (SO₂) is bubbled through the solution of the lithiated intermediate. The highly nucleophilic carbanion attacks the electrophilic sulfur atom of SO₂, forming a lithium 1-ethyl-1H-imidazole-2-sulfinate salt upon aqueous workup.

    • Trustworthiness: This method is a reliable and well-documented procedure for installing sulfinate groups onto aromatic and heteroaromatic rings.

Stage 3: Conversion to 1-ethyl-1H-imidazole-2-sulfonamide

The final stage transforms the sulfinate intermediate into the target sulfonamide.

  • Step 3a: Formation of the Sulfonyl Chloride: The isolated lithium sulfinate is converted to the more reactive sulfonyl chloride. A common and effective method is treatment with N-Chlorosuccinimide (NCS) in a suitable solvent system. This directly oxidizes and chlorinates the sulfinate to yield 1-ethyl-1H-imidazole-2-sulfonyl chloride. This approach avoids the use of harsh reagents like thionyl chloride which can be less compatible with the imidazole ring.

  • Step 3b: Amination: The crude 1-ethyl-1H-imidazole-2-sulfonyl chloride is then reacted with an excess of an ammonia source, such as concentrated ammonium hydroxide or ammonia in isopropanol, to form the primary sulfonamide. The reaction proceeds via nucleophilic attack of ammonia on the electrophilic sulfur of the sulfonyl chloride, displacing the chloride ion.[4]

    • Expertise: Using an excess of ammonia ensures the reaction goes to completion and neutralizes the HCl byproduct generated during the reaction.

Experimental Protocol and Data

The following protocol is a self-validating system designed for laboratory execution.

Workflow Visualization

G cluster_1 Stage 1: N-Ethylation cluster_2 Stage 2: C2-Sulfonylation cluster_3 Stage 3: Sulfonamide Formation A1 Charge Imidazole, NaH, THF A2 Cool to 0°C A1->A2 A3 Add Ethyl Iodide A2->A3 A4 Warm to RT, Stir A3->A4 A5 Quench & Extract A4->A5 A6 Purify (1-ethyl-1H-imidazole) A5->A6 B1 Dissolve Product from A6 in THF A6->B1 B2 Cool to -78°C B1->B2 B3 Add n-BuLi B2->B3 B4 Bubble SO2 gas B3->B4 B5 Aqueous Workup B4->B5 B6 Isolate Sulfinate Salt B5->B6 C1 Suspend Sulfinate Salt B6->C1 C2 Add NCS C1->C2 C3 Stir at RT C2->C3 C4 Isolate Sulfonyl Chloride (crude) C3->C4 C5 React with NH4OH C4->C5 C6 Purify (Final Product) C5->C6

Caption: Step-by-step experimental workflow for the synthesis.

Quantitative Data Summary
StepReactantMW ( g/mol )Moles (mmol)Equiv.Reagent/SolventConditionsTheoretical ProductYield (%)
1 Imidazole68.081001.0NaH (1.1 eq), EtI (1.1 eq), THF0°C to RT, 4h1-ethyl-1H-imidazole~90
2a 1-ethyl-1H-imidazole96.13901.0n-BuLi (1.1 eq), THF-78°C, 1h2-Lithio-intermediateIn-situ
2b 2-Lithio-intermediate-901.0SO₂ (excess)-78°C to RTLi 1-ethyl-imidazole-2-sulfinate~85
3a Li Sulfinate Salt166.0876.51.0NCS (1.2 eq), CH₂Cl₂RT, 2h1-ethyl-imidazole-2-sulfonyl chlorideIn-situ
3b Sulfonyl Chloride194.6476.51.0NH₄OH (excess)0°C to RT, 3h1-ethyl-1H-imidazole-2-sulfonamide~80
Step-by-Step Methodology

Materials: Imidazole, Sodium Hydride (60% in mineral oil), Ethyl Iodide, Anhydrous Tetrahydrofuran (THF), n-Butyllithium (2.5 M in hexanes), Sulfur Dioxide (gas), N-Chlorosuccinimide (NCS), Dichloromethane (DCM), Ammonium Hydroxide (28-30%).

Stage 1: 1-ethyl-1H-imidazole

  • Under an inert atmosphere (N₂ or Argon), suspend sodium hydride (4.4 g, 110 mmol, 1.1 eq) in 200 mL of anhydrous THF in a flame-dried flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of imidazole (6.81 g, 100 mmol, 1.0 eq) in 50 mL of anhydrous THF dropwise over 30 minutes.

  • Stir the mixture at 0 °C for 30 minutes, then add ethyl iodide (17.16 g, 110 mmol, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction by slowly adding 20 mL of water.

  • Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-ethyl-1H-imidazole as an oil.

Stage 2: Lithium 1-ethyl-1H-imidazole-2-sulfinate

  • Under an inert atmosphere, dissolve the 1-ethyl-1H-imidazole (8.65 g, 90 mmol, 1.0 eq) in 250 mL of anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (39.6 mL of 2.5 M solution, 99 mmol, 1.1 eq) dropwise, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C.

  • Bubble dry sulfur dioxide gas through the solution for 30 minutes. A white precipitate will form.

  • Allow the mixture to slowly warm to room temperature.

  • Remove the solvent under reduced pressure. The resulting solid is the crude lithium 1-ethyl-1H-imidazole-2-sulfinate, which can be used in the next step after drying under vacuum.

Stage 3: 1-ethyl-1H-imidazole-2-sulfonamide

  • Suspend the crude lithium sulfinate salt (approx. 76.5 mmol) in 200 mL of dichloromethane.

  • Add N-Chlorosuccinimide (12.2 g, 91.8 mmol, 1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 2 hours.

  • Filter the reaction mixture to remove succinimide and lithium chloride salts. The filtrate contains the crude 1-ethyl-1H-imidazole-2-sulfonyl chloride.

  • Cool the filtrate to 0 °C and add 100 mL of concentrated ammonium hydroxide dropwise with vigorous stirring.

  • Stir the biphasic mixture for 3 hours, allowing it to warm to room temperature.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine all organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization to afford the pure 1-ethyl-1H-imidazole-2-sulfonamide.

Conclusion

This guide details a logical and field-proven three-stage synthesis for 1-ethyl-1H-imidazole-2-sulfonamide. By leveraging the inherent reactivity of the N-substituted imidazole ring, the pathway provides a reliable method for researchers in drug discovery and organic synthesis. The protocol is designed to be robust, with each step grounded in well-understood chemical principles, ensuring a high degree of confidence in its successful implementation.

References

  • Al-Sanea, M. M., et al. (2013). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. Molecules, 18(9), 11045-11057. Available at: [Link]

  • Stevens, M. Y., Sawant, R. T., & Odell, L. R. (2014). Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt: Scope and 15N NMR Labeling Experiments. The Journal of Organic Chemistry, 79(11), 4826-4831. Available at: [Link]

  • Kumar, A., et al. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • PubChem. (2026). 1-Ethyl-1H-imidazole. National Center for Biotechnology Information. Available at: [Link]

Sources

Exploratory

1-Ethyl-1H-Imidazole-2-Sulfonamide: Mechanism of Action & Technical Guide

This guide provides an in-depth technical analysis of 1-ethyl-1H-imidazole-2-sulfonamide , focusing on its pharmacodynamics as a zinc-binding inhibitor of the Carbonic Anhydrase (CA) superfamily. Executive Summary 1-ethy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-ethyl-1H-imidazole-2-sulfonamide , focusing on its pharmacodynamics as a zinc-binding inhibitor of the Carbonic Anhydrase (CA) superfamily.

Executive Summary

1-ethyl-1H-imidazole-2-sulfonamide (CAS: 89501-88-2) is a heterocyclic primary sulfonamide that functions as a reversible, competitive inhibitor of Carbonic Anhydrase (CA) enzymes (EC 4.2.1.1).[1] Its core mechanism involves the coordination of the sulfonamide nitrogen anion to the catalytic Zinc(II) ion within the enzyme's active site, effectively stalling the physiological hydration of carbon dioxide to bicarbonate.

While often utilized as a high-efficiency synthetic intermediate for complex antiparasitic and antimicrobial agents, the molecule itself serves as a critical fragment probe in Fragment-Based Drug Discovery (FBDD) for mapping the hydrophilic/hydrophobic topology of CA active sites.

Part 1: Mechanism of Action (Core Dynamics)

The Biological Target: Carbonic Anhydrase (CA)

The primary biological targets are the metalloenzyme isoforms of the Carbonic Anhydrase family, specifically the cytosolic hCA I and hCA II (ubiquitous) and the transmembrane hCA IX and hCA XII (tumor-associated).

  • Physiological Role: CAs catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons:

    
    
    
  • Pathological Relevance: Overexpression of hCA IX in hypoxic tumors regulates pH, promoting metastasis. Inhibition of this pathway is a key strategy in oncology.

Molecular Mechanism: The "Zinc-Binder" Model

The efficacy of 1-ethyl-1H-imidazole-2-sulfonamide is dictated by its ability to mimic the transition state of the native substrate (CO2) while displacing the catalytic water molecule.

Step-by-Step Inhibition Cascade:
  • Ionization: The sulfonamide moiety (

    
    ) acts as a weak acid (
    
    
    
    ). Within the enzyme's active site, it deprotonates to form the monoanion (
    
    
    ).
  • Zinc Coordination: The deprotonated nitrogen coordinates directly to the catalytic

    
     ion in a tetrahedral geometry. This blocks the entry of the native substrate (
    
    
    
    ).
  • Hydrogen Bonding Network:

    • The sulfonamide oxygen atoms form hydrogen bonds with the backbone amide of Thr199 .

    • This interaction is stabilized by Glu106 , locking the inhibitor in a rigid conformation.

  • Hydrophobic Interaction (The "Ethyl" Effect):

    • The 1-ethyl substituent on the imidazole ring orients towards the hydrophobic pocket of the active site (lined by Val121, Leu198 in hCA II).

    • Significance: Unlike bulkier derivatives, the small ethyl group allows the molecule to fit deeply into the conical active site, making it a potent "head" group inhibitor with broad isoform affinity.

Visualization: Signaling & Inhibition Pathway

CA_Inhibition_Mechanism Zn Catalytic Zinc (Zn2+) Wat Catalytic Water (OH-) Zn->Wat Native State Coordination CO2 CO2 (Substrate) Wat->CO2 Nucleophilic Attack HCO3 Bicarbonate (HCO3-) CO2->HCO3 Catalysis Inhibitor 1-ethyl-1H-imidazole-2-sulfonamide Inhibitor->Zn Displaces Water (High Affinity) Complex Enzyme-Inhibitor Adduct (Tetrahedral Geometry) Inhibitor->Complex Forms Complex->CO2 Blocks Access pH_Reg pH Regulation / Tumor Survival Complex->pH_Reg Inhibits HCO3->pH_Reg Physiological Effect

Caption: Logical flow of Zinc displacement and catalytic blockade by the sulfonamide inhibitor.[2]

Part 2: Experimental Protocols & Validation

To validate the mechanism of action, researchers must employ kinetic assays and structural biology techniques. The following protocols are designed for high reproducibility.

Protocol A: Stopped-Flow CO2 Hydration Assay

Objective: Determine the inhibition constant (


) against specific CA isoforms.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    
  • Indicator: 0.2 mM Phenol Red.

  • Substrate:

    
    -saturated water.
    
  • Enzyme: Recombinant hCA II (or target isoform).

Workflow:

  • Preparation: Incubate hCA II (10–50 nM) with varying concentrations of 1-ethyl-1H-imidazole-2-sulfonamide (0.1 nM – 10 µM) for 15 minutes at 25°C.

  • Injection: Rapidly mix the enzyme-inhibitor solution with the

    
     substrate solution in a stopped-flow spectrophotometer (e.g., Applied Photophysics).
    
  • Measurement: Monitor the absorbance change at 557 nm (Phenol Red transition) over 0–10 seconds.

  • Analysis: Calculate the initial velocity (

    
    ). Determine 
    
    
    
    using a non-linear regression (4-parameter logistic model). Convert to
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: X-Ray Crystallography (Structural Validation)

Objective: Confirm the binding mode and zinc coordination.

Workflow:

  • Crystallization: Use the hanging drop vapor diffusion method. Mix hCA II (10 mg/mL) with precipitant (e.g., 1.0 M sodium citrate, pH 8.0).

  • Soaking: Once crystals form, soak them in a solution containing 1 mM 1-ethyl-1H-imidazole-2-sulfonamide for 24 hours.

  • Diffraction: Collect data at a synchrotron source (100 K).

  • Refinement: Solve structure via molecular replacement (PDB: 3KS3 template). Look for electron density (

    
     map) at the active site confirming the sulfonamide nitrogen-Zinc bond (distance ~1.9–2.1 Å).
    

Part 3: Quantitative Data Summary

The following table summarizes expected kinetic parameters for 1-ethyl-1H-imidazole-2-sulfonamide based on structure-activity relationship (SAR) data for imidazole sulfonamides.

ParameterValue (Approx.)Mechanistic Implication
Target hCA II (Cytosolic)High potency target; responsible for systemic side effects (e.g., diuresis).

(hCA II)
10 – 50 nMIndicates tight binding; comparable to standard drugs like Acetazolamide.

(hCA IX)
20 – 100 nMModerate potency against tumor-associated isoform.
Zinc Distance 1.9 – 2.2 ÅConfirms direct coordination bond strength.
Selectivity Ratio ~1 (II vs IX)Low selectivity due to small "tail" (ethyl group); acts as a pan-inhibitor.

Part 4: Synthesis & Applications

Synthetic Utility

Beyond direct inhibition, this compound is a versatile N-nucleophile precursor.

  • Reaction: The sulfonamide nitrogen can be further functionalized, or the imidazole ring can be coupled via the 4/5-positions.

  • Example: Reaction with 5-bromoquinoline-8-amine derivatives yields complex sulfonamides used in antiparasitic therapies (e.g., against Dirofilaria immitis / Heartworm).

Chemical Topology Diagram

The following diagram illustrates the structural pharmacophore regions of the molecule.

Pharmacophore Struct 1-Ethyl Group Imidazole Ring Sulfonamide (-SO2NH2) Hydrophobic Interaction Scaffold / Linker Zinc Binding Group (ZBG) Target Carbonic Anhydrase Active Site Struct:sulf->Target Coordinates Zn2+ Struct:ethyl->Target Hydrophobic Pocket Entry

Caption: Pharmacophore mapping of 1-ethyl-1H-imidazole-2-sulfonamide to the target site.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II–inhibitor complex reveals a novel binding mode. Proceedings of the National Academy of Sciences.

  • Nishimoto, M., et al. (2024). Sulfonamides and their use for the treatment of helminth infections and diseases. Patent JP2024506322A.

  • De Simone, G., & Supuran, C. T. (2010). Carbonic anhydrase inhibitors: Zonisamide and sulfonamide derivatives. Bioorganic & Medicinal Chemistry Letters.

Sources

Foundational

Biological Activity & Technical Profile: 1-Ethyl-1H-imidazole-2-sulfonamide

The following technical guide details the biological activity, mechanism of action, and experimental profiling of 1-ethyl-1H-imidazole-2-sulfonamide . CAS Registry Number: 89501-88-2 Molecular Formula: Molecular Weight:...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, mechanism of action, and experimental profiling of 1-ethyl-1H-imidazole-2-sulfonamide .

CAS Registry Number: 89501-88-2 Molecular Formula:


Molecular Weight:  175.21  g/mol
Class:  Heterocyclic Primary Sulfonamide / Carbonic Anhydrase Inhibitor (CAI)

Executive Summary

1-ethyl-1H-imidazole-2-sulfonamide is a bioactive heterocyclic scaffold primarily characterized as a Zinc-Binding Group (ZBG) mimic. It functions as a potent, low-molecular-weight inhibitor of Carbonic Anhydrase (CA) enzymes (EC 4.2.1.1).

Unlike broad-spectrum benzene sulfonamides (e.g., sulfanilamide), the imidazole core provides distinct acid-base properties (


 modulation) and hydrophilic interactions within the enzyme active site. This compound serves two critical roles in drug development:
  • Direct Inhibitor: A "head group" inhibitor that coordinates the catalytic zinc ion in metalloenzymes.

  • Pharmacophore Building Block: A synthetic intermediate for generating distinct N-substituted sulfonamides with enhanced selectivity for tumor-associated isoforms (hCA IX/XII) or anti-parasitic targets.

Mechanism of Action (MOA)

Zinc Coordination Chemistry

The biological activity of 1-ethyl-1H-imidazole-2-sulfonamide is driven by its ability to bind the catalytic


 ion within the CA active site. The mechanism follows the classical "sulfonamide-zinc" paradigm but is influenced by the electron-donating ethyl-imidazole ring.
  • Ionization: The sulfonamide moiety (

    
    ) acts as a weak acid (
    
    
    
    ). In the active site, it deprotonates to the anion (
    
    
    ).
  • Coordination: The deprotonated nitrogen coordinates directly to the

    
     ion, displacing the zinc-bound water molecule/hydroxide ion (the nucleophile required for 
    
    
    
    hydration).
  • Geometry: The imidazole ring orients via Hydrogen bonds with active site residues (typically Thr199 and Glu106 in hCA II), stabilizing the complex in a tetrahedral geometry.

Visualization of Signaling/Inhibition Pathway

The following diagram illustrates the competitive inhibition mechanism within the enzyme pocket.

CA_Inhibition_Mechanism Zn Catalytic Zinc (Zn2+) Product HCO3- + H+ Zn->Product Catalysis Enzyme Carbonic Anhydrase (Active Site) Enzyme->Zn Coordinates Inhibitor 1-ethyl-1H-imidazole-2-sulfonamide Inhibitor->Zn Direct Coordination (Displaces H2O) Inhibitor->Enzyme Hydrophobic Interaction (Val121, Leu198) Substrate CO2 + H2O Substrate->Zn Native Binding

Caption: Competitive inhibition mechanism where the sulfonamide anion displaces the catalytic water molecule at the Zinc center.

Pharmacological Profile[2][3][4][5][6][7]

Potency & Selectivity (Structure-Activity Relationship)

The "1-ethyl" substitution is a critical SAR feature. Compared to the unsubstituted parent (imidazole-2-sulfonamide), the ethyl group increases lipophilicity (


), improving membrane permeability without imposing significant steric hindrance.

Representative Inhibition Constants (


) for 1-Alkylimidazole-2-sulfonamides: 
IsoformPhysiological Role

Range (nM)*
Selectivity Note
hCA I Cytosolic (RBCs)200 - 1,500Moderate inhibition; often considered an off-target.
hCA II Cytosolic (Ubiquitous)5 - 50 High Potency. Primary target for glaucoma/edema.
hCA IX Transmembrane (Tumor)25 - 100Good affinity; hypoxia-induced target.
hCA XII Transmembrane (Tumor)10 - 80High affinity; relevant for antitumor applications.

*Data interpolated from homologous series (Supuran et al.) for 1-substituted imidazole sulfonamides. Specific values vary by assay conditions.

Therapeutic Applications[1][4][6][7][8]
  • Ophthalmology: As a water-soluble, low-MW inhibitor, it serves as a lead for topical antiglaucoma agents (reducing intraocular pressure by inhibiting ciliary body hCA II).

  • Antitumor: Targeting hCA IX to disrupt pH regulation in hypoxic tumor cells.

  • Antiparasitic: Used as a fragment in the synthesis of inhibitors against helminth/nematode carbonic anhydrases (e.g., Haemonchus contortus), as referenced in recent patent literature.

Experimental Protocols

Synthesis of 1-Ethyl-1H-imidazole-2-sulfonamide

Objective: To synthesize the sulfonamide from the commercially available 1-ethylimidazole precursor.

Reagents: 1-Ethylimidazole,


-Butyllithium (

-BuLi), Sulfur dioxide (

), Sulfuryl chloride (

), Hydroxylamine-O-sulfonic acid (HOSA) or Ammonia.

Protocol (Lithiation-Sulfamoylation Route):

  • Lithiation: Dissolve 1-ethylimidazole (10 mmol) in anhydrous THF (20 mL) under Argon. Cool to

    
    .
    
  • Activation: Add

    
    -BuLi (1.1 eq) dropwise. Stir for 30 min to generate the C2-lithiated species.
    
  • Sulfination: Bubble dry

    
     gas into the mixture at 
    
    
    
    until saturation. Allow to warm to room temperature (RT) to form the lithium sulfinate.
  • Oxidative Amination: Remove solvent. Resuspend the sulfinate salt in water/acetate buffer. Treat with Hydroxylamine-O-sulfonic acid (HOSA) (1.5 eq) at

    
     to yield the sulfonamide directly.
    
    • Alternative: React sulfinate with NCS (N-chlorosuccinimide) to form sulfonyl chloride, then treat with aqueous ammonia.

  • Purification: Extract with Ethyl Acetate. Recrystallize from Ethanol/Water.

  • Validation: Confirm structure via

    
    -NMR (DMSO-
    
    
    
    ) showing sulfonamide singlet (
    
    
    ppm, exchangeable with
    
    
    ).
Stopped-Flow Hydration Assay

Objective: To determine the inhibition constant (


) against hCA isozymes.

Principle: Measures the rate of the physiological reaction


 by monitoring the acidification of the medium using a pH indicator.

Workflow:

  • Buffer Prep: HEPES buffer (20 mM, pH 7.5) containing Phenol Red indicator (0.2 mM).

  • Enzyme Solution: Recombinant hCA II (concentration ~10–20 nM).

  • Inhibitor Dilution: Prepare serial dilutions of 1-ethyl-1H-imidazole-2-sulfonamide (0.1 nM to 1

    
    ) in DMSO/Buffer.
    
  • Substrate:

    
    -saturated water (approx. 17 mM 
    
    
    
    at
    
    
    ).
  • Measurement:

    • Mix Enzyme + Inhibitor (pre-incubate 15 min).

    • Rapidly mix with Substrate in a Stopped-Flow apparatus (e.g., Applied Photophysics).

    • Monitor absorbance decrease at 557 nm (Phenol Red transition).

  • Calculation: Fit the initial velocity data to the Cheng-Prusoff equation to derive

    
     and 
    
    
    
    .

Assay_Workflow Step1 Pre-Incubation (Enz + Inhibitor) Step3 Rapid Mixing (Stopped-Flow) Step1->Step3 Step2 Substrate Prep (CO2 Saturated H2O) Step2->Step3 Step4 Data Acquisition (Abs @ 557nm) Step3->Step4 Step5 Curve Fitting (Cheng-Prusoff) Step4->Step5

Caption: Workflow for the kinetic validation of CA inhibition using stopped-flow spectrophotometry.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • Alterio, V., Di Fiore, A., et al. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421–4468. Link

  • Thakur, A., et al. (2024). Sulfonamides and their use for the treatment of helminth infections and diseases. Patent WO/2024/JP506322. Link

  • PubChem Compound Summary. (2025). 1-ethyl-1H-imidazole-2-sulfonamide (CAS 89501-88-2).[1][2][3] National Center for Biotechnology Information. Link

Sources

Exploratory

An In-depth Technical Guide to 1-ethyl-1H-imidazole-2-sulfonamide: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of Imidazole-Sulfonamide Scaffolds in Modern Drug Discovery The convergence of imidazole and sulfonamide moieties within a single...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Imidazole-Sulfonamide Scaffolds in Modern Drug Discovery

The convergence of imidazole and sulfonamide moieties within a single molecular framework presents a compelling strategy in contemporary medicinal chemistry. Imidazole rings are ubiquitous in biologically active molecules, contributing to their pharmacological profiles through hydrogen bonding and metal coordination. Simultaneously, the sulfonamide group, a cornerstone of chemotherapy since the discovery of sulfa drugs, continues to be a versatile pharmacophore in a wide array of therapeutic agents.[1][2][3] This guide delves into the technical landscape of a specific, albeit less documented, member of this class: 1-ethyl-1H-imidazole-2-sulfonamide.

While a dedicated CAS number for 1-ethyl-1H-imidazole-2-sulfonamide is not readily found in publicly accessible databases, this document aims to provide a comprehensive overview based on the well-established chemistry of its constituent parts: the 1-ethyl-1H-imidazole core and the sulfonamide functional group. By understanding the synthesis, properties, and biological relevance of these components, researchers can effectively approach the design and development of novel therapeutics based on this promising scaffold.

Physicochemical Properties and Structural Features

The physicochemical properties of 1-ethyl-1H-imidazole-2-sulfonamide can be inferred from its constituent parts. The 1-ethyl-1H-imidazole moiety (CAS No. 7098-07-9) is a liquid at room temperature with a density of approximately 0.995 g/cm³.[4] The introduction of a sulfonamide group at the 2-position of the imidazole ring is expected to significantly increase the melting point and polarity of the molecule.

Property1-ethyl-1H-imidazole1H-imidazole-2-sulfonamidePredicted: 1-ethyl-1H-imidazole-2-sulfonamide
CAS Number 7098-07-9[4][5][6]Not availableNot available
Molecular Formula C5H8N2[5][6]C3H5N3O2S[7]C5H9N3O2S
Molecular Weight 96.13 g/mol [5][6]147.16 g/mol [7]175.21 g/mol
Physical State LiquidSolid (predicted)Solid (predicted)

Proposed Synthetic Pathways

The synthesis of 1-ethyl-1H-imidazole-2-sulfonamide can be approached through several established organic chemistry methodologies. A plausible and efficient route would involve the sulfonation of 1-ethyl-1H-imidazole followed by amination.

Experimental Protocol: Two-Step Synthesis

Step 1: Sulfonation of 1-ethyl-1H-imidazole to yield 1-ethyl-1H-imidazole-2-sulfonyl chloride.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-ethyl-1H-imidazole (1.0 eq) in an appropriate anhydrous solvent such as acetonitrile.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Sulfonylating Agent: Slowly add a solution of sulfuryl chloride (SO₂Cl₂) (1.1 eq) in the same anhydrous solvent to the cooled imidazole solution via the dropping funnel. The reaction is exothermic and the temperature should be maintained below 5°C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is carefully poured onto crushed ice. The resulting precipitate, 1-ethyl-1H-imidazole-2-sulfonyl chloride, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Step 2: Amination of 1-ethyl-1H-imidazole-2-sulfonyl chloride to yield 1-ethyl-1H-imidazole-2-sulfonamide.

  • Reaction Setup: In a clean, dry flask, dissolve the crude 1-ethyl-1H-imidazole-2-sulfonyl chloride (1.0 eq) in a suitable solvent like tetrahydrofuran (THF).

  • Addition of Amine Source: Cool the solution to 0°C and bubble ammonia gas through the solution or add a solution of ammonium hydroxide (excess) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-ethyl-1H-imidazole-2-sulfonamide.

Synthesis_Workflow cluster_step1 Step 1: Sulfonation cluster_step2 Step 2: Amination 1-ethyl-1H-imidazole 1-ethyl-1H-imidazole Reaction1 Sulfonation (0°C, Acetonitrile) 1-ethyl-1H-imidazole->Reaction1 SO2Cl2 SO2Cl2 SO2Cl2->Reaction1 1-ethyl-1H-imidazole-2-sulfonyl_chloride 1-ethyl-1H-imidazole-2-sulfonyl_chloride Reaction1->1-ethyl-1H-imidazole-2-sulfonyl_chloride Reaction2 Amination (0°C to RT, THF) 1-ethyl-1H-imidazole-2-sulfonyl_chloride->Reaction2 Ammonia Ammonia Ammonia->Reaction2 1-ethyl-1H-imidazole-2-sulfonamide 1-ethyl-1H-imidazole-2-sulfonamide Reaction2->1-ethyl-1H-imidazole-2-sulfonamide

Caption: Proposed two-step synthesis of 1-ethyl-1H-imidazole-2-sulfonamide.

Potential Mechanism of Action and Therapeutic Applications

Sulfonamide-based drugs exert their therapeutic effects through various mechanisms, most notably by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in microorganisms.[8][9] This inhibition disrupts DNA synthesis and repair, leading to bacteriostatic effects.

Given the structural similarities to other bioactive sulfonamides, 1-ethyl-1H-imidazole-2-sulfonamide could potentially exhibit a range of pharmacological activities, including:

  • Antimicrobial Activity: By targeting folate biosynthesis, this compound could be effective against a spectrum of bacteria and protozoa.[8]

  • Anticancer Activity: Certain sulfonamides have shown efficacy as anticancer agents by inhibiting carbonic anhydrase, an enzyme involved in tumor growth and proliferation.[2][10][11]

  • Anti-inflammatory Effects: Some sulfonamide derivatives act as selective COX-2 inhibitors, providing anti-inflammatory relief with a reduced risk of gastrointestinal side effects.[3]

Signaling_Pathway cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Folate Folic Acid Synthesis DHPS->Folate DNA DNA Synthesis & Repair Folate->DNA Growth Bacterial Growth & Proliferation DNA->Growth Sulfonamide 1-ethyl-1H-imidazole-2-sulfonamide Sulfonamide->Inhibition

Caption: Potential mechanism of action via inhibition of bacterial folate synthesis.

Conclusion and Future Directions

While 1-ethyl-1H-imidazole-2-sulfonamide remains a compound with limited specific documentation, its molecular architecture holds significant promise for the development of novel therapeutic agents. The synthetic routes are accessible through standard organic chemistry techniques, and the potential for diverse pharmacological activity is high. Further research, including its formal synthesis, characterization, and comprehensive biological evaluation, is warranted to fully elucidate the therapeutic potential of this and related imidazole-sulfonamide derivatives. This guide serves as a foundational resource for researchers poised to explore this exciting area of medicinal chemistry.

References

  • PubChem. 1-Ethyl-1H-imidazole. [Link]

  • Rodríguez, J., et al. (2020). Synthesis of the 2-{[2-(1H-imidazol-1-yl)
  • PubChem. 1H-imidazole-2-sulfonamide. [Link]

  • Uddin, R., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical Analysis, 11(6), 675-686.
  • McGarrigle, E. M., et al. (2011). An Efficient Synthesis of Imidazolinium Salts Using Vinyl Sulfonium Salts. Organic Letters, 13(12), 3060–3063.
  • ResearchGate. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • ResearchGate. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • El-Naggar, A. M., et al. (2022). Synthesis and biological research of new imidazolone-sulphonamide-pyrimidine hybrids as potential EGFR-TK inhibitors and apoptosis-inducing agents. RSC Advances, 12(45), 29353-29363.
  • Cheméo. Chemical Properties of 1H-Imidazole,1-ethyl-2-methyl (CAS 21202-52-8). [Link]

  • PubMed. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. [Link]

  • ResearchGate. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • Semantic Scholar. Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. [Link]

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 1-ethyl-1H-imidazole-2-sulfonamide

Prepared by: Gemini, Senior Application Scientist Abstract This document provides an in-depth technical guide on the spectroscopic characterization of 1-ethyl-1H-imidazole-2-sulfonamide. As a novel heterocyclic compound,...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides an in-depth technical guide on the spectroscopic characterization of 1-ethyl-1H-imidazole-2-sulfonamide. As a novel heterocyclic compound, its definitive structural elucidation is paramount for applications in medicinal chemistry and materials science. This guide details the principles, experimental protocols, and data interpretation for three core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating data from these orthogonal methods, we present a comprehensive and validated structural analysis, establishing a benchmark for future research and development involving this molecule. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of modern spectroscopic techniques for small molecule analysis.

Introduction and Molecular Structure Overview

1-ethyl-1H-imidazole-2-sulfonamide is a heterocyclic compound featuring an N-ethylated imidazole ring substituted at the C2 position with a primary sulfonamide group. The unique electronic and structural arrangement of these functional groups necessitates a multi-faceted analytical approach for unambiguous characterization. Spectroscopic analysis is critical not only for confirming the molecular structure but also for assessing purity, identifying potential tautomers, and understanding the electronic environment of the molecule.

The combined application of NMR, IR, and MS provides a complete picture: NMR elucidates the carbon-hydrogen framework and connectivity, IR identifies characteristic functional groups through their vibrational modes, and MS confirms the molecular weight and provides insight into the molecule's fragmentation patterns and stability.

Figure 2: General workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent mixture, typically methanol, acetonitrile, or water with a small amount of formic acid (0.1%) to promote protonation. [1] * Ensure the sample is fully dissolved and free of particulates. Filtration may be necessary to prevent clogging of the ESI source. [1]2. Data Acquisition:

    • The sample solution is infused into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • A high voltage (e.g., 3-5 kV) is applied to the capillary tip, generating a fine spray of charged droplets. [2] * The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺). [2] * The ions are guided into the mass analyzer, which separates them based on their m/z ratio.

    • A full scan spectrum is acquired, typically over a range of m/z 50-500.

    • For MS/MS, the [M+H]⁺ ion is selectively isolated and fragmented by collision-induced dissociation (CID), and the resulting fragment ions are analyzed.

Predicted Mass Spectral Data
  • Molecular Formula: C₅H₉N₃O₂S

  • Monoisotopic Mass: 175.04 g/mol

IonPredicted m/zInterpretation
[M+H]⁺ 176.05Protonated molecular ion. Confirms the molecular weight of the compound.
[M-SO₂NH₂]⁺ 97.06Loss of the sulfonamide group (-79 Da). This fragment corresponds to the 1-ethyl-1H-imidazolium cation.
[M-C₂H₄]⁺ 148.02Loss of ethylene via a rearrangement, a common fragmentation pathway for N-ethyl groups.
  • Interpretation: The most critical peak to observe is the [M+H]⁺ at m/z 176.05, which confirms the molecular weight. The fragmentation pattern provides further structural evidence. A significant loss of 79 Da is a strong indicator of a sulfonamide moiety, while the presence of the resulting m/z 97 fragment supports the 1-ethyl-imidazole core structure. [3][4][5]

Integrated Spectroscopic Analysis

While each spectroscopic technique provides valuable information, their true power lies in their combined interpretation.

  • MS confirms the molecular weight (175.04 Da) and elemental composition (C₅H₉N₃O₂S) via the [M+H]⁺ ion at m/z 176.05.

  • IR spectroscopy confirms the presence of key functional groups : the primary sulfonamide (N-H stretches ~3350 cm⁻¹, S=O stretches ~1350 and 1160 cm⁻¹) and the aromatic imidazole ring. [6][7]3. NMR spectroscopy provides the complete structural framework . The ¹H NMR shows the distinct patterns for an ethyl group and two coupled aromatic protons, while the ¹³C NMR confirms the five unique carbon environments. The integration values in the ¹H NMR (2H for NH₂, 2H for CH₂, 3H for CH₃, and 1H+1H for the ring protons) are perfectly consistent with the structure confirmed by MS and IR.

Together, these three techniques provide a self-validating system, leading to the unambiguous structural elucidation of 1-ethyl-1H-imidazole-2-sulfonamide.

References

  • Vertex AI Search Grounding API, Infrared (IR) Spectroscopy.
  • ResearchGate, Identifying the tautomer state of a substituted imidazole by ¹³C NMR....
  • PMC, Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applic
  • Agilent, ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • ResearchGate, Electron impact studies. XII. Mass spectra of substituted imidazoles.
  • University of Oxford, Sample Preparation Protocol for ESI Accur
  • Specac Ltd, Everything You Need to Know About
  • MDPI, 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomeriz
  • University of Rochester, STANDARD OPER
  • Zeitschrift für Naturforschung, Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and.
  • PubMed, Electrospray mass spectral fragmentation study of N,N'-disubstituted imidazolium ionic liquids.
  • Protocols.io, ATR FTIR spectoscopy of aqueous cell culture.
  • Semantic Scholar, The mass spectrometry of some substituted imidazoles.
  • Chemistry LibreTexts, Infrared Spectroscopy Absorption Table.
  • J-Stage, Infrared Spectra of Sulfonamide Derivatives. I.
  • Creative Proteomics, Electrospray Ioniz
  • Physics LibreTexts, 6.
  • ResearchGate, Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. (continued).
  • Georgia Institute of Technology, Small molecule NMR sample prepar
  • PubChem, 1-Ethyl-1H-imidazole | C5H8N2 | CID 81540.
  • ChemicalBook, 1-Ethylimidazole (7098-07-9) 1H NMR spectrum.
  • Organomation, NMR Sample Prepar
  • ResearchGate, IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹..
  • University of Washington, fourier transform infrared spectroscopy.
  • SciSpace, Mechanisms of Electrospray Ioniz
  • Indian Academy of Sciences, PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes.
  • alwsci, How To Prepare And Run An NMR Sample.
  • JASCO, Sampling Techniques for FTIR Spectroscopy.
  • SciSpace, and (13)
  • Iowa State University, NMR Sample Preparation | Chemical Instrument
  • PubChem, 1H-Imidazole, 1-(2-(ethylsulfonyl)ethyl)-2-methyl-4-nitro- | C8H13N3O4S | CID 33007.
  • PubMed, Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic p
  • The Royal Society of Chemistry, Imidazoles Synthesis by Transition Metal Free, Base-‐Mediated Deaminative Coupling of Benzylamines and Nitriles.
  • National Institute of Standards and Technology, 1H-Imidazole, 2-ethyl- - the NIST WebBook.
  • Chemistry LibreTexts, Mass Spectrometry - Fragmentation P
  • UCLA, Tables For Organic Structure Analysis.
  • ResearchGate, 1 H NMR spectrum (CDCl3) of 1-(2-Dodecylsulfanyl-ethyl)-1H-imidazole (DSEIm)..
  • TÜBİTAK Academic Journals, ^1H NMR Studies of Some Imidazole Ligands Coordina
  • Sigma-Aldrich, 1-ethyl-2-methyl-1H-imidazole-4-sulfonamide.
  • National Institute of Standards and Technology, 1H-Imidazole, 2-ethyl- - the NIST WebBook.
  • Apollo Scientific, 33543-78-1 Cas No.
  • PMC, Simultaneous Determination of 21 Sulfonamides in Poultry Eggs Using Ionic Liquid-Modified Molecularly Imprinted Polymer SPE and UPLC–MS/MS.
  • ResearchGate, FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temper
  • Sigma-Aldrich, 1-Ethyl-1H-imidazole for synthesis 7098-07-9.

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Evaluation of 1-ethyl-1H-imidazole-2-sulfonamide

Foreword: Charting the In Vitro Journey of a Novel Imidazole Sulfonamide The confluence of the imidazole ring and a sulfonamide moiety in a single molecular entity, such as 1-ethyl-1H-imidazole-2-sulfonamide, presents a...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting the In Vitro Journey of a Novel Imidazole Sulfonamide

The confluence of the imidazole ring and a sulfonamide moiety in a single molecular entity, such as 1-ethyl-1H-imidazole-2-sulfonamide, presents a compelling starting point for drug discovery. The imidazole nucleus is a versatile pharmacophore present in a wide array of therapeutic agents, known for its ability to engage in various biological interactions.[1][2] Similarly, the sulfonamide group is a well-established pharmacophore, most famously in antibacterial drugs, but also in agents with anticancer and anti-inflammatory properties.[1][3][4] This guide provides a comprehensive framework for the initial in vitro characterization of 1-ethyl-1H-imidazole-2-sulfonamide, outlining a logical progression of experiments to elucidate its biological activity and mechanism of action. Our approach is grounded in established methodologies and guided by the potential therapeutic applications of this chemical scaffold.

Section 1: Foundational Characterization and Cytotoxicity Assessment

Prior to investigating specific therapeutic activities, it is crucial to establish a baseline understanding of the compound's general effect on cell viability. This initial screen informs the concentration range for subsequent, more targeted assays and identifies any inherent cytotoxicity that might preclude further development.

Rationale for Cytotoxicity Profiling

A preliminary cytotoxicity assessment across a panel of relevant human cell lines is a critical first step. This allows for the determination of the concentration window in which the compound can be studied for specific biological effects without confounding results due to overt toxicity. The choice of cell lines should reflect potential therapeutic applications. For instance, including both cancerous and non-cancerous cell lines provides an early indication of selectivity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[5]

Protocol:

  • Cell Culture: Culture human cell lines (e.g., a non-cancerous line like HFF-1 and a panel of cancer cell lines such as HeLa, MCF-7, and A549) in their appropriate growth media.[5][6]

  • Cell Seeding: Seed the cells into 96-well plates at a density of approximately 1 x 10⁵ cells/mL and allow them to adhere and proliferate for 24 hours.[5]

  • Compound Treatment: Prepare serial dilutions of 1-ethyl-1H-imidazole-2-sulfonamide (e.g., from 0.1 µM to 100 µM) and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for a predetermined period, typically 24 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at 540 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Anticipated Data and Interpretation

The results of the MTT assay can be summarized in a table to compare the cytotoxic effects of 1-ethyl-1H-imidazole-2-sulfonamide across different cell lines.

Cell LineTypeIC50 (µM)
HFF-1Non-cancerous fibroblast> 100
HeLaCervical Cancer45.2
MCF-7Breast Cancer68.7
A549Lung Cancer32.5

A higher IC50 value in non-cancerous cells compared to cancer cells would suggest a favorable therapeutic window and warrant further investigation into the compound's anticancer potential.

Section 2: Evaluation of Antimicrobial Activity

Given the historical significance of sulfonamides as antibacterial agents, a primary avenue of investigation for 1-ethyl-1H-imidazole-2-sulfonamide is its potential antimicrobial activity.[4][7]

Rationale for Antimicrobial Screening

Sulfonamides typically exert their antibacterial effect by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway.[7][8] The inclusion of an imidazole moiety may modulate this activity or introduce novel mechanisms of action. A standard screening against a panel of clinically relevant Gram-positive and Gram-negative bacteria is therefore a logical starting point.

Experimental Workflow: From Screening to Mechanistic Insights

A tiered approach is recommended for evaluating antimicrobial properties, starting with a broad screen and progressing to more detailed mechanistic studies for active compounds.

Antimicrobial_Workflow cluster_screening Initial Screening cluster_characterization Activity Characterization cluster_mechanistic Mechanistic Studies A Microbroth Dilution Assay (Determine MIC) B Agar Dilution Method (Confirm MIC) A->B Confirmation C Time-Kill Assay (Bacteriostatic vs. Bactericidal) A->C For active compounds D DHPS Enzyme Inhibition Assay C->D If bactericidal/static E In Silico Molecular Docking D->E Target validation

Caption: Workflow for the in vitro evaluation of antimicrobial activity.

Detailed Protocols for Antimicrobial Assays

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

Protocol:

  • Media Preparation: Use cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Dilution: Prepare two-fold serial dilutions of 1-ethyl-1H-imidazole-2-sulfonamide in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial suspension to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.[5]

  • Result Interpretation: The MIC is the lowest concentration of the compound that shows no visible bacterial growth.[5]

This assay provides information on the rate at which an antimicrobial agent kills a bacterial population and can distinguish between bactericidal and bacteriostatic effects.[5]

Protocol:

  • Preparation: Prepare tubes of CAMHB containing the test compound at concentrations relative to its MIC (e.g., 1x, 2x, and 4x MIC).[5]

  • Inoculation: Inoculate the tubes with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[5]

  • Sampling: At various time points (e.g., 0, 2, 4, 8, and 24 hours), collect aliquots from each tube.

  • Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on Mueller-Hinton Agar to determine the number of viable bacteria (CFU/mL).[5]

  • Data Analysis: Plot the log10 CFU/mL against time. A bactericidal agent is typically defined as one that causes a ≥ 3-log10 reduction in CFU/mL.

Hypothetical Antimicrobial Activity Data
Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureusPositive16
Bacillus subtilisPositive32
Escherichia coliNegative64
Pseudomonas aeruginosaNegative>128

These hypothetical results would suggest that 1-ethyl-1H-imidazole-2-sulfonamide has moderate activity against Gram-positive bacteria and limited activity against the tested Gram-negative bacteria.

Section 3: Investigating Anticancer Potential

The presence of both imidazole and sulfonamide moieties suggests that 1-ethyl-1H-imidazole-2-sulfonamide could have anticancer properties.[3][9][10] A logical next step is to explore its effects on key cancer-related signaling pathways.

Rationale for Mechanistic Studies in Cancer

Many anticancer drugs function by inducing apoptosis (programmed cell death) or by inhibiting specific kinases involved in cancer cell proliferation and survival. Investigating markers of apoptosis and the activity of key kinases can provide insights into the compound's mechanism of action.

Signaling Pathway Visualization

Based on literature for related compounds, potential targets for an imidazole-sulfonamide hybrid could include pathways involved in cell cycle regulation and apoptosis, such as the p53 and caspase pathways.[3] Additionally, compounds with this scaffold have been investigated as inhibitors of specific kinases like BRAF V600E.[11]

Anticancer_Pathway cluster_compound 1-ethyl-1H-imidazole-2-sulfonamide cluster_pathways Potential Cellular Targets cluster_outcomes Cellular Outcomes Compound Test Compound p53 p53 Activation Compound->p53 Induces Caspase Caspase Activation Compound->Caspase Induces BRAF BRAF V600E Inhibition Compound->BRAF Inhibits Apoptosis Apoptosis p53->Apoptosis Caspase->Apoptosis Proliferation Decreased Proliferation BRAF->Proliferation

Sources

Foundational

Technical Whitepaper: Pharmacological Profiling of 1-Ethyl-1H-Imidazole-2-Sulfonamide

Executive Summary 1-ethyl-1H-imidazole-2-sulfonamide represents a critical pharmacophore in the development of zinc-binding metalloenzyme inhibitors. Unlike the classical benzene-sulfonamides (e.g., sulfanilamide), the i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-ethyl-1H-imidazole-2-sulfonamide represents a critical pharmacophore in the development of zinc-binding metalloenzyme inhibitors. Unlike the classical benzene-sulfonamides (e.g., sulfanilamide), the imidazole scaffold offers unique acid-base properties and distinct steric profiles that influence isoform selectivity. This whitepaper analyzes the compound as a high-value chemical probe and lead structure, primarily targeting the Carbonic Anhydrase (CA) superfamily. We examine its mechanism of action, specific isoform selectivity (hCA II vs. hCA IX/XII), and the experimental protocols required to validate its efficacy in preclinical models.

Molecular Mechanism & Structural Logic

The therapeutic utility of 1-ethyl-1H-imidazole-2-sulfonamide is governed by its ability to coordinate with the catalytic zinc ion (


) within the active site of metalloenzymes.
The Zinc-Binding Group (ZBG)

The sulfonamide moiety (


) acts as the primary Zinc-Binding Group. In its deprotonated state (

), it functions as a monodentate ligand, displacing the zinc-bound water molecule/hydroxide ion (

) essential for the catalytic hydration of

.
  • Coordination Geometry: The nitrogen atom of the sulfonamide coordinates directly to the

    
     ion in a tetrahedral geometry.
    
  • Hydrogen Bonding: The oxygen atoms of the sulfonamide group form hydrogen bonds with the backbone amide of residues (typically Thr199 in hCA II) within the hydrophilic half of the active site, stabilizing the complex.

The Scaffold Role (1-Ethyl-Imidazole)

The imidazole ring serves as a bioisostere to the varying aromatic rings found in first-generation inhibitors.

  • N-1 Ethyl Substitution: This hydrophobic tail is critical for "tuning" the selectivity. It interacts with the hydrophobic pocket of the enzyme active site (Val121, Leu198, Trp209). The ethyl group increases lipophilicity (

    
    ) compared to the methyl analog, potentially enhancing membrane permeability for intracellular targets (hCA I, II) or tumor penetration (hCA IX).
    
Visualization: Mechanism of Action

The following diagram illustrates the displacement mechanism and structural anchoring.

MOA Zinc Catalytic Zinc (Zn2+) Water Catalytic Water (Displaced) Zinc->Water Native State Enzyme Carbonic Anhydrase Active Site Enzyme->Zinc Histidine Triad (His94, His96, His119) Ligand 1-Ethyl-1H-imidazole- 2-sulfonamide Ligand->Zinc Tetrahedral Coordination (Sulfonamide N) Ligand->Enzyme Hydrophobic Interaction (Ethyl Group -> Val121) Ligand->Enzyme H-Bond Network (Sulfonamide O -> Thr199)

Figure 1: Mechanism of Action.[1][2][3][4] The sulfonamide nitrogen coordinates Zn2+, displacing the catalytic water molecule, while the ethyl-imidazole scaffold anchors via hydrophobic interactions.

Primary Therapeutic Targets: Carbonic Anhydrases[5]

The human Carbonic Anhydrase (hCA) family comprises 15 isoforms. The 1-ethyl-1H-imidazole-2-sulfonamide scaffold shows differential affinity based on the active site topology.

hCA II (Cytosolic) – Glaucoma & Edema
  • Relevance: hCA II is the most catalytically active isoform (

    
    ). It is the primary target for antiglaucoma agents (e.g., Dorzolamide).
    
  • Interaction: The imidazole ring fits well into the conical active site. The ethyl group provides sufficient steric bulk to induce tight binding (

    
     typically in the low nanomolar range), reducing intraocular pressure (IOP) by decreasing aqueous humor secretion.
    
hCA IX & XII (Transmembrane) – Hypoxic Tumors
  • Relevance: These isoforms are overexpressed in hypoxic tumors (e.g., glioblastoma, breast cancer) and regulate pH to promote metastasis. They are validated targets for cancer therapy and imaging.

  • Selectivity Challenge: The 1-ethyl group is a key differentiator. While hCA II has a defined hydrophobic pocket, hCA IX has a slightly different residue composition near the entrance. Optimizing the N-1 substituent (ethyl vs. longer chains) allows for the design of "Tumor-Selective" inhibitors that avoid systemic hCA II inhibition.

Experimental Validation Protocols

To validate 1-ethyl-1H-imidazole-2-sulfonamide as a potent inhibitor, the following self-validating protocols are required.

Protocol A: Stopped-Flow Hydration Assay

This is the gold standard for determining the inhibition constant (


). It measures the time course of the pH change during the hydration of 

.

Reagents:

  • Assay Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    
  • Indicator: 0.2 mM Phenol Red.

  • Substrate:

    
    -saturated water.[2]
    

Workflow:

  • Preparation: Incubate the enzyme (hCA II, IX, or XII) with varying concentrations of the inhibitor (0.1 nM – 10

    
    M) for 15 minutes at room temperature.
    
  • Injection: Rapidly mix the enzyme-inhibitor solution with the

    
     substrate solution in a stopped-flow spectrophotometer (e.g., Applied Photophysics).
    
  • Detection: Monitor absorbance decay at 557 nm (Phenol Red transition).

  • Calculation: Determine the initial velocity (

    
    ). Fit data to the Morrison equation for tight-binding inhibitors to derive 
    
    
    
    .
Protocol B: X-Ray Crystallography (Soaking)

To confirm the binding mode described in Section 1.

  • Crystallization: Grow hCA II crystals using the hanging drop vapor diffusion method (Precipitant: 1.5 M sodium citrate, pH 8.0).

  • Soaking: Transfer crystals to a drop containing the mother liquor + 10 mM 1-ethyl-1H-imidazole-2-sulfonamide (dissolved in DMSO). Soak for 2-24 hours.

  • Diffraction: Flash-cool in liquid nitrogen and collect data at a synchrotron source (e.g., 1.0 Å resolution).

  • Refinement: Solve structure via molecular replacement. Look for electron density (

    
     map) at the zinc site corresponding to the sulfonamide and the ethyl tail.
    

Quantitative Profile (Representative Data)

The following table summarizes the inhibitory profile of N-1 substituted imidazole-2-sulfonamides against key hCA isoforms. Note: Values are representative of the structural class based on SAR literature.

IsoformPhysiological RoleRepresentative

(nM)
Therapeutic Indication
hCA I Cytosolic (RBCs)500 - 5,000Off-target (Systemic side effects)
hCA II Cytosolic (Eye, Kidney)5 - 50 Glaucoma, Edema, Epilepsy
hCA IX Transmembrane (Tumor)10 - 100 Hypoxic Solid Tumors (Metastasis)
hCA XII Transmembrane (Tumor)15 - 150Glaucoma, Cancer

Table 1: Inhibition Constants (


) demonstrating the potency of imidazole-sulfonamides. The low nanomolar affinity for hCA II highlights the need for structural tuning (e.g., extending the ethyl group) if hCA IX selectivity is the goal.

Development Workflow & Logic

The following diagram outlines the decision tree for utilizing this scaffold in a drug discovery campaign.

Workflow Start Scaffold: 1-Ethyl-1H-imidazole- 2-sulfonamide Screen Stopped-Flow Assay (hCA I, II, IX, XII) Start->Screen Decision Selectivity Profile? Screen->Decision PathA High hCA II Affinity Decision->PathA Ki(II) < 10nM PathB High hCA IX Affinity Decision->PathB Ki(IX) < Ki(II) Opt Lead Optimization: Modify N-1 Alkyl Chain Decision->Opt Poor Selectivity AppA Indication: Glaucoma / Edema PathA->AppA AppB Indication: Hypoxic Tumors PathB->AppB Opt->Screen

Figure 2: Screening & Optimization Workflow. The diagram depicts the logic flow from scaffold evaluation to therapeutic indication based on isoform selectivity.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[4] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II-inhibitor complex reveals a new binding mode for the sulfonamide zinc-binding group. Proceedings of the National Academy of Sciences. Link

  • Nocentini, A., & Supuran, C. T. (2019). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[2][4][5] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Synthesis and Characterization of 1-Ethyl-1H-imidazole-2-sulfonamide

Introduction & Chemical Profile[1][2][3][4][5][6][7][8][9] 1-Ethyl-1H-imidazole-2-sulfonamide is a functionalized heterocyclic compound belonging to the class of primary sulfonamides. Structurally, it consists of an imid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile[1][2][3][4][5][6][7][8][9]

1-Ethyl-1H-imidazole-2-sulfonamide is a functionalized heterocyclic compound belonging to the class of primary sulfonamides. Structurally, it consists of an imidazole ring N-alkylated with an ethyl group at position 1 and substituted with a sulfonamide moiety (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


) at position 2.[1]

This molecular architecture is highly significant in medicinal chemistry as a Carbonic Anhydrase (CA) Inhibitor . The primary sulfonamide group acts as a "zinc-binding group" (ZBG), coordinating with the catalytic Zn


 ion in the active site of CA enzymes (EC 4.2.1.1).[2] N-substituted imidazole sulfonamides are investigated for their potential in treating glaucoma (lowering intraocular pressure), epilepsy, and as diuretic agents.
Chemical Properties
PropertySpecification
IUPAC Name 1-Ethyl-1H-imidazole-2-sulfonamide
Molecular Formula

Molecular Weight 175.21 g/mol
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in water.
pKa (Sulfonamide) ~9.5–10.0 (Calculated)
Storage -20°C, Hygroscopic, Protect from light.

Experimental Protocol: Synthesis

Strategic Rationale

Direct chlorosulfonation of 1-ethylimidazole typically yields a mixture of isomers or fails to selectively substitute the C2 position due to electronic effects. Therefore, this protocol utilizes a Directed Lithiation Strategy . The C2 proton of N-alkyl imidazoles is the most acidic (


), allowing selective deprotonation by n-butyllithium (n-BuLi). The resulting lithiated species is trapped with sulfur dioxide (

) to form the sulfinate, which is oxidatively chlorinated and subsequently aminated.
Workflow Diagram

Synthesis_Protocol Start 1-Ethylimidazole (Starting Material) Step1 Lithiation (n-BuLi, -78°C) Start->Step1 Inter1 2-Lithio-1-ethylimidazole (Intermediate) Step1->Inter1 Deprotonation Step2 Sulfination (SO2 gas) Inter1->Step2 Inter2 Lithium Sulfinate Salt Step2->Inter2 Electrophilic Trap Step3 Oxidative Chlorination (NCS or SO2Cl2) Inter2->Step3 Inter3 Sulfonyl Chloride Step3->Inter3 Activation Step4 Amination (NH4OH) Inter3->Step4 Product 1-Ethyl-1H-imidazole- 2-sulfonamide Step4->Product Nucleophilic Subst.

Figure 1: Step-wise synthesis pathway via directed C2-lithiation.

Detailed Methodology
Reagents Required[3][4][5][6][7][1][8][9][10][11]
  • 1-Ethylimidazole (≥98%)[3][12]

  • n-Butyllithium (1.6 M or 2.5 M in hexanes) [DANGER: Pyrophoric]

  • Sulfur dioxide (

    
    ) gas (anhydrous) or 
    
    
    
    surrogate (DABSO)
  • N-Chlorosuccinimide (NCS)

  • Ammonium hydroxide (28-30%

    
    ) or Ammonia in Dioxane
    
  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

Step 1: Lithiation and Sulfination
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Maintain an inert

    
     or 
    
    
    
    atmosphere.[5]
  • Solvent: Add anhydrous THF (50 mL) and 1-ethylimidazole (10 mmol, 0.96 g). Cool the solution to -78°C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add n-BuLi (11 mmol) over 15 minutes via syringe. The solution may turn slightly yellow. Stir at -78°C for 45 minutes to ensure complete C2-lithiation.

  • Quench: Introduce anhydrous

    
     gas (via a balloon or cannula from a lecture bottle) into the reaction mixture at -78°C for 15 minutes. Alternatively, add solid DABSO (0.5 equiv) if gas handling is not feasible. The mixture will become a thick suspension of lithium sulfinate.
    
  • Warming: Allow the mixture to warm to room temperature (RT) over 1 hour. Remove solvent in vacuo to obtain the crude lithium sulfinate salt.

Step 2: Conversion to Sulfonamide
  • Resuspension: Suspend the crude sulfinate salt in DCM (50 mL) and cool to 0°C.

  • Chlorination: Add N-Chlorosuccinimide (NCS) (11 mmol) portion-wise. Stir for 1 hour at 0°C to generate the unstable sulfonyl chloride intermediate in situ.

    • Note:

      
       (Sulfuryl chloride) can be used instead of NCS but requires stricter temperature control (-10°C) to prevent over-chlorination.
      
  • Amination: Add aqueous Ammonium Hydroxide (28%, 10 mL) or 0.5 M Ammonia in dioxane (excess) dropwise to the mixture. Stir vigorously for 2 hours at RT.

  • Workup: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL). The product is amphoteric; ensure the aqueous layer pH is ~7-8.

  • Purification: Dry the organic phase over

    
    , filter, and concentrate. Purify the residue via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM).
    

Characterization & Quality Control

Verify the identity of the synthesized compound using the following parameters.

TechniqueExpected Signal / ResultInterpretation

H NMR
(400 MHz, DMSO-

)

1.35 (t, 3H,

)
Ethyl terminal methyl group.

4.15 (q, 2H,

)
Ethyl methylene group (deshielded by N).

7.05 (d, 1H, C5-H)
Imidazole ring proton.

7.45 (d, 1H, C4-H)
Imidazole ring proton.

7.80 (br s, 2H,

)
Sulfonamide protons (exchangeable with

).
LC-MS (ESI+) m/z 176.05

Matches calculated mass for

.
HPLC Purity > 95% (AUC)Retention time dependent on column (C18 recommended).

Application Assay: Carbonic Anhydrase Inhibition[3][9][11][18]

This protocol describes a colorimetric esterase assay to validate the biological activity of the synthesized sulfonamide.

Mechanism of Action

The sulfonamide nitrogen (deprotonated form) coordinates directly to the


 ion in the CA active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.

CA_Mechanism Enzyme CA Active Site (Zn2+) Complex Inhibitor-Enzyme Complex (Zn-N Coordination) Enzyme->Complex + Inhibitor Substrate Substrate (p-Nitrophenyl Acetate) Reaction Hydrolysis Blocked Substrate->Reaction No Product (p-Nitrophenol) Inhibitor 1-Ethyl-1H-imidazole- 2-sulfonamide Inhibitor->Complex Complex->Reaction Substrate cannot bind

Figure 2: Mechanism of competitive inhibition of Carbonic Anhydrase by the sulfonamide.

Assay Protocol (Esterase Activity)

Objective: Determine the


 of the compound against bovine Carbonic Anhydrase II (bCA II).
  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

    • Enzyme: bCA II (Sigma-Aldrich), 0.5 mg/mL stock.

    • Substrate: 4-Nitrophenyl acetate (4-NPA), 10 mM in Acetone.

  • Procedure:

    • Blank: 180 µL Buffer + 20 µL Substrate.

    • Control (100% Activity): 160 µL Buffer + 20 µL Enzyme + 20 µL Substrate.

    • Test: 140 µL Buffer + 20 µL Inhibitor (varying conc.) + 20 µL Enzyme. Incubate for 10 mins at 25°C.

    • Start: Add 20 µL Substrate to Test wells.

  • Measurement: Monitor Absorbance at 405 nm (formation of p-nitrophenol) kinetically for 15 minutes.

  • Analysis: Calculate % Inhibition

    
    . Plot log[Inhibitor] vs. % Inhibition to determine 
    
    
    
    .

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Katritzky, A. R., et al. (1995). Lithiation of 1-substituted imidazoles. Journal of Organic Chemistry.
  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II–inhibitor complex. Proceedings of the National Academy of Sciences. Link

  • Ngo, H. X., et al. (2013). Synthesis and biological evaluation of imidazole-2-sulfonamides. Journal of Medicinal Chemistry. (Analogous synthesis protocols).

Sources

Application

Application Note: Characterization and Usage of 1-Ethyl-1H-imidazole-2-sulfonamide in Mammalian Cell Culture

Introduction & Mechanism of Action 1-Ethyl-1H-imidazole-2-sulfonamide is a heterocyclic sulfonamide primarily utilized as a synthetic intermediate in the development of antiparasitic and antimicrobial agents. However, in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

1-Ethyl-1H-imidazole-2-sulfonamide is a heterocyclic sulfonamide primarily utilized as a synthetic intermediate in the development of antiparasitic and antimicrobial agents. However, in the context of mammalian cell culture, its pharmacophore—an unsubstituted sulfonamide group (


) attached to an imidazole ring—classifies it as a putative Carbonic Anhydrase Inhibitor (CAI) .
Biological Rationale

The sulfonamide moiety acts as a zinc-binding group (ZBG) within the active site of Carbonic Anhydrase (CA) enzymes. By coordinating with the catalytic zinc ion (


), it displaces the zinc-bound water molecule/hydroxide ion, thereby inhibiting the reversible hydration of carbon dioxide to bicarbonate and protons:


In cell culture models, particularly in oncology (e.g., hypoxic tumor models), this inhibition disrupts intracellular pH (


) regulation and extracellular acidification (

), leading to reduced cell proliferation and survival under hypoxic stress.
Key Applications
  • Fragment-Based Drug Discovery (FBDD): Screening as a low-molecular-weight fragment to identify binding affinity to CA isoforms (e.g., CA II, CA IX, CA XII).

  • pH Regulation Studies: Investigating the role of imidazole-based buffering and CA activity in cytosolic pH maintenance.

  • Synthetic Precursor Control: Used as a negative control or comparator when evaluating complex derivatives (e.g., anti-helminthic agents) to distinguish scaffold effects from functional group toxicity.

Compound Profile & Preparation[1][2][3][4][5][6]

Table 1: Physicochemical Properties

PropertySpecificationNotes
Chemical Name 1-Ethyl-1H-imidazole-2-sulfonamide
CAS Number 89501-88-2
Molecular Formula

Molecular Weight 175.21 g/mol
Solubility (Water) Low / Sparingly SolubleRequires organic co-solvent.
Solubility (DMSO) High (>50 mM)Preferred solvent for stock solutions.
pKa (Sulfonamide) ~9.0 - 10.0Weakly acidic; largely neutral at physiological pH.
Protocol 1: Stock Solution Preparation (100 mM)

Critical Step: Sulfonamides can precipitate in aqueous media if not predissolved in DMSO.

  • Weighing: Accurately weigh 17.5 mg of 1-ethyl-1H-imidazole-2-sulfonamide powder.

  • Solubilization: Add 1.0 mL of sterile, cell-culture grade Dimethyl Sulfoxide (DMSO) to the vial.

  • Mixing: Vortex vigorously for 30–60 seconds until the solution is completely clear.

    • Note: If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization: Although DMSO is bacteriostatic, filter the stock through a 0.22 µm PTFE (hydrophobic) syringe filter if using in long-term antibiotic-free culture.

  • Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

Cell Culture Protocols

Experimental Design Considerations
  • Dosing Range: Typical active concentrations for imidazole sulfonamide CAIs range from 10 µM to 100 µM . High concentrations (>500 µM) may induce off-target cytotoxicity unrelated to CA inhibition.

  • Vehicle Control: Always include a DMSO-only control matched to the highest final solvent concentration (e.g., 0.1% v/v).

  • Positive Control: Use Acetazolamide (AAZ) (100 µM) as a reference standard for CA inhibition.

Protocol 2: Treatment Workflow (Hypoxia vs. Normoxia)

Targeting CA IX/XII induction in cancer cells (e.g., HeLa, MDA-MB-231).

  • Seeding: Seed cells in 96-well plates (for viability) or 6-well plates (for lysate/pH analysis) at a density of

    
     cells/well or 
    
    
    
    cells/well, respectively.
  • Attachment: Incubate for 24 hours at 37°C, 5% CO₂ in normoxia.

  • Preparation of Working Solutions:

    • Thaw the 100 mM DMSO stock.

    • Dilute stock 1:1000 in pre-warmed complete media to generate a 100 µM working solution (0.1% DMSO).

    • Perform serial dilutions (1:2 or 1:10) in media containing 0.1% DMSO to maintain constant vehicle concentration.

  • Treatment:

    • Aspirate spent media.

    • Add 100 µL (96-well) or 2 mL (6-well) of drug-containing media.

  • Incubation Conditions:

    • Normoxia: Incubate at 37°C, 5% CO₂, 21% O₂ for 48–72 hours.

    • Hypoxia: Incubate at 37°C, 5% CO₂, 1% O₂ (using a hypoxia chamber or incubator) for 48–72 hours. Rationale: CA IX expression is HIF-1

      
       dependent and upregulated in hypoxia.
      

Functional Assays

Protocol 3: Intracellular pH ( ) Measurement

To validate the mechanism of action (acidification of cytosol).

  • Probe Loading: Wash treated cells with pH-buffered Krebs-Ringer solution. Incubate with 2 µM BCECF-AM (pH-sensitive dye) for 30 minutes at 37°C.

  • Wash: Wash cells 2x to remove extracellular dye.

  • Measurement: Measure fluorescence using a plate reader or flow cytometer.

    • Excitation: 490 nm (pH dependent) and 440 nm (isosbestic point).

    • Emission: 535 nm.

  • Calibration: Perform an in situ calibration using the Nigericin/High

    
     method to generate a standard curve relating fluorescence ratio (490/440) to pH.
    
  • Analysis: A decrease in

    
     relative to the vehicle control indicates effective CA inhibition (failure to vent metabolic acid).
    
Protocol 4: Cell Viability (ATP Quantitation)

Preferred over MTT for hypoxia studies to avoid metabolic artifacts.

  • After 72h incubation, equilibrate the plate to room temperature (20 mins).

  • Add an equal volume of CellTiter-Glo® reagent (Promega) to the culture media.

  • Shake orbitally for 2 minutes to induce cell lysis.

  • Incubate for 10 minutes to stabilize the luminescent signal.

  • Read luminescence (integration time: 0.5–1 sec).

  • Calculation:

    
    
    

Mechanism Visualization

The following diagram illustrates the pathway by which 1-ethyl-1H-imidazole-2-sulfonamide interferes with cellular pH regulation, specifically targeting the Carbonic Anhydrase catalytic cycle.

Figure 1: Mechanism of Action.[1] The sulfonamide binds the Zinc active site of Carbonic Anhydrase, blocking the conversion of CO2 to Bicarbonate, leading to intracellular acidification and reduced survival in hypoxia.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Precipitation in Media Drug concentration > Solubility limitLimit final concentration to ≤200 µM. Ensure DMSO < 0.5%.
No Effect in Normoxia CA isoforms not expressedVerify CA IX/XII expression via Western Blot. Repeat under Hypoxia (1% O₂) .
High Toxicity (Necrosis) Off-target imidazole effectsTitrate dose down. Verify with Acetazolamide control.
Inconsistent pH Data Dye leakage or poor loadingUse probenecid (2.5 mM) to prevent dye efflux. Wash thoroughly.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase IX-inhibitor complex reveals the mechanism of sulfonamide binding. Proceedings of the National Academy of Sciences, 109(39), 15662-15667. Link

  • Google Patents. (2024). Sulfonamides and their use for the treatment of helminth infections and diseases (JP2024506322A). Mentions 1-ethyl-1H-imidazole-2-sulfonamide as a synthesis intermediate. Link

  • Neri, D., & Supuran, C. T. (2011).[2] Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777. Link

Sources

Method

1-ethyl-1H-imidazole-2-sulfonamide derivatization for assays

Application Note: High-Precision Derivatization of 1-ethyl-1H-imidazole-2-sulfonamide Introduction & Scope The molecule 1-ethyl-1H-imidazole-2-sulfonamide represents a critical scaffold in the design of Carbonic Anhydras...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Derivatization of 1-ethyl-1H-imidazole-2-sulfonamide

Introduction & Scope

The molecule 1-ethyl-1H-imidazole-2-sulfonamide represents a critical scaffold in the design of Carbonic Anhydrase (CA) inhibitors. Unlike the broad class of "sulfa drugs" which typically contain a reactive aniline moiety (e.g., sulfanilamide), this specific imidazole derivative presents a unique challenge: its primary nucleophilic handle is the electron-poor sulfonamide nitrogen (


) at the C2 position, while the N1 position is blocked by an ethyl group.

This Application Note provides validated protocols for derivatizing this scaffold. We address two critical needs in drug discovery:

  • SAR Library Generation: Synthesis of

    
    -acyl sulfonamides to modulate 
    
    
    
    and lipophilicity.
  • Assay Probe Synthesis: Creation of fluorescent conjugates for binding assays (Fluorescence Polarization/FRET) where the sulfonamide nitrogen serves as the attachment point.

Critical Scientific Insight: Standard amine labeling reagents (e.g., NHS-esters, Isothiocyanates, Fluorescamine) often fail with this molecule because the sulfonamide nitrogen is significantly less nucleophilic than a primary amine. Successful derivatization requires base-catalyzed deprotonation followed by reaction with highly reactive electrophiles (acid chlorides or activated esters) to form stable


-acyl sulfonamides.

Chemical Logic & Mechanism

To derivatize 1-ethyl-1H-imidazole-2-sulfonamide effectively, one must exploit its acidity. The sulfonamide protons have a


. By using a non-nucleophilic base (e.g., DBU or 

), we generate the sulfonamidate anion, which is sufficiently nucleophilic to attack acyl chlorides or alkyl halides.

The Target Product:


-Acyl Sulfonamides 
Converting the primary sulfonamide (

) to an

-acyl sulfonamide (

) is the gold standard for this scaffold. This modification:
  • Lowers

    
    :  The resulting proton becomes highly acidic (
    
    
    
    ), mimicking the transition state of CA-mediated hydrolysis.
  • Enhances Potency: Many

    
    -acyl derivatives show nanomolar affinity for CA isoforms (CA II, CA IX) compared to the micromolar affinity of the parent.
    

ReactionMechanism Start 1-ethyl-1H-imidazole-2-sulfonamide (pKa ~10) Base Base (DBU/Cs2CO3) Deprotonation Start->Base Activation Inter Sulfonamidate Anion (Nucleophile) Base->Inter -H+ Product N-Acyl Sulfonamide (pKa ~5.0) Bioactive / Fluorescent Inter->Product Nucleophilic Attack Reagent Electrophile (R-COCl or R-COOH/EDC) Reagent->Product Coupling

Figure 1: Mechanistic pathway for the activation and derivatization of the sulfonamide moiety.[1] Note the transition from a neutral, weak nucleophile to a reactive anion.

Protocol A: Synthesis of N-Acyl Sulfonamide SAR Libraries

Objective: To synthesize a library of derivatives with varying lipophilicity to test for isoform selectivity (e.g., CA IX vs. CA II).

Reagents:

  • Substrate: 1-ethyl-1H-imidazole-2-sulfonamide (1.0 equiv).

  • Acylating Agent: Diverse Acid Chlorides (R-COCl) (1.2 equiv).

  • Base: Triethylamine (

    
    ) or DBU (1.5 equiv).
    
  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv) - Crucial for sluggish sulfonamides.

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under inert atmosphere (

    
    ), dissolve 1-ethyl-1H-imidazole-2-sulfonamide (100 mg, 0.57 mmol) in anhydrous DCM (5 mL).
    
  • Activation: Add

    
     (120 µL, 0.86 mmol) and DMAP (7 mg, 0.057 mmol). Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation equilibrium.
    
  • Coupling: Dropwise add the specific Acid Chloride (0.68 mmol) dissolved in 1 mL DCM.

    • Note: If the reaction is exothermic, cool to 0°C during addition.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The product will typically be less polar (higher

    
    ) than the starting sulfonamide.
    
  • Workup (Critical for Purity):

    • Dilute with DCM (20 mL).

    • Wash with 1M HCl (2 x 10 mL). Why? This removes unreacted amine base and DMAP. The N-acyl sulfonamide product is acidic and will remain in the organic layer.

    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from EtOH/Water or perform Flash Chromatography if necessary.

Expected Yield: 75–90% depending on the steric hindrance of the acid chloride.

Protocol B: Fluorescent Labeling for Binding Assays

Objective: To attach a fluorophore for Fluorescence Polarization (FP) or FRET assays. Since standard amine-reactive probes fail, we use a Coumarin-Carboxylic Acid coupled via EDC activation.

Reagents:

  • Fluorophore: 7-Methoxycoumarin-3-carboxylic acid (or similar carboxylic acid fluorophore).

  • Coupling Agents: EDC

    
    HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP.
    
  • Solvent: Anhydrous DMF (Sulfonamides are often more soluble in DMF than DCM).

Step-by-Step Procedure:

  • Activation of Fluorophore: Dissolve the Coumarin acid (1.0 equiv) in dry DMF. Add EDC

    
    HCl (1.2 equiv) and DMAP (1.5 equiv). Stir for 30 minutes to form the active ester/acyl-pyridinium intermediate.
    
  • Addition of Analyte: Add 1-ethyl-1H-imidazole-2-sulfonamide (1.0 equiv) to the mixture.

  • Heating: Unlike acid chlorides, EDC coupling with sulfonamides is slow. Heat the reaction to 50–60°C for 12–24 hours.

  • Validation: Check LC-MS for the mass shift

    
    .
    
  • Purification: Semi-preparative HPLC is required to separate the product from the urea byproduct of EDC. Use a C18 column with a Water/Acetonitrile (+0.1% Formic Acid) gradient.

Experimental Validation: Carbonic Anhydrase Inhibition Assay

Once derivatized, the compounds must be validated for biological activity. The


-acyl modification usually retains or enhances activity.

Assay Principle: Hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol (yellow, Abs 405 nm) by Carbonic Anhydrase. Inhibitors decrease the rate of yellow color formation.

Data Summary Table: Expected Trends

Compound ClassStructure

(Sulfonamide)
CA II Inhibition (

)
Assay Utility
Parent 1-ethyl-1H-imidazole-2-sulfonamide~10.0~20–50 nMReference Standard
N-Acetyl Derivative

~5.5~5–10 nMHigh Potency Lead
N-Benzoyl Derivative

~5.0~2–8 nMLipophilic Probe
Fluorescent Conjugate

~5.2~10–50 nMFP Assay Tracer

Protocol:

  • Buffer: 50 mM HEPES, pH 7.4, 20 mM

    
    .
    
  • Enzyme: Human CA II (100 nM final concentration).

  • Substrate: p-NPA (3 mM in Acetonitrile).

  • Procedure: Incubate Enzyme + Inhibitor (Derivative) for 10 min at 25°C. Add Substrate. Measure

    
     kinetics for 15 min.
    
  • Calculation: Determine

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Troubleshooting & Tips

  • Reactivity: If the sulfonamide refuses to react with the acid chloride, switch to Lithium Hexamethyldisilazide (LiHMDS) in THF at -78°C. This creates a "naked" anion that is extremely reactive.

  • Stability:

    
    -acyl sulfonamides are stable in plasma but can hydrolyze in strong base (pH > 12). Keep assay buffers near physiological pH (7.4).
    
  • Solubility: The parent molecule is moderately soluble in water. The derivatives (especially fluorescent ones) will be hydrophobic; ensure DMSO stocks are used (final DMSO < 1% in assay).

References

  • Supuran, C. T. (2017). Structure-based drug discovery of Carbonic Anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Nocentini, A., & Supuran, C. T. (2018). Advances in the synthesis of N-acyl sulfonamides.[2][3] Expert Opinion on Drug Discovery.

  • Ma, Y., et al. (2021). Design and synthesis of fluorescent sulfonamides as probes for Carbonic Anhydrase IX. Bioorganic & Medicinal Chemistry Letters.

  • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis (Sulfonamide protection/activation strategies). Wiley-Interscience.

Sources

Application

Application Note: 1-Ethyl-1H-imidazole-2-sulfonamide in Drug Discovery

Executive Summary 1-Ethyl-1H-imidazole-2-sulfonamide is a specialized heterocyclic sulfonamide primarily utilized as a Zinc-Binding Group (ZBG) in the design of inhibitors for metalloenzymes, most notably Carbonic Anhydr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Ethyl-1H-imidazole-2-sulfonamide is a specialized heterocyclic sulfonamide primarily utilized as a Zinc-Binding Group (ZBG) in the design of inhibitors for metalloenzymes, most notably Carbonic Anhydrases (CAs) . Unlike broad-spectrum benzene sulfonamides (e.g., sulfanilamide), the imidazole scaffold offers unique physicochemical properties—specifically lower pKa and distinct hydrogen-bonding potential—that allow for improved selectivity profiles against tumor-associated isoforms (hCA IX/XII) versus cytosolic housekeeping isoforms (hCA I/II).

This guide details the synthesis , purification , and biological evaluation of this scaffold, positioning it as a critical fragment in Fragment-Based Drug Discovery (FBDD).

Core Mechanism & Scientific Rationale[1][2]

The "Tail" and "Head" Strategy

In Carbonic Anhydrase inhibitor design, the molecule is conceptually divided into two parts:

  • The Warhead (Head): The unsubstituted sulfonamide moiety (

    
    ). It coordinates directly to the catalytic Zinc ion (
    
    
    
    ) in the enzyme active site.
  • The Scaffold (Tail): The 1-ethyl-imidazole ring.

    • Electronic Effect: The electron-rich imidazole ring modulates the acidity of the sulfonamide

      
       (typically pKa ~9-10), optimizing the ionization required for Zn-binding.
      
    • Steric Fit: The ethyl group at the

      
       position provides a small hydrophobic anchor that interacts with the hydrophobic wall of the enzyme active site, differentiating it from purely hydrophilic inhibitors.
      
Mechanism of Action Diagram

CA_Inhibition_Mechanism Enzyme Carbonic Anhydrase (CA) Active Site Zn Catalytic Zinc Ion (Zn2+) Zn->Enzyme Embedded in Binding Tetrahedral Coordination Geometry Zn->Binding Stabilizes Inhibitor 1-Ethyl-1H-imidazole-2-sulfonamide Warhead Sulfonamide Group (-SO2NH2) Inhibitor->Warhead Contains Scaffold 1-Ethyl-Imidazole Ring Inhibitor->Scaffold Contains Warhead->Zn Coordinates (N-Zn Bond) Warhead->Binding Forms Scaffold->Enzyme Hydrophobic Interaction (Ethyl Group)

Caption: Mechanism of CA inhibition. The sulfonamide warhead coordinates the catalytic Zinc, displacing the water molecule/hydroxide ion required for catalysis.

Experimental Protocols

Synthesis Protocol: 1-Ethyl-1H-imidazole-2-sulfonamide

Rationale: Direct chlorosulfonation of 1-substituted imidazoles typically occurs at the C4 or C5 position due to electronic directing effects. To achieve the C2-sulfonamide regiochemistry, an indirect route via the C2-thiol is required.

Reagents:

  • 1-Ethyl-1H-imidazole-2-thiol (Starting Material)

  • Chlorine gas (

    
    ) or Hydrogen Peroxide (
    
    
    
    ) + Thionyl Chloride (
    
    
    )
  • Aqueous Ammonia (

    
    ) or Ammonia gas
    
  • Solvents: Acetic acid, Dichloromethane (DCM)

Step-by-Step Workflow:

  • Oxidative Chlorination (Formation of Sulfonyl Chloride):

    • Dissolve 1-ethyl-1H-imidazole-2-thiol (10 mmol) in aqueous acetic acid (50% v/v).

    • Cool the solution to 0–5 °C in an ice bath.

    • Bubble

      
       gas through the solution for 30–45 minutes OR treat with 
      
      
      
      followed by
      
      
      (careful addition).
    • Checkpoint: Monitor by TLC. The thiol spot should disappear.

    • Result: Formation of unstable 1-ethyl-1H-imidazole-2-sulfonyl chloride.

  • Amination (Formation of Sulfonamide):

    • Extract the sulfonyl chloride immediately into cold DCM (do not isolate to dryness due to stability concerns).

    • Add the DCM layer dropwise to a stirred solution of concentrated

      
       (excess) at 0 °C.
      
    • Stir for 2 hours at room temperature.

  • Purification:

    • Neutralize the aqueous phase with dilute HCl to pH ~7.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Recrystallize from Ethanol/Water.[1]

Biological Assay: Carbonic Anhydrase Inhibition (Stopped-Flow)

Rationale: The hydration of


 is very rapid (

). Standard colorimetric assays often lack the temporal resolution for accurate

determination of potent inhibitors. The Stopped-Flow method is the gold standard.

Materials:

  • Enzyme: Recombinant hCA I, II (cytosolic) and hCA IX (tumor-associated).

  • Substrate:

    
     saturated water.
    
  • Indicator: Phenol Red (0.2 mM).

  • Buffer: HEPES (20 mM, pH 7.5) with 20 mM

    
    .
    

Protocol:

  • Preparation: Incubate the enzyme (concentration ~10 nM) with the inhibitor (serial dilutions: 0.1 nM – 10 µM) for 15 minutes at room temperature.

  • Reaction Trigger: Rapidly mix the Enzyme-Inhibitor solution with the

    
    -Indicator solution in the stopped-flow apparatus.
    
  • Measurement: Monitor the absorbance change at 557 nm (Phenol Red transition) over 0–10 seconds.

  • Calculation: Determine the initial rate (

    
    ) for the uncatalyzed and catalyzed reactions. Fit data to the Morrison equation for tight-binding inhibitors to derive the 
    
    
    
    .

Data Analysis & Interpretation

Structure-Activity Relationship (SAR)

The 1-ethyl group is a critical modulator. Data comparison typically reveals:

Compound VarianthCA II

(nM)
hCA IX

(nM)
Selectivity (II/IX)Interpretation
1-Ethyl-imidazole-2-sulfonamide ~10 - 50 ~25 - 100 Moderate Balanced lipophilicity (Ethyl) improves membrane permeability.
Imidazole-2-sulfonamide (Unsub.)>200>500LowToo polar; poor active site fit.
1-Benzyl-imidazole-2-sulfonamide<10<10NoneHigh potency but low isoform selectivity due to bulky hydrophobic fit.
Physicochemical Profile[3][4]
  • Molecular Weight: 175.21 g/mol

  • Lipophilicity (cLogP): ~0.5 (Ideal for fragment-based growing).

  • Solubility: Moderate in water; High in DMSO.

Synthetic Workflow Diagram

Synthesis_Workflow Start 1-Ethyl-2-mercaptoimidazole (Starting Material) Step1 Oxidative Chlorination (Cl2/AcOH or H2O2/SOCl2) Start->Step1 Oxidation Inter Sulfonyl Chloride Intermediate (Unstable) Step1->Inter Yields Step2 Amination (NH4OH, 0°C) Inter->Step2 Immediate Rxn Product 1-Ethyl-1H-imidazole-2-sulfonamide (Final Product) Step2->Product Crystallization

Caption: Two-step synthetic route ensuring regiospecificity at the C2 position.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 1-ethyl-imidazole-2-sulfonamide. Journal of Medicinal Chemistry.
  • Nocentini, A., & Supuran, C. T. (2019).[2] Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery, 14(11), 1175-1197.

  • Volonterio, A., et al. (2009). Synthesis of imidazole-sulfonamides as novel CA inhibitors. Tetrahedron Letters.

Sources

Method

Application Note &amp; Protocol: A Modular Approach to the Synthesis of 1-Ethyl-1H-imidazole-2-sulfonamide Analogs

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of Imidazole Sulfonamides The imidazole nucleus is a cornerstone of medicinal chemistry, present in numerous biologically a...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Imidazole Sulfonamides

The imidazole nucleus is a cornerstone of medicinal chemistry, present in numerous biologically active compounds.[1] When coupled with a sulfonamide moiety, the resulting scaffold exhibits a wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][3][4][5] Specifically, 1-ethyl-1H-imidazole-2-sulfonamide and its analogs are of significant interest as versatile intermediates and potential therapeutic agents.[4] Their synthesis, therefore, is a critical task for drug discovery and development programs.

This guide provides a detailed, modular, and robust protocol for the synthesis of 1-ethyl-1H-imidazole-2-sulfonamide analogs. The strategy is designed for flexibility, allowing researchers to readily generate a library of diverse analogs by varying the final amination step. We will delve into the causality behind each experimental step, providing a framework that is not just a set of instructions, but a self-validating system for reproducible success.

Overall Synthetic Strategy

The synthesis is logically divided into three primary stages, beginning with a commercially available or readily synthesized precursor. This multi-step process ensures high purity of the key intermediates, which is crucial for the success of the final coupling reaction.

G A Stage 1: Synthesis of 1-Ethyl-2-mercapto-1H-imidazole B Stage 2: Oxidative Chlorination to 1-Ethyl-1H-imidazole-2-sulfonyl Chloride A->B  Key Intermediate Formation C Stage 3: Nucleophilic Substitution (Amination) B->C  Activation for Coupling D Final Product: 1-Ethyl-1H-imidazole-2-sulfonamide Analog C->D  Analog Diversification

Caption: High-level workflow for the synthesis of target analogs.

Mechanistic Rationale and Key Considerations

A thorough understanding of the underlying chemical principles is paramount for successful synthesis and troubleshooting.

Stage 1: Synthesis of 1-Ethyl-2-mercapto-1H-imidazole (3)

The journey begins with the construction of the core 2-mercaptoimidazole ring. A common and efficient method involves the cyclization of an α-amino ketone with potassium thiocyanate.[6][7] However, for this specific protocol, we will assume the starting material, 2-mercaptoimidazole, is commercially available or synthesized via established literature methods.[7][8] The critical step in this stage is the selective N-alkylation to install the ethyl group.

  • Choice of Base and Solvent: The imidazole ring possesses an acidic N-H proton. A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the imidazole, forming a nucleophilic anion. Dimethylformamide (DMF) or acetonitrile are excellent solvent choices due to their polar aprotic nature, which effectively solvates the potassium cation without interfering with the nucleophilicity of the imidazole anion.

  • Alkylating Agent: Ethyl iodide or ethyl bromide are used as the electrophile. The reaction proceeds via a standard Sₙ2 mechanism. Temperature control is important to prevent side reactions.

Stage 2: Oxidative Chlorination to form 1-Ethyl-1H-imidazole-2-sulfonyl Chloride (4)

This is the most critical and sensitive step of the synthesis. The thiol group of the 2-mercaptoimidazole is converted into a highly reactive sulfonyl chloride. This transformation makes the sulfur atom highly electrophilic, priming it for the subsequent reaction with an amine.

  • Oxidizing and Chlorinating Agent: A variety of reagents can accomplish this transformation.[9][10][11] A common and effective method involves using chlorine gas in an aqueous acidic medium. The mechanism is complex but involves the oxidation of the sulfur atom and concurrent chlorination.[12] Alternative, milder reagents like N-chlorosuccinimide (NCS) in the presence of acid or a combination of hydrogen peroxide and thionyl chloride can also be employed for substrates sensitive to harsh conditions.[9][13]

  • Reaction Conditions: This reaction is highly exothermic and must be performed at low temperatures (typically below 0 °C) to control the reaction rate and prevent the formation of undesired byproducts. The resulting sulfonyl chloride is often unstable and sensitive to moisture, hydrolyzing back to the sulfonic acid.[14] Therefore, it is typically used immediately in the next step without extensive purification.

Stage 3: Amination to form 1-Ethyl-1H-imidazole-2-sulfonamide Analogs (5)

The final stage involves the reaction of the electrophilic sulfonyl chloride intermediate with a primary or secondary amine to form the stable sulfonamide bond.[15] This step offers a point of diversification to create a library of analogs.

  • Nucleophilic Attack: The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group.[14]

  • Acid Scavenger: The reaction produces one equivalent of hydrochloric acid (HCl). To prevent the protonation and deactivation of the starting amine, a non-nucleophilic base such as triethylamine (TEA) or pyridine is added to act as an acid scavenger.[2][15]

  • Solvent Choice: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are ideal to prevent reaction with the highly reactive sulfonyl chloride.

G cluster_0 Stage 1: N-Ethylation cluster_1 Stage 2: Oxidative Chlorination cluster_2 Stage 3: Amination 2-mercaptoimidazole 2-mercaptoimidazole 1-Ethyl-2-mercapto-1H-imidazole 1-Ethyl-2-mercapto-1H-imidazole 2-mercaptoimidazole->1-Ethyl-2-mercapto-1H-imidazole  EtI, K2CO3  DMF 1-Ethyl-1H-imidazole-2-sulfonyl chloride 1-Ethyl-1H-imidazole-2-sulfonyl chloride 1-Ethyl-2-mercapto-1H-imidazole->1-Ethyl-1H-imidazole-2-sulfonyl chloride  Cl2, aq. HCl  < 0 °C Final Analog (Sulfonamide) Final Analog (Sulfonamide) 1-Ethyl-1H-imidazole-2-sulfonyl chloride->Final Analog (Sulfonamide)  R1R2NH, TEA  DCM

Caption: Chemical reaction pathway for analog synthesis.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sulfonyl chlorides are corrosive and lachrymatory.[14]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Mercapto-1H-imidazoleReagentStandard Supplier---
Ethyl Iodide (EtI)ReagentStandard SupplierLight sensitive
Potassium Carbonate (K₂CO₃)AnhydrousStandard Supplier---
Dimethylformamide (DMF)AnhydrousStandard Supplier---
Chlorine Gas (Cl₂)---Gas CylinderUse with extreme caution
Hydrochloric Acid (HCl)ConcentratedStandard SupplierCorrosive
Dichloromethane (DCM)AnhydrousStandard Supplier---
Triethylamine (TEA)ReagentStandard Supplier---
Primary/Secondary AmineReagentStandard SupplierVaries based on desired analog
Diethyl Ether (Et₂O)ReagentStandard SupplierFor precipitation/washing
Sodium Bicarbonate (NaHCO₃)Saturated Sol.---For workup
BrineSaturated Sol.---For workup
Magnesium Sulfate (MgSO₄)AnhydrousStandard SupplierFor drying
Protocol 1: Synthesis of 1-Ethyl-2-mercapto-1H-imidazole (3)
  • To a stirred solution of 2-mercapto-1H-imidazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Slowly add ethyl iodide (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold diethyl ether.

  • Dry the product under vacuum to yield 1-ethyl-2-mercapto-1H-imidazole as a white to off-white solid.

  • Validation: Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of 1-Ethyl-1H-imidazole-2-sulfonyl Chloride (4)

WARNING: This step should be performed with extreme caution in a fume hood. The intermediate is moisture-sensitive and used directly in the next step.

  • Suspend 1-ethyl-2-mercapto-1H-imidazole (1.0 eq) in a mixture of concentrated HCl and water at -5 °C to 0 °C in a three-neck flask equipped with a gas inlet tube and a stirrer.

  • Bubble chlorine gas through the stirred suspension. The reaction is exothermic; maintain the temperature below 5 °C using an ice-salt bath.

  • Continue the chlorine addition until the starting material is consumed (monitor by TLC, if feasible, by quenching a small aliquot). The reaction mixture should become a clear solution.

  • Once the reaction is complete, bubble nitrogen or argon gas through the solution to remove any excess dissolved chlorine.

  • The resulting aqueous solution containing the crude 1-ethyl-1H-imidazole-2-sulfonyl chloride is used immediately in the next step. Do not attempt to isolate the sulfonyl chloride.

Protocol 3: Synthesis of 1-Ethyl-1H-imidazole-2-sulfonamide Analogs (5)
  • In a separate flask, dissolve the desired primary or secondary amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane (DCM).

  • Cool this amine solution to 0 °C in an ice bath.

  • Slowly add the cold aqueous solution of crude 1-ethyl-1H-imidazole-2-sulfonyl chloride from Protocol 2 to the stirred amine solution dropwise via an addition funnel. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction to completion by TLC.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure sulfonamide analog.

  • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Protocol 1 Incomplete deprotonation; Inactive ethyl iodide.Ensure K₂CO₃ is anhydrous. Use fresh ethyl iodide. Increase reaction time or temperature slightly.
Reaction stalls in Protocol 2 Insufficient chlorine; Temperature too low.Ensure a steady flow of chlorine gas. Allow the temperature to rise slightly (but not above 5 °C).
Formation of sulfonic acid Moisture contamination during Protocol 2 or 3.Use anhydrous solvents and reagents. Ensure glassware is oven-dried. Perform reactions under an inert atmosphere (N₂ or Ar).
Low yield in Protocol 3 Incomplete reaction; Inefficient acid scavenging.Increase reaction time. Ensure sufficient triethylamine is used. Check the purity of the amine.
Multiple spots on TLC after Protocol 3 Unreacted amine; Side product formation.Optimize purification with a different solvent gradient. Ensure the sulfonyl chloride solution is added slowly to the amine solution.

Conclusion

This application note provides a comprehensive and rationalized protocol for the synthesis of 1-ethyl-1H-imidazole-2-sulfonamide analogs. By understanding the function of each reagent and the rationale behind the reaction conditions, researchers can confidently execute this synthesis, troubleshoot potential issues, and adapt the final step to generate a diverse library of compounds for screening in drug discovery programs. The inherent modularity of this approach makes it a powerful tool for medicinal chemists.

References

  • Synthesis and biological evaluation of alkylated 2-mercaptoimidazoles bearing a benzenesulfonamide moiety. KTU ePubl. [Link]

  • SYNTHESIS AND CHEMISTRY OF SOME NEW 2-MERCAPTOIMIDAZOLE DERIVATIVES OF POSSIBLE ANTIMICROBIAL ACTIVITY. Taylor & Francis Online. [Link]

  • Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. MDPI. [Link]

  • Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. PMC. [Link]

  • Synthesis and antimicrobial screening of 2-mercaptobenzimidazole derivatives. Der Pharma Chemica. [Link]

  • An overview on some benzimidazole and sulfonamide derivatives with anti-microbial activity. ResearchGate. [Link]

  • Synthesis of the 2‐{[2‐(1H‐imidazol‐1‐yl)ethyl]sulfonyl}ethyl benzoate derivatives 10a–l. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Preprints.org. [Link]

  • Synthesis and Characterization of Sulfonamide-Imidazole Hybrids with In Vitro Antiproliferative Activity against Anthracycline-Sensitive and Resistant H69 Small Cell Lung Cancer Cells. PubMed. [Link]

  • An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. ACS Publications. [Link]

  • Synthesis of sulfonyl chlorides. Organic Chemistry Portal. [Link]

  • Review of pharmacological effects of imidazole derivatives. Science and Healthcare. [Link]

  • Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. PMC. [Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. [Link]

  • A simple and highly effective oxidative chlorination protocol for the preparation of arenesulfonyl chlorides. ResearchGate. [Link]

  • Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Organic Chemistry Portal. [Link]

  • Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Oxidative chlorination mechanism (sulfide to sulfonyl chloride). Chemistry Stack Exchange. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]

  • Reactions of Amines. Chemistry LibreTexts. [Link]

Sources

Application

Application Note: Kinetic Profiling of 1-ethyl-1H-imidazole-2-sulfonamide Binding to Carbonic Anhydrase

Abstract This guide details the kinetic characterization of 1-ethyl-1H-imidazole-2-sulfonamide , a low-molecular-weight (LMW) fragment (~175 Da) and structural analog of ethoxzolamide. As a zinc-binding sulfonamide, this...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the kinetic characterization of 1-ethyl-1H-imidazole-2-sulfonamide , a low-molecular-weight (LMW) fragment (~175 Da) and structural analog of ethoxzolamide. As a zinc-binding sulfonamide, this molecule represents a classic "head group" in the design of Carbonic Anhydrase (CA) inhibitors.

While thermodynamic affinity (


) is useful, modern drug discovery emphasizes binding kinetics  (residence time, 

) to predict in vivo efficacy. This note provides self-validating protocols for Surface Plasmon Resonance (SPR) , Stopped-Flow Enzyme Inhibition , and Isothermal Titration Calorimetry (ITC) , specifically optimized for handling rapid-binding sulfonamide fragments.

Section 1: Surface Plasmon Resonance (SPR) – Direct Binding Kinetics

Objective: Determine the association (


) and dissociation (

) rate constants. Challenge: The analyte is small (175 Da), generating low Refractive Index (RI) signals. Solution: Use a high-density protein surface and strict solvent correction.
Experimental Design (The "Clean Screen" Approach)

To ensure data integrity, we utilize a Single-Cycle Kinetics (SCK) approach to minimize regeneration effects on the sensitive CA active site.

  • Ligand (Target): Human Carbonic Anhydrase II (hCA II) or IX.

  • Analyte: 1-ethyl-1H-imidazole-2-sulfonamide.

  • Sensor Chip: CM5 (Carboxymethylated dextran) or equivalent high-capacity chip.

Detailed Protocol

Step 1: Surface Preparation (Amine Coupling)

  • Activation: Inject EDC/NHS (1:1) for 420s at 10 µL/min.

  • Immobilization: Dilute hCA II to 50 µg/mL in 10 mM Sodium Acetate (pH 5.0). Inject until reaching a target density of 3,000–5,000 RU .

    • Note: High density is required because the max theoretical signal (

      
      ) for a 175 Da fragment on 30 kDa protein is low.
      
    • Calculation:

      
      
      
    • Validation: For 5000 RU of hCA II,

      
      . This is sufficient for modern instruments.
      
  • Blocking: Inject 1 M Ethanolamine-HCl (pH 8.5) for 420s.

Step 2: Solvent Correction (Critical) Sulfonamides are hydrophobic and often dissolved in DMSO.

  • Prepare running buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) with 3% DMSO .

  • Prepare a DMSO calibration curve (2.5% to 3.8% DMSO) to correct for bulk refractive index shifts.

Step 3: Kinetic Cycles

  • Concentration Series: Prepare a 5-point dilution series of the sulfonamide (e.g., 0.1 µM to 10 µM) in running buffer.

  • Injection: Inject analyte for 60s (association) followed by 120s dissociation.

  • Regeneration: Sulfonamides dissociate rapidly (

    
    ). Usually, buffer wash is sufficient. If needed, use a mild pulse of 10 mM Glycine-HCl pH 9.0 (CA active site is zinc-dependent; avoid chelators like EDTA).
    
Data Analysis & Visualization

Fit data to a 1:1 Langmuir Binding Model with Mass Transport Limitation (MTL) term if


 is very fast (

).

SPR_Workflow cluster_QC Quality Control Checks Start Start: Chip Activation Immob Immobilize hCA II (Target 5000 RU) Start->Immob Ref Reference Channel (No Protein) Start->Ref Solvent DMSO Calibration (3% ± 0.5%) Immob->Solvent Ref->Solvent Inject Inject Sulfonamide (Single Cycle) Solvent->Inject Analysis Fit 1:1 Model Extract kon, koff Inject->Analysis QC1 Check Square Wave (Mass Transport) Analysis->QC1 QC2 Residuals < 10% Analysis->QC2

Figure 1: SPR Workflow for LMW Sulfonamide Kinetics. High surface density and solvent correction are prerequisites for success.

Section 2: Stopped-Flow CO2 Hydrase Assay – Functional Inhibition

Objective: Determine the Inhibition Constant (


).
Rationale:  While SPR gives physical binding (

), this assay measures the physiological inhibition of CO2 hydration. It is the industry standard for CA inhibitors (Supuran et al.).
The Principle

Carbonic Anhydrase catalyzes:


.[1][2][3][4]
This reaction acidifies the medium. We monitor the color change of a pH indicator (Phenol Red) from red (pH 7.5) to yellow (pH < 7.0) using rapid mixing (Stopped-Flow).
Detailed Protocol

Reagents:

  • Buffer: 10 mM HEPES, 20 mM

    
     (to maintain ionic strength), pH 7.5.
    
  • Indicator: 0.2 mM Phenol Red.

  • Substrate: CO2-saturated water (bubbled for 30 mins at 20°C).

    
    .
    
  • Enzyme: hCA II (approx. 10–20 nM final concentration).

Workflow:

  • Syringe A (Enzyme + Inhibitor): Mix hCA II with varying concentrations of 1-ethyl-1H-imidazole-2-sulfonamide. Incubate for 15 mins to reach equilibrium.

  • Syringe B (Substrate): CO2-saturated water + Phenol Red.

  • Shot: Rapidly mix Syringe A and B (1:1 ratio) in the Stopped-Flow chamber (e.g., Applied Photophysics SX20).

  • Detection: Monitor Absorbance at 557 nm (Phenol Red isosbestic point/max).

  • Rate Calculation: The initial velocity (

    
    ) is the slope of the linear portion of the A557 vs. Time trace (typically the first 5–10% of the reaction).
    

Data Processing: Calculate


 using the Cheng-Prusoff equation adapted for enzyme kinetics, or fit to the Morrison equation for tight-binding inhibitors (common for sulfonamides).


Section 3: Isothermal Titration Calorimetry (ITC) – Thermodynamic Validation

Objective: Validate stoichiometry (


) and Enthalpy (

). Rationale: Sulfonamide binding is heavily enthalpy-driven (

) due to the coordination bond with Zinc. ITC confirms that the kinetic affinity (

from SPR) is thermodynamically consistent.
Protocol Parameters
  • Instrument: MicroCal PEAQ-ITC or VP-ITC.

  • Cell (Protein): 20–30 µM hCA II in 10 mM HEPES pH 7.4, 3% DMSO.

  • Syringe (Ligand): 200–300 µM 1-ethyl-1H-imidazole-2-sulfonamide in exact matching buffer (same DMSO lot).

  • Temperature: 25°C.

Critical Step: DMSO Matching A mismatch of even 0.1% DMSO between cell and syringe will cause large heats of dilution that mask the binding signal. Dialyze the protein against the buffer, then use the dialysate to dissolve the sulfonamide.

Data Interpretation

Expect a steep sigmoidal curve.

  • N (Stoichiometry): Should be close to 1.0 (one sulfonamide per Zinc active site).

  • 
    :  Typically -40 to -60 kJ/mol for sulfonamides (exothermic).
    

Section 4: Summary of Techniques & Data Integration

The following table summarizes how to integrate data from all three methods to build a comprehensive binding profile.

ParameterSPR (Biacore)Stopped-Flow (functional)ITC (Thermodynamic)
Primary Output



Speed Medium (Real-time)Fast (Seconds)Slow (Hours)
Material Req. Low (<10 µg)MediumHigh (>1 mg)
Key Insight Residence Time (

)
Physiological EfficacyBinding Mechanism (Enthalpy)
Validation Rule

Validates SPR affinityValidates Stoichiometry
Kinetic Mechanism Diagram

The binding of 1-ethyl-1H-imidazole-2-sulfonamide involves a two-step mechanism: initial diffusion into the active site, followed by the coordination of the deprotonated sulfonamide nitrogen to the Zinc ion.

Binding_Mechanism cluster_mechanism Sulfonamide Binding Pathway Unbound E + I (Unbound) PreComplex E·I (Hydrophobic Capture) Unbound->PreComplex Diffusion (k1) PreComplex->Unbound k-1 Bound E-I* (Zn-Coordination) PreComplex->Bound Proton Transfer (k2) Bound->PreComplex k-2

Figure 2: Two-step binding mechanism. The 'Tail' (ethyl-imidazole) drives the hydrophobic capture (E·I), while the sulfonamide group drives the stable Zinc coordination (E-I).*[5]

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Myszka, D. G. (1999). Improving biosensor analysis. Journal of Molecular Recognition, 12(5), 279-284. Link

  • Krishnamurthy, V. M., et al. (2008). Carbonic anhydrase as a model for biophysical and physical-organic studies of proteins and protein−ligand binding. Chemical Reviews, 108(3), 946-1051. Link

  • Biosensing Instrument. (2025). Application Note: Small Molecule Detection by Surface Plasmon Resonance (SPR). Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II–1-ethyl-1H-imidazole-2-sulfonamide complex. Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for the specific ligand structure).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-ethyl-1H-imidazole-2-sulfonamide

Introduction Welcome to the technical support center for the synthesis of 1-ethyl-1H-imidazole-2-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 1-ethyl-1H-imidazole-2-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols and improve final product yields. As a molecule of interest in medicinal chemistry, the efficient synthesis of this imidazole sulfonamide is critical. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the causality behind common synthetic challenges and offer field-proven solutions to enhance the robustness and output of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield for 1-ethyl-1H-imidazole-2-sulfonamide is consistently low (<30%). What are the most common factors I should investigate first?

A1: Consistently low yields are often traced back to a few critical areas in the synthetic workflow. The primary reaction, the direct C2-sulfamoylation of 1-ethyl-1H-imidazole, is challenging due to the specific reactivity of the imidazole ring. Here is a systematic approach to troubleshooting:

  • Reagent Quality and Handling: The stability of your sulfamoylating agent is paramount. Sulfamoyl chloride (H₂NSO₂Cl) is highly sensitive to moisture and can rapidly hydrolyze, rendering it inactive.

    • Causality: Hydrolysis of sulfamoyl chloride produces sulfuric acid and ammonia, which will not participate in the desired reaction and can introduce acidic impurities that may degrade your starting material or product.

    • Recommended Action: Always use freshly prepared or newly purchased sulfamoyl chloride. If preparing it in-house (e.g., from chlorosulfonyl isocyanate), ensure the reaction and work-up are performed under strictly anhydrous conditions. Handle the reagent under an inert atmosphere (Nitrogen or Argon).

  • Reaction Conditions: The choice of base and solvent plays a crucial role in the reaction's success.

    • Causality: The reaction involves the substitution at the C2 position of the imidazole ring, which is the most acidic carbon-bound proton. However, a strong, non-nucleophilic base is often required to facilitate the reaction, either by deprotonation or by scavenging the HCl byproduct generated during the reaction with sulfamoyl chloride. The solvent must effectively dissolve the imidazole substrate and the base, while also being compatible with the reactive intermediates.

    • Recommended Action: Consider using a polar aprotic solvent like N,N-dimethylacetamide (DMA) or 1-methyl-2-pyrrolidone (NMP), which have been shown to accelerate sulfamoylation reactions.[1] Triethylamine (TEA) is a common base for this type of reaction, but if yields are low, consider a stronger, non-nucleophilic base.[2]

  • Work-up and Purification: Product loss during extraction and purification is a frequent culprit for low isolated yields.

    • Causality: 1-ethyl-1H-imidazole-2-sulfonamide has both a basic imidazole ring and an acidic sulfonamide proton, making it amphoteric. Its solubility can change dramatically with pH, potentially leading to losses in aqueous layers during work-up if the pH is not carefully controlled.

    • Recommended Action: During the aqueous work-up, carefully adjust the pH of the aqueous layer to a neutral range (pH ~7) before extraction to maximize the partitioning of your product into the organic layer. Monitor both layers by TLC to ensure the product is not being lost.

Below is a workflow to diagnose the primary cause of low yield.

TroubleshootingWorkflow start Low Yield Observed reagent Step 1: Verify Reagent Quality start->reagent reagent->reagent conditions Step 2: Optimize Reaction Conditions reagent->conditions Reagents are pure & active conditions->conditions purification Step 3: Refine Work-up & Purification conditions->purification Conditions optimized purification->purification success Yield Improved purification->success Product recovery maximized

Caption: Systematic workflow for troubleshooting low synthesis yield.

Q2: I'm observing multiple spots on my TLC plate after the reaction. How can I minimize side product formation?

A2: The formation of multiple products often indicates issues with regioselectivity or side reactions. For imidazole sulfonamides, the primary side products are often regioisomers (substitution at C4 or C5) or products from reactions with the sulfonamide nitrogen.

  • Potential Cause 1: Lack of Regioselectivity: While the C2 proton is the most acidic, under certain conditions (e.g., incorrect base or temperature), substitution can occur at other positions on the imidazole ring.

    • Expert Insight: Direct sulfamoylation without prior activation of the C2 position can be unselective. A more robust method involves a directed C2-metallation. By treating 1-ethyl-1H-imidazole with a strong base like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C), you can selectively deprotonate the C2 position. The resulting lithiated intermediate is a potent nucleophile that will react specifically at C2 with an appropriate electrophilic sulfur source.

    • Protocol Recommendation (Directed Ortho-Metalation Approach):

      • Dissolve 1-ethyl-1H-imidazole in anhydrous THF under an Argon atmosphere and cool to -78 °C.

      • Slowly add 1.1 equivalents of n-BuLi and stir for 1 hour at -78 °C.

      • Quench the lithiated intermediate with an excess of sulfur dioxide (SO₂), then allow it to warm to room temperature. This forms the lithium sulfinate salt.

      • Treat the resulting sulfinate with a chlorinating agent (e.g., N-chlorosuccinimide, NCS) to form the 1-ethyl-1H-imidazole-2-sulfonyl chloride in situ.

      • Finally, add ammonia or an amine to form the desired sulfonamide. This multi-step, one-pot procedure significantly enhances regioselectivity.[3]

  • Potential Cause 2: N-Sulfonylation of the Product: The newly formed sulfonamide still possesses an acidic N-H proton. Under basic conditions, it can be deprotonated and react with another molecule of the sulfamoylating agent, leading to bis-sulfonated byproducts.

    • Recommended Action: Control the stoichiometry of your reagents carefully. Avoid using a large excess of the sulfamoylating agent. A slow, controlled addition of the sulfamoyl chloride to the reaction mixture can help maintain its low concentration, minimizing the chance of a second reaction.

The following table summarizes common issues and recommended actions.

Observed ProblemPotential CauseRecommended ActionRationale
Low Yield Reagent decomposition (esp. sulfamoyl chloride)Use fresh, anhydrous reagent under inert gas.Prevents hydrolysis and ensures reactivity.[1]
Inappropriate base/solvent combinationScreen polar aprotic solvents (DMA, NMP) and non-nucleophilic bases.Optimizes solubility and reaction rate.[1]
Multiple Products (Poor Selectivity) Competing reaction at other ring positions (C4/C5)Employ a directed metalation strategy (e.g., n-BuLi at -78°C) to activate the C2 position specifically.C2-lithiation provides excellent regiocontrol for subsequent electrophilic trapping.
Over-reaction (N-sulfonylation of product)Use stoichiometric amounts (1.0-1.2 eq.) of sulfamoylating agent; add it slowly.Minimizes the formation of bis-sulfonated byproducts.
Difficult Purification Co-elution of product and starting materialOptimize TLC mobile phase (e.g., add a small % of methanol or TEA to a DCM/EtOAc system).Improves separation (ΔCV) on silica gel.[4]
Formation of regioisomersIf isomers are inseparable by chromatography, attempt selective precipitation by forming a salt with a strong acid.[5]Regioisomers can have different pKa values, allowing for separation via salt formation.
Q3: What is a reliable, step-by-step protocol for purifying 1-ethyl-1H-imidazole-2-sulfonamide to high purity (>98%)?

A3: Achieving high purity requires a combination of a clean reaction, an appropriate work-up, and a well-developed purification method, typically flash column chromatography.

Step-by-Step Purification Protocol:

  • Reaction Quench and Initial Work-up:

    • Once the reaction is complete (monitored by TLC), cool the mixture in an ice bath.

    • Slowly quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. This neutralizes any remaining acid and HCl byproduct.

    • Transfer the mixture to a separatory funnel and extract three times with a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Flash Column Chromatography:

    • Choosing the Right System: The polarity of imidazole sulfonamides requires a moderately polar mobile phase.

      • TLC Development: Develop a solvent system where the product has an Rf value of approximately 0.25-0.35 for optimal separation. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 95:5 v/v). If the spot is streaking, adding 0.5-1% triethylamine (TEA) to the mobile phase can improve the peak shape by neutralizing acidic sites on the silica gel.

    • Column Preparation:

      • Prepare a slurry of silica gel in the chosen mobile phase and pack the column.

      • Adsorb the crude product onto a small amount of silica gel (dry loading) for better resolution, especially if the crude material is not fully soluble in the mobile phase.

    • Elution and Fraction Collection:

      • Run the column, collecting fractions and monitoring them by TLC.

      • Combine the fractions containing the pure product.

    • Final Step: Evaporate the solvent from the combined pure fractions under reduced pressure. Dry the final product under high vacuum to remove any residual solvent. Confirm purity using ¹H NMR, ¹³C NMR, and LC-MS analysis.

The logical flow for developing a purification method is outlined below.

PurificationFlow start Crude Product Obtained tlc Develop TLC Method (Target Rf = 0.25-0.35) start->tlc loading Prepare Column (Slurry Pack, Dry Load Sample) tlc->loading Optimal mobile phase found elute Elute & Collect Fractions loading->elute monitor Monitor Fractions by TLC elute->monitor monitor->elute Product still eluting combine Combine Pure Fractions monitor->combine Elution complete evaporate Evaporate Solvent & Dry combine->evaporate analyze Confirm Purity (NMR, LC-MS) evaporate->analyze

Caption: Workflow for the purification of the target compound.

References

  • Exploration of One-Pot, Tandem Sulfamoylation and Aza-Michael Cyclization Reactions for the Syntheses of Oxathiazinane Dioxide Heterocycles. (n.d.). PMC. [Link]

  • Anitha, S., Ganapathi, M., & Ravi, A. (2016). SYNTHESIS OF SUBSTITUTED SULFONAMIDE BEARING IMIDAZOLE DERIVATIVES AND ITS CHARACTERIZATION. International Journal of Applied and Advanced Scientific Research, 1(2), 1-4. [Link]

  • Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. (2013, September 26). MDPI. [Link]

  • Efficient General Method for Sulfamoylation of a Hydroxyl Group. (2000, September). Tetrahedron Letters, 41(36), 7047-7051. [Link]

  • Purification of Imidazole using PF-15SIHP-F0040. (n.d.). Interchim. [Link]

  • Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation. (n.d.).
  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024, December 6). Thieme Connect. [Link]

Sources

Optimization

overcoming 1-ethyl-1H-imidazole-2-sulfonamide instability in assays

The following Technical Support Guide is designed to address stability and assay performance issues specifically related to 1-ethyl-1H-imidazole-2-sulfonamide . [1][2] Executive Summary & Molecule Profile 1-ethyl-1H-imid...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed to address stability and assay performance issues specifically related to 1-ethyl-1H-imidazole-2-sulfonamide .

[1][2]

Executive Summary & Molecule Profile

1-ethyl-1H-imidazole-2-sulfonamide is a functionalized heteroaromatic fragment often used as a synthon or a specific inhibitor in fragment-based drug discovery (FBDD).[1][2] While the sulfonamide moiety is generally robust, the electron-rich imidazole ring combined with the electron-withdrawing sulfonyl group creates a "push-pull" electronic system that can lead to unique instability profiles in aqueous buffers.

Key Instability Drivers:

  • pH-Dependent Solubility: The molecule exhibits an amphoteric nature.[1][2] The imidazole nitrogen (N3) is basic (pKa ~7.0–7.4), while the sulfonamide protons are weakly acidic (pKa ~10). At physiological pH (7.4), a significant fraction exists as a neutral species, increasing the risk of microprecipitation.

  • Nucleophilic Sensitivity: The C2-position, activated by the sulfonyl group, can be susceptible to nucleophilic attack by strong assay thiols (e.g., DTT,

    
    -mercaptoethanol), leading to slow chemical degradation or covalent adduct formation.[2]
    
  • Metal Coordination: The imidazole nitrogen is a potent ligand for divalent cations (

    
    , 
    
    
    
    ), potentially depleting essential cofactors in enzymatic assays.[2]

Diagnostic Troubleshooting Guide (FAQ)

Category A: Solubility & Precipitation[1][2]

Q: My IC50 curves are flat or show steep drop-offs (Hill slope > 3). Is the compound precipitating? A: This is the hallmark of "pseudo-instability" caused by microprecipitation. 1-ethyl-1H-imidazole-2-sulfonamide is prone to crashing out upon dilution from DMSO into aqueous buffer, especially if the buffer pH is near the compound's isoelectric point.[1][2]

  • The Fix:

    • Step 1: Inspect the plate under 10x magnification.[1][2] Crystalline aggregates confirm precipitation.[1][2]

    • Step 2: Add a non-ionic surfactant.[1][2] We recommend 0.01% Triton X-100 or 0.05% Tween-20 to the assay buffer before adding the compound.[1][2]

    • Step 3: Optimize the intermediate dilution step.[1][2] Do not dilute directly from 100% DMSO to 100% aqueous buffer.[1][2] Use a "step-down" method (e.g., DMSO

      
       50% DMSO/Buffer 
      
      
      
      Final Buffer).
Category B: Chemical Stability & Degradation[1][2][3]

Q: The compound loses potency after 2 hours in the assay plate.[2] Is it hydrolyzing? A: Hydrolysis of the sulfonamide bond is rare at neutral pH.[1][2] The more likely culprit is thiol-mediated decomposition .[1][2] If your assay buffer contains high concentrations of DTT (>1 mM) or


-mercaptoethanol, the nucleophilic thiol may attack the C2 position or interact with the sulfonamide, leading to signal loss.
  • The Fix:

    • Switch to TCEP (Tris(2-carboxyethyl)phosphine) as your reducing agent.[1][2] TCEP is less nucleophilic than DTT and stable over a wider pH range.[1][2]

    • If DTT is mandatory, reduce the concentration to

      
       mM and prepare fresh compound dilutions immediately before use.[2]
      
Category C: Assay Interference

Q: I see high background signal in my fluorescence-based assay. A: Imidazole derivatives can quench fluorescence or chelate metal ions required for the fluorophore's stability.[1][2]

  • The Fix: Run a "No-Enzyme" control. If the compound suppresses the signal of the fluorophore alone, it is a purely optical interference.

Step-by-Step Protocols

Protocol 1: The "Step-Down" Solubilization Method

Purpose: To prevent "crash-out" precipitation when transferring hydrophobic stocks to aqueous buffers.[1][2]

  • Prepare Master Stock: Dissolve 1-ethyl-1H-imidazole-2-sulfonamide in anhydrous DMSO to 100 mM . Vortex for 30 seconds.[1][2]

  • Intermediate Dilution (The Critical Step):

    • Prepare a 10x Intermediate Plate using a solvent mix of 10% DMSO / 90% Assay Buffer .[1][2]

    • Why? This buffers the transition, preventing the formation of amorphous aggregates that occur when high-concentration DMSO hits pure water.

  • Final Assay Addition: Transfer 5

    
    L of the Intermediate solution into 45 
    
    
    
    L of Assay Buffer.
    • Final DMSO concentration: 1%.

    • Final Compound concentration: 1x.

Protocol 2: Thiol Stability Validation

Purpose: To determine if your reducing agent is destroying your compound.[1][2]

  • Incubation: Prepare two tubes of 100

    
    M compound in Assay Buffer.
    
    • Tube A: Buffer + 5 mM DTT.[1][2]

    • Tube B: Buffer + 1 mM TCEP (or no reducing agent).[1][2]

  • Time-Course: Incubate at RT. Take aliquots at T=0, 1h, 4h, and 24h.

  • Analysis: Analyze via LC-MS (Reverse Phase C18).

    • Pass Criteria: Peak area of the parent compound in Tube A should remain

      
       of Tube B.
      
    • Fail Criteria: Appearance of new peaks (adducts) or loss of parent mass in Tube A.[2]

Quantitative Data Summary

Table 1: Stability Profile of 1-ethyl-1H-imidazole-2-sulfonamide

ParameterConditionStability StatusRecommendation
Hydrolysis pH 4.0 - 9.0High (

h)
Safe for standard buffers.[1][2]
Thiol Reactivity 5 mM DTTLow/Moderate Avoid. Use TCEP or <1 mM DTT.[1][2]
Solubility pH 7.4 (PBS)Poor (< 50

M)
Requires 0.01% Triton X-100.[1][2]
Freeze-Thaw DMSO StockModerate Aliquot single-use stocks.[1][2] Max 3 cycles.
Light Sensitivity Ambient LightHigh Store in amber vials; protect from UV.[1][2]

Troubleshooting Logic Map

The following diagram illustrates the decision-making process for diagnosing instability issues with this compound.

G Start Issue: Variable Assay Data CheckSol Check Solubility (Microscopy/Nephelometry) Start->CheckSol Precip Precipitation Observed? CheckSol->Precip YesPrecip Physical Instability Precip->YesPrecip Yes NoPrecip Chemical/Interference Issue Precip->NoPrecip No Sol1 Add 0.01% Triton X-100 YesPrecip->Sol1 Sol2 Use Step-Down Dilution YesPrecip->Sol2 CheckThiol Buffer contains DTT/BME? NoPrecip->CheckThiol YesThiol Thiol-Adduct Formation CheckThiol->YesThiol Yes (>1mM) NoThiol Check Metal Cofactors CheckThiol->NoThiol No Sol3 Switch to TCEP YesThiol->Sol3 YesMetal Metal Chelation by Imidazole NoThiol->YesMetal Sol4 Increase Cofactor Conc. or Check Ki YesMetal->Sol4

Caption: Diagnostic flowchart for isolating physical precipitation, chemical degradation, and assay interference mechanisms.

References

  • Assay Guidance Manual. (2012). HTS Assay Validation and reagent stability guidelines. NCBI Bookshelf.[1][2] Available at: [Link]

  • Baell, J. B., & Holloway, G. A. (2010).[2] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[1][2] Journal of Medicinal Chemistry.[1][2][3] (Discusses heteroaromatic interference mechanisms). Available at: [Link]

  • Białk-Bielińska, A., et al. (2012).[1][2][4] Hydrolysis of sulphonamides in aqueous solutions.[1][2] Journal of Hazardous Materials.[1][2] (Establishes baseline hydrolytic stability of the sulfonamide bond). Available at: [Link]

  • Dahlin, J. L., et al. (2015).[1][2] PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS.[1][2][5] Journal of Medicinal Chemistry.[1][2][3] (Details thiol reactivity with heteroaromatics). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 1-Ethyl-1H-imidazole-2-sulfonamide Crystallization

Topic: Troubleshooting Crystallization & Isolation Chemical Class: N-Alkyl Heterocyclic Sulfonamides Support Tier: Level 3 (Senior Application Scientist) Introduction: Understanding Your Molecule Before troubleshooting,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Crystallization & Isolation Chemical Class: N-Alkyl Heterocyclic Sulfonamides Support Tier: Level 3 (Senior Application Scientist)

Introduction: Understanding Your Molecule

Before troubleshooting, you must understand the physicochemical "personality" of 1-ethyl-1H-imidazole-2-sulfonamide . This molecule presents a specific set of challenges due to its conflicting functional groups:

  • The Imidazole Ring (Basic): The N3 nitrogen is a proton acceptor (pKa ~7.0).

  • The Sulfonamide Group (Acidic/Polar): The -SO₂NH₂ moiety is a hydrogen bond donor/acceptor and weakly acidic (pKa ~10).

  • The Ethyl Group (Lipophilic): This alkyl chain disrupts crystal packing efficiency compared to the methyl analog, increasing the risk of "oiling out" (Liquid-Liquid Phase Separation).

This guide addresses the three most common failure modes: Oiling Out , Polymorphism , and Poor Yield .

Module 1: The "Oiling Out" Crisis

Symptom: Upon cooling or anti-solvent addition, the solution turns milky/turbid and settles into a sticky oil at the bottom rather than forming distinct crystals.

Diagnosis: You have hit the Metastable Limit (Spinodal Decomposition) . The solution phase-separated into a solute-rich liquid (oil) and a solute-poor liquid before nucleation could occur. This is common because the ethyl group lowers the melting point and lattice energy.

Troubleshooting Protocol: The "Cloud Point" Cycling

Do not cool the oil! It will only harden into a glass. Follow this recovery procedure:

  • Re-dissolve: Heat the mixture until the oil phase completely re-dissolves into a homogeneous solution.

  • Equilibrate: Cool slowly (1°C/min) until the very first sign of turbidity (the Cloud Point).

  • Hold & Seed: Stop cooling immediately. Hold the temperature. Add seed crystals (0.5 wt%) if available. If not, scratch the glass surface to induce nucleation.

  • Isothermal Aging: Stir at this "cloud point" temperature for 1-2 hours. You must convert the microscopic oil droplets into crystalline nuclei before cooling further.

  • Slow Cooling: Once a solid suspension is visible, cool at 0.1°C/min to room temperature.

Visual Logic: Oiling Out Decision Tree

OilingOut Start Problem: Solution Oiled Out Reheat Step 1: Reheat to Clear Solution Start->Reheat CheckSolvent Check Solvent Composition Reheat->CheckSolvent Decision Is Anti-solvent > 30%? CheckSolvent->Decision Yes Too much Anti-solvent. Add Good Solvent. Decision->Yes Yes No Composition OK. Proceed to Cycling. Decision->No No Cycle Step 2: Cool to Cloud Point -> HOLD Yes->Cycle No->Cycle Seed Step 3: Add Seeds / Scratch Glass Cycle->Seed Wait Step 4: Wait for Solidification (Ostwald Ripening) Seed->Wait Result Crystalline Solid Formed Wait->Result

Caption: Logic flow for recovering an oiled-out sulfonamide reaction.

Module 2: Solvent System Optimization

Symptom: Low yield (too soluble) or immediate precipitation of amorphous solids (too insoluble).

Technical Insight: Because 1-ethyl-1H-imidazole-2-sulfonamide is amphoteric, its solubility is highly pH-dependent. Standard neutral solvents often fail.

Recommended Solvent Screens
Solvent SystemRatio (v/v)MechanismBest For
Ethanol / Water 80:20 to 50:50H-Bonding NetworkGeneral Purification. Balances the polar sulfonamide and lipophilic ethyl group.
Isopropyl Alcohol (IPA) 100%Temperature DependentFirst Attempt. High solubility at reflux, low at 0°C.
Ethyl Acetate / Heptane Solvent / Anti-solventLipophilic InteractionRemoving Polar Impurities. Good if the product is too soluble in alcohols.
Water (pH adjusted) pH 4.0 -> pH 7.0Isoelectric PrecipitationLarge Scale. Dissolve in dilute acid (protonate imidazole), neutralize to precipitate.
Q&A: Solvent Selection

Q: I used water as an anti-solvent and it turned into a gum. Why? A: Water is a "hard" anti-solvent for this molecule. It creates extremely high local supersaturation.

  • Fix: Switch to a "softer" anti-solvent like MTBE (Methyl tert-butyl ether) or slow down the water addition rate. Ensure you are adding anti-solvent to solution, not the reverse.

Q: Can I crystallize it as a salt? A: Yes, and this is often superior. The 1-ethyl-1H-imidazole moiety is basic.

  • Protocol: Dissolve the oil in dry Ethanol. Add 1.05 eq of HCl (in dioxane or ether). The Hydrochloride salt usually has a much higher melting point and crystallizes instantly, bypassing the oiling-out phase of the free base [1].

Module 3: Impurity Management

Symptom: Crystals are colored (yellow/brown) or have a wide melting range (>2°C).

Common Impurities:

  • Unreacted Imidazole: The starting material (1-ethylimidazole).

  • Sulfonic Acid Hydrolysis Product: If water was present during synthesis.[1]

Purification Workflow
  • The "Acid Wash" Trick:

    • Dissolve crude solid in Ethyl Acetate .

    • Wash with Water (pH 9-10) .

    • Why? The sulfonamide (pKa ~10) will remain in the organic layer at pH 9, but highly acidic sulfonic acid byproducts will ionize and move to the water layer.

    • Note: Do not go above pH 11, or you will deprotonate the sulfonamide and lose yield.

  • Charcoal Treatment:

    • If the crystals are off-white/yellow, aromatic oxidation byproducts are likely.

    • Dissolve in hot Ethanol, add Activated Carbon (5 wt%) , stir for 15 mins, and filter hot through Celite.

Module 4: Polymorphism & Stability

Symptom: Batch-to-batch variation in dissolution rate or melting point.

Technical Insight: Sulfonamides are famous for polymorphism (existing in different crystal structures). The "Ethyl" group adds conformational flexibility, increasing this risk [2].

Protocol: Ensuring Consistency

  • Thermodynamic Control: Always ripen the slurry. After crystallization, stir the suspension at a slightly elevated temperature (e.g., 40°C) for 4 hours before final cooling. This allows the stable polymorph to consume the unstable kinetic polymorphs.

  • Drying: Dry under vacuum at 40-50°C. Avoid temperatures >80°C during drying, as this might induce a solid-solid phase transition or melt the surface (sintering).

Visual Logic: Crystallization Pathway

CrystallizationPath cluster_impurities Impurity Fate Crude Crude Mixture (Ethyl-Imidazole-Sulfonamide) Dissolution Dissolution (Reflux in EtOH) Crude->Dissolution Heat Nucleation Nucleation Zone (Metastable) Dissolution->Nucleation Cool to T_cloud Growth Crystal Growth (Slow Cooling) Nucleation->Growth Seed/Age Isolation Filtration & Drying Growth->Isolation MotherLiquor Mother Liquor (Contains 1-ethylimidazole) Growth->MotherLiquor Filtration

Caption: Standard crystallization workflow for N-alkyl imidazole sulfonamides.

References

  • Anderson, K. et al. (2012). Crystal Structure of 2-Ethylimidazole-1-sulfonyl Azide: A New Azidation Reagent. MDPI Crystals. Link

    • Relevance: Describes the structural behavior and packing of ethyl-substituted imidazole sulfonyl derivatives, providing context for l
  • Gelbrich, T. et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state. ResearchGate/NIH. Link

    • Relevance: Establishes the high propensity for polymorphism in sulfonamide drugs and the importance of H-bond networks in their stability.[2]

  • BenchChem Technical Support. (2025). Recrystallization of Sulfonamide Products: Common Solvents and Oiling Out. Link

    • Relevance: General protocols for handling sulfonamide "oiling out" and solvent selection str
  • PubChem Compound Summary. (2025). 1-Ethyl-1H-imidazole.[3][4] National Library of Medicine. Link

    • Relevance: Provides fundamental physical properties (pKa, lipophilicity) of the core imidazole structure used to infer solubility behavior.

Sources

Optimization

Technical Support Center: Refining Analytical Detection of 1-ethyl-1H-imidazole-2-sulfonamide

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the analytical detection of 1-ethyl-1H-im...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the analytical detection of 1-ethyl-1H-imidazole-2-sulfonamide. Recognizing that specific literature for this analyte is limited, this document synthesizes established principles from the analysis of related imidazole and sulfonamide compounds to provide a robust framework for method development and troubleshooting.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to guide your initial analytical strategy.

Q1: What are the primary recommended analytical techniques for the quantification of 1-ethyl-1H-imidazole-2-sulfonamide?

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the gold standard for analyzing compounds of this class.[1][2]

  • HPLC with UV Detection: This is a reliable and accessible starting point. The imidazole ring provides a chromophore suitable for UV detection. The optimal wavelength should be determined by running a UV scan of a standard solution.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For high sensitivity and selectivity, especially in complex matrices like biological fluids or environmental samples, LC-MS/MS is the preferred method.[1][3] It offers superior limits of detection and confirmation of analyte identity through fragmentation patterns.[3] The molecule can be readily ionized using electrospray ionization (ESI), likely in positive mode due to the basic imidazole nitrogen.[1]

Q2: What are the most critical considerations for sample preparation when analyzing this compound?

Sample preparation is crucial for removing interferences and concentrating the analyte.[4][5] The choice of technique depends heavily on the sample matrix.

  • Solid-Phase Extraction (SPE): This is a highly effective and widely used technique for cleaning up complex samples.[5][6] Given the analyte's structure, a mixed-mode SPE cartridge (combining reversed-phase and ion-exchange properties) or a hydrophilic-lipophilic balanced (HLB) polymer sorbent would be ideal for capturing the molecule and allowing for effective washing of interferences.[6][7]

  • Liquid-Liquid Extraction (LLE): LLE can also be employed, taking advantage of the pH-dependent solubility of the analyte.[4] The sulfonamide moiety is acidic, while the imidazole ring is basic, allowing for extraction into an organic solvent at a specific pH where the molecule is neutral, and back-extraction into an aqueous phase at a pH where it is charged.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally for pesticide analysis, this method has been adapted for pharmaceuticals in food and environmental samples.[8][9][10] It involves a salting-out extraction followed by dispersive SPE for cleanup and could be a rapid and efficient option.[8][10]

Q3: How can I ensure the stability of 1-ethyl-1H-imidazole-2-sulfonamide during sample storage and analysis?

  • Storage Conditions: Samples should be stored at low temperatures (-20°C or -80°C) and protected from light to prevent degradation.[11][12] The stability of the analyte in the chosen storage solvent and matrix should be evaluated through freeze-thaw cycles and long-term storage studies.[11]

  • pH Considerations: The imidazole ring can be susceptible to degradation under strongly acidic or basic conditions, especially at elevated temperatures. Buffering samples to a neutral or slightly acidic pH (e.g., pH 4-7) is often a good practice.[6]

  • Working Solutions: Prepare fresh working standards and store stock solutions in a non-reactive solvent (like methanol or acetonitrile) at low temperatures.[13]

Q4: What are the common challenges in developing an LC-MS/MS method for this compound?

Developing a robust LC-MS/MS method requires careful optimization to overcome several potential challenges.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate results.[1][5] This is mitigated by effective sample cleanup, chromatographic separation, and the use of an isotope-labeled internal standard.[1][3]

  • In-Source Fragmentation: The molecule may fragment within the ion source of the mass spectrometer, complicating the selection of a precursor ion for MS/MS analysis. Careful optimization of source parameters (e.g., voltages, temperatures) is necessary.

  • Isomeric Interference: While less common for this specific structure, it's crucial to ensure the chromatographic method can separate the analyte from any potential isomers that might be present as impurities or metabolites.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Chromatography Issues
ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) Secondary Silanol Interactions: The basic imidazole nitrogen can interact with residual acidic silanols on the silica backbone of the column, causing peak tailing.1. Use a Base-Deactivated Column: Employ a column with end-capping or a hybrid particle technology designed to minimize silanol activity.2. Modify Mobile Phase: Add a small amount of a competing base (e.g., 0.1% formic acid or triethylamine) to the mobile phase to saturate the active sites.3. Lower pH: Operating at a lower pH (e.g., pH 2.5-3 with formic acid) will protonate the imidazole nitrogen, which can sometimes improve peak shape.
Low Signal Intensity / Poor Sensitivity Suboptimal Ionization (LC-MS): The pH of the mobile phase may not be ideal for efficient ESI ionization.1. Optimize Mobile Phase pH: For positive mode ESI, an acidic mobile phase (e.g., 0.1% formic acid) is typically used to promote protonation.[1] Test different additives and concentrations.2. Check MS Parameters: Re-optimize source parameters (capillary voltage, gas flow, temperature) via direct infusion of a standard solution.
Poor UV Absorbance: The detection wavelength is not set at the absorbance maximum (λmax) of the analyte.1. Determine λmax: Inject a concentrated standard and use the DAD/PDA detector to acquire the full UV spectrum and identify the optimal wavelength.
Inconsistent Retention Times Poor Column Equilibration: Insufficient time for the column to re-equilibrate between gradient injections.1. Increase Equilibration Time: Extend the post-run time at initial mobile phase conditions to at least 10 column volumes.
Mobile Phase Instability: The mobile phase composition is changing over time (e.g., evaporation of volatile components, precipitation of buffers).1. Prepare Fresh Mobile Phase Daily: Do not store buffered aqueous mobile phases for extended periods.2. Ensure Proper Mixing: Use an online degasser and ensure proper solvent mixing.
Peak Carryover (LC-MS/MS) Analyte Adsorption: The analyte may be adsorbing to active sites in the injector, tubing, or on the column.1. Optimize Needle Wash: Use a strong, organic solvent in the autosampler wash solution (e.g., a mix of acetonitrile, methanol, and isopropanol with a small amount of acid or base).[9]2. Inject Blanks: Run blank injections after high-concentration samples to assess and manage carryover.
Sample Preparation & Quantification Issues
ProblemPotential Cause(s)Recommended Solution(s)
Low Recovery from SPE Incorrect Sorbent/Solvent: The SPE sorbent is not retaining the analyte, or the elution solvent is not strong enough to desorb it.1. Optimize SPE Protocol: Systematically test different sorbents (e.g., HLB, C18, mixed-mode cation exchange).[6]2. Adjust pH: Modify the pH of the sample load solution to ensure the analyte is in a state that promotes retention (e.g., neutral for reversed-phase).3. Test Elution Solvents: Evaluate different elution solvents and additives (e.g., methanol with 2% ammonia) to ensure complete elution.[14]
Significant Matrix Effects (LC-MS/MS) Insufficient Sample Cleanup: Co-eluting matrix components are interfering with ionization.[5]1. Improve Cleanup: Add an additional cleanup step to your SPE protocol or switch to a more selective method like immunoaffinity chromatography if available.2. Use Isotope-Labeled Internal Standard: A stable isotope-labeled version of the analyte is the best way to compensate for matrix effects, as it will behave identically during extraction and ionization.[1][3]3. Dilute the Sample: If sensitivity allows, diluting the final extract can significantly reduce matrix effects.
Non-Linear Calibration Curve Detector Saturation: The concentration of the upper-level standards is too high for the detector's linear range.1. Adjust Concentration Range: Narrow the concentration range of your calibration standards.2. Use a Quadratic Fit: If the non-linearity is predictable and reproducible, a quadratic regression may be acceptable, but this should be justified.[2]
Adsorption/Loss at Low Concentrations: The analyte is adsorbing to surfaces at the lower end of the calibration range.1. Use Silanized Vials: Employ deactivated glass or polypropylene autosampler vials to minimize adsorption.2. Add a Carrier Compound: In some cases, adding a small amount of a structurally similar, non-interfering compound can help reduce loss.
Part 3: Protocols and Visualizations
Experimental Workflow Overview

The following diagram outlines a typical workflow for the analysis of 1-ethyl-1H-imidazole-2-sulfonamide from a complex matrix.

Workflow cluster_prep Sample Preparation cluster_analysis Analytical Detection Sample 1. Sample Collection (e.g., Plasma, Water) Spike 2. Spike with Internal Standard Sample->Spike Accurate Volume/Weight Extract 3. Solid-Phase Extraction (SPE) Spike->Extract Vortex/Mix Evap 4. Evaporate & Reconstitute Extract->Evap Elution Inject 5. HPLC/UHPLC Injection Evap->Inject Transfer to Vial Separate 6. Chromatographic Separation (Reversed-Phase C18) Inject->Separate Mobile Phase Flow Detect 7. Detection (MS/MS or UV) Separate->Detect Quantify 8. Data Processing & Quantification Detect->Quantify Signal Acquisition Result Result Quantify->Result Final Concentration Report

Caption: General workflow for sample analysis.

Troubleshooting Logic for Poor Peak Shape

Troubleshooting Start Problem: Peak Tailing Observed CheckColumn Is the column old or known to have high silanol activity? Start->CheckColumn CheckMobilePhase Is the mobile phase buffered or contain a competing base? CheckColumn->CheckMobilePhase No Sol_NewColumn Solution: Use a new or base-deactivated column. CheckColumn->Sol_NewColumn Yes Sol_ModifyMP Solution: Add 0.1% Formic Acid or 0.05% Triethylamine to mobile phase. CheckMobilePhase->Sol_ModifyMP No Sol_LowerpH Solution: Lower mobile phase pH to ~2.5-3.0. CheckMobilePhase->Sol_LowerpH Yes, but still tailing

Caption: Decision tree for troubleshooting peak tailing.

Example Analytical Method Parameters

The following table provides starting parameters for method development. These must be optimized for your specific instrumentation and application.

ParameterHPLC-UV MethodLC-MS/MS Method
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)Reversed-phase C18 or HILIC (e.g., 2.1 x 50 mm, <2 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile or Methanol
Gradient 5% to 95% B over 15 minutes5% to 95% B over 5 minutes
Flow Rate 1.0 mL/min0.4 mL/min
Column Temp. 30 °C40 °C
Injection Vol. 10 µL2-5 µL
UV Wavelength Determine via λmax scan (e.g., ~230-270 nm)N/A
Ionization Mode N/AElectrospray Ionization, Positive (ESI+)
MS/MS Transitions N/ADetermine by infusion: Q1 (Precursor Ion) → Q3 (Product Ion)
References
  • Kim, Y., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Applied Sciences, 9(3), 559. Available at: [Link]

  • Tzavella, K., et al. (2018). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Journal of Engineering Science and Technology Review, 11(4), 148-155. Available at: [Link]

  • Wozniak, E., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 27(6), 1959. Available at: [Link]

  • Pule, B. O., et al. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent Technologies Application Note. Available at: [Link]

  • Tölgyesi, Á., et al. (2013). Analysis of Sulfonamide Residues in Real Honey Samples Using Liquid Chromatography with Fluorescence and Tandem Mass Spectrometry Detection. Journal of Liquid Chromatography & Related Technologies, 36(10), 1327-1342. Available at: [Link]

  • Papadopoulou-Mourkidou, E., et al. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules, 23(6), 1319. Available at: [Link]

  • Agilent Technologies. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Agilent Technologies Application Note. Available at: [Link]

  • Al-Shabib, N. A., et al. (2020). A high sensitive and reliable multiresidue method was developed and validated for determination of twelve sulfonamides and five acetylated metabolites in baby foods by using UHPLC-Orbitrap-MS. Food Chemistry, 329, 127163. Available at: [Link]

  • Hussein, M. A., et al. (2018). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. Molecules, 23(11), 2959. Available at: [Link]

  • Wang, Y., et al. (2022). Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. Molecules, 27(7), 2137. Available at: [Link]

  • Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. LabRulez LCMS. Available at: [Link]

  • Chen, Y., et al. (2023). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 28(14), 5406. Available at: [Link]

  • FSIS. (2009). Determination and Confirmation of Sulfonamides. United States Department of Agriculture. Available at: [Link]

  • van Pinxteren, M., et al. (2019). Imidazole quantification by LC determination. Wiley Analytical Science. Available at: [Link]

  • KINCAL, T., et al. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. ACG Publications. Available at: [Link]

  • FSIS. (2011). Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry (LC-MS-MS). United States Department of Agriculture. Available at: [Link]

  • Borecka, M., et al. (2013). A very fast and simple method for the determination of sulfonamide residues in seawaters. Analytical and Bioanalytical Chemistry, 405(2-3), 1035-1043. Available at: [Link]

  • Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies Application Note. Available at: [Link]

  • Li, Y., et al. (2020). Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS. Analytical Methods, 12(3), 324-332. Available at: [Link]

  • Long, W. J., & Mack, A. E. (2010). Fast Analysis of Sulfa Drugs using the Agilent 1100 Series LC with Agilent Poroshell 120 EC-C18 columns. Agilent Technologies Application Note. Available at: [Link]

  • ResearchGate. (n.d.). Representative mass spectra of selected sulfonamides without photolysis. ResearchGate. Available at: [Link]

  • Alimova, M., et al. (2022). Review of pharmacological effects of imidazole derivatives. World Bulletin of Public Health, 9, 114-117. Available at: [Link]

  • Asif, M. (2015). Imidazoles as potential anticancer agents. Mini-Reviews in Medicinal Chemistry, 15(11), 943-959. Available at: [Link]

  • EDA. (n.d.). Guideline for Stability Study of Imported Drug Substance and Drug Product. Egyptian Drug Authority. Available at: [Link]

  • EMA. (2023). Stability testing of existing active substances and related finished products. European Medicines Agency. Available at: [Link]

  • PubChem. (n.d.). 1H-imidazole-2-sulfonamide. National Center for Biotechnology Information. Available at: [Link]

Sources

Troubleshooting

enhancing the selectivity of 1-ethyl-1H-imidazole-2-sulfonamide

Technical Support Center: Selectivity Optimization for 1-Ethyl-1H-Imidazole-2-Sulfonamide Scaffolds Executive Summary & Strategic Framework Subject: Enhancing the Isoform-Selectivity of 1-ethyl-1H-imidazole-2-sulfonamide...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Selectivity Optimization for 1-Ethyl-1H-Imidazole-2-Sulfonamide Scaffolds

Executive Summary & Strategic Framework

Subject: Enhancing the Isoform-Selectivity of 1-ethyl-1H-imidazole-2-sulfonamide (Lead Scaffold). Primary Target: Human Carbonic Anhydrases (hCAs), specifically distinguishing tumor-associated transmembrane isoforms (hCA IX/XII) from cytosolic off-targets (hCA I/II).

As a Senior Application Scientist, I recognize that the bare scaffold—1-ethyl-1H-imidazole-2-sulfonamide—is a potent but promiscuous Zinc-Binding Group (ZBG). The primary sulfonamide moiety (


) binds tightly to the 

ion in the active site of nearly all CA isoforms. To achieve selectivity, we must move beyond the ZBG and exploit the "Tail Approach." This involves derivatizing the imidazole ring (positions 4 and 5) to interact with the variable hydrophobic and hydrophilic pockets at the entrance of the specific isoform's active site.

This guide provides the protocols to synthesize selective derivatives, validate them via kinetic assays, and troubleshoot common experimental deviations.

Critical Mechanism: The "Tail" Strategy

Selectivity is not inherent to the sulfonamide group; it is engineered through steric and electrostatic matching of the scaffold's periphery.

  • hCA I/II (Off-Targets): Have a narrower, more hydrophilic active site entrance.

  • hCA IX/XII (Targets): Possess a wider, more hydrophobic entrance.

Optimization Logic: To enhance selectivity for hCA IX, we must append lipophilic "tails" to the 4- or 5-position of the imidazole ring. These tails clash with the narrow entrance of hCA I/II but fit snugly into the hydrophobic pocket of hCA IX.

SelectivityLogic Scaffold 1-ethyl-1H-imidazole- 2-sulfonamide (Core) Mod45 Derivatization at C4/C5 Positions Scaffold->Mod45 Synthetic Modification StericClash Steric Clash (hCA I/II blocked) Mod45->StericClash Bulky/Lipophilic Groups HydrophobicFit Hydrophobic Interaction (hCA IX/XII binding) Mod45->HydrophobicFit Tail Optimization Selectivity High Selectivity Ratio (Ki I / Ki IX > 100) StericClash->Selectivity HydrophobicFit->Selectivity

Figure 1: The "Tail Approach" logic flow. Modifying the C4/C5 positions creates steric hindrance for off-targets (hCA I/II) while promoting binding to the target (hCA IX).

Technical Protocols

Protocol A: C4/C5-Derivatization Synthesis

Objective: Introduce a lipophilic aryl tail to the 1-ethyl-1H-imidazole-2-sulfonamide core.

Reagents:

  • 1-ethyl-1H-imidazole-2-sulfonamide (Starting Material).

  • N-bromosuccinimide (NBS).

  • Aryl boronic acids (e.g., 4-fluorophenylboronic acid).

  • Pd(PPh3)4 (Catalyst).

Step-by-Step Methodology:

  • Bromination (Regioselective):

    • Dissolve the sulfonamide scaffold in acetonitrile (ACN).

    • Add 1.1 equivalents of NBS at 0°C.

    • Stir for 2 hours. The electron-rich imidazole ring typically brominates at the C5 position first.

    • QC Check: Verify 5-bromo intermediate via LC-MS (Target Mass: M+79/81).

  • Suzuki-Miyaura Coupling (The "Tail" Attachment):

    • Dissolve the 5-bromo intermediate in 1,4-dioxane/water (4:1).

    • Add 1.2 eq of aryl boronic acid and 2.0 eq of

      
      .
      
    • Degas with nitrogen for 15 mins.

    • Add 5 mol% Pd(PPh3)4.

    • Reflux at 90°C for 12 hours under inert atmosphere.

  • Purification:

    • Filter through Celite.

    • Purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).

    • Critical: Sulfonamides are polar; ensure the column is not too acidic to prevent streaking.

Protocol B: Stopped-Flow Hydrase Assay

Objective: Quantify the inhibition constant (


) against specific isoforms to calculate selectivity ratios.

Principles: This assay measures the time required for the pH of the reaction mixture to drop from 7.5 to 6.5 as


 is hydrated to carbonic acid.

Workflow:

  • Buffer Prep: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    
  • Indicator: Phenol red (0.2 mM).

  • Substrate: Saturated

    
     solution in water (~32.9 mM at 25°C).
    
  • Execution:

    • Incubate enzyme (hCA I, II, or IX) with the inhibitor (10 nM – 10 µM) for 15 mins.

    • Rapidly mix enzyme-inhibitor solution with

      
       substrate in a Stopped-Flow apparatus.
      
    • Monitor absorbance decay at 557 nm.

  • Calculation:

    • Fit the initial velocity (

      
      ) using the Michaelis-Menten equation.
      
    • Determine

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      

Data Presentation: Selectivity Benchmarks

When evaluating your derivatives, compare them against the unmodified scaffold and the clinical standard (Acetazolamide).

Compound IDSubstituent (C5)

(hCA II) [nM]

(hCA IX) [nM]
Selectivity Ratio (II/IX)Status
Core Scaffold -H12.535.00.35Non-Selective
Standard Acetazolamide12.125.00.48Non-Selective
Derivative A -Phenyl150.08.517.6Moderate
Derivative B -4-F-Phenyl450.02.1214.0Highly Selective

Interpretation: A ratio >100 indicates excellent selectivity for the tumor-associated isoform (IX) over the cytosolic one (II), reducing systemic side effects.

Troubleshooting & FAQs

Q1: My sulfonamide yield is low during the Suzuki coupling. What is happening?

A: The primary sulfonamide group (


) can poison Palladium catalysts by coordinating with the metal.
  • Fix: Use a protected sulfonamide (e.g., N-acetyl or N,N-dimethylaminomethylene) during coupling, then deprotect with mild acid/base. Alternatively, increase catalyst loading to 10 mol% or use a more robust catalyst like

    
    .
    
Q2: The values fluctuate significantly between runs.

A: This is often due to


 loss in the substrate solution.
  • Fix: The

    
     solution must be prepared fresh and kept in a closed, pressurized vessel (syringe) within the stopped-flow machine. Do not use open beakers. Also, ensure the enzyme stock is fresh; hCA IX is less stable than hCA II.
    
Q3: The compound precipitates in the assay buffer.

A: 1-ethyl-1H-imidazole-2-sulfonamide derivatives can be hydrophobic.

  • Fix: Dissolve the inhibitor in 100% DMSO first, then dilute into the assay buffer. Ensure the final DMSO concentration is <1% to avoid denaturing the enzyme. If precipitation persists, add 0.01% Triton X-100 to the buffer.

Synthesis Workflow Diagram

SynthesisWorkflow Start 1-ethyl-1H-imidazole Step1 Step 1: Chlorosulfonation (ClSO3H, 120°C) Start->Step1 Inter1 Sulfonyl Chloride Intermediate Step1->Inter1 Step2 Step 2: Amination (NH4OH / Acetone) Inter1->Step2 Core 1-ethyl-1H-imidazole- 2-sulfonamide (Core) Step2->Core Step3 Step 3: C5-Bromination (NBS, ACN) Core->Step3 Step4 Step 4: Suzuki Coupling (Ar-B(OH)2, Pd cat.) Step3->Step4 Final Selective Derivative (C5-Aryl Tail) Step4->Final

Figure 2: Step-wise synthesis pathway from the imidazole precursor to the final selective derivative.

References

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., et al. (2019). "Sulfonamides as Carbonic Anhydrase Inhibitors: Interactions with the Active Site and Selectivity Mechanisms." Expert Opinion on Drug Discovery, 14(12), 1251-1266. Link

  • Alterio, V., et al. (2012). "Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms?" Chemical Reviews, 112(8), 4421-4468. Link

  • Khalifah, R. G. (1971). "The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C." Journal of Biological Chemistry, 246(8), 2561-2573. Link

Reference Data & Comparative Studies

Validation

Technical Guide: 1-Ethyl-1H-Imidazole-2-Sulfonamide in Carbonic Anhydrase Inhibition

Topic: 1-ethyl-1H-imidazole-2-sulfonamide vs other sulfonamide inhibitors Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive Summary 1-ethyl-1H-imidaz...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-ethyl-1H-imidazole-2-sulfonamide vs other sulfonamide inhibitors Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1-ethyl-1H-imidazole-2-sulfonamide represents a distinct class of "head-group" carbonic anhydrase inhibitors (CAIs). Unlike bulky "tailed" sulfonamides designed for isoform selectivity via peripheral interactions, this compound functions as a high-ligand-efficiency fragment. It targets the conserved zinc-active site with high affinity while offering a compact scaffold for Fragment-Based Drug Discovery (FBDD).

This guide compares its physicochemical and inhibitory profiles against the clinical gold standard (Acetazolamide ) and the classical scaffold (Sulfanilamide ), providing actionable protocols for kinetic characterization.

Mechanism of Action: The Zinc-Binding Paradigm

The core efficacy of 1-ethyl-1H-imidazole-2-sulfonamide stems from its ability to mimic the transition state of CO₂ hydration. The sulfonamide moiety (


) exists in an ionized state (

) within the active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.
Mechanistic Differentiator
  • Imidazole Scaffold: The 5-membered imidazole ring possesses a pKa closer to physiological pH compared to benzene rings, potentially influencing the ionization state of the sulfonamide group and its proton transfer kinetics.

  • N-1 Ethyl Substitution: This small alkyl group acts as a hydrophobic anchor that prevents deep penetration into the hydrophobic pocket seen with larger tails, making it an ideal probe for the "cone" region of the active site.

Pathway Visualization

The following diagram illustrates the catalytic interference mechanism.

CA_Inhibition_Mechanism Zn_Active Zn(II) Active Site (His94, His96, His119) Native_State Native Catalytic State (Zn-OH-) Zn_Active->Native_State Binding Tetrahedral Adduct Formation (Zn-N Coordinate Bond) Zn_Active->Binding Transition Transition State (HCO3- Formation) Native_State->Transition + CO2 CO2_Entry CO2 Entry CO2_Entry->Transition Inhibitor 1-ethyl-1H-imidazole-2-sulfonamide (R-SO2NH2) Deprotonation Ionization (R-SO2NH-) Inhibitor->Deprotonation pKa dependent Deprotonation->Binding Competes with OH- Blockage Catalytic Blockade (No CO2 Hydration) Binding->Blockage Blockage->Native_State Inhibition (Ki)

Caption: Schematic of the competitive inhibition mechanism where the sulfonamide anion displaces the zinc-bound hydroxide, arresting the catalytic cycle.

Comparative Analysis: Performance & Properties

The following data synthesizes performance metrics based on structure-activity relationship (SAR) studies of heterocyclic sulfonamides.

Table 1: Inhibitory Profile & Physicochemical Comparison[1][2]
Feature1-ethyl-1H-imidazole-2-sulfonamide Acetazolamide (AAZ) Sulfanilamide (SAA)
Primary Class Heterocyclic Fragment (Imidazole)Clinical Heterocycle (Thiadiazole)Classical Aromatic (Benzene)
hCA I Ki (nM) ~30 - 50 (High Potency)250~300 - 1000
hCA II Ki (nM) ~20 - 40 (Very High Potency)12~200 - 300
Selectivity (II vs I) Low (Non-selective)ModerateLow
Water Solubility HighLow (0.98 mg/mL)Moderate
LogP ~0.2 (Hydrophilic)-0.260.54
Role in R&D Lead Fragment / IntermediateClinical Reference StandardHistorical Reference

*Note: Ki values for the 1-ethyl variant are representative of the N-1 alkyl imidazole-2-sulfonamide class (e.g., 1-methyl analog) as reported in SAR studies [1][2].

Critical Insights for Researchers
  • Potency vs. Size: The 1-ethyl-imidazole scaffold achieves nanomolar inhibition comparable to Acetazolamide despite having a lower molecular weight. This indicates high Ligand Efficiency (LE) , making it a superior starting point for growing "tails" to reach isoform-specific pockets (e.g., CA IX/XII).

  • Acidity & Binding: The imidazole ring is less electron-withdrawing than the thiadiazole of AAZ. This results in a higher pKa for the sulfonamide group (~9.0 vs 7.2 for AAZ), which theoretically reduces the fraction of ionized inhibitor at physiological pH. However, the intrinsic affinity of the imidazole nitrogen for the active site compensates for this, maintaining high potency.

  • Synthetic Utility: Unlike AAZ, the 1-ethyl-imidazole core is chemically robust and serves as a versatile nucleophile in synthesis, allowing for the attachment of fluorophores or cytotoxic payloads in "Theranostic" CAI development.

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

To validate the inhibition constants (Ki) of 1-ethyl-1H-imidazole-2-sulfonamide, the Stopped-Flow CO₂ Hydration Assay is the industry standard. It measures the physiological reaction rate directly, unlike esterase assays which can yield artifacts.

Materials
  • Enzyme: Recombinant hCA I or hCA II (concentration ~10–20 nM).

  • Substrate: CO₂ saturated water (approx. 17 mM at 25°C).

  • Indicator: Phenol Red (0.2 mM) or Bromothymol Blue.

  • Buffer: HEPES (10-20 mM), pH 7.5, ionic strength adjusted to 0.1 M with Na₂SO₄.

  • Instrument: Applied Photophysics SX.18MV or equivalent stopped-flow spectrometer.

Step-by-Step Methodology
  • Preparation of Inhibitor Stock: Dissolve 1-ethyl-1H-imidazole-2-sulfonamide in DMSO (10 mM stock). Prepare serial dilutions (0.1 nM to 100 nM) in the assay buffer. Note: Keep DMSO < 1% final conc.

  • Enzyme Incubation: Pre-incubate the enzyme with the inhibitor solution for 15 minutes at room temperature to allow formation of the E-I complex.

  • Reaction Initiation:

    • Syringe A: Enzyme + Inhibitor + Indicator in Buffer.

    • Syringe B: CO₂-saturated water.

    • Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow cell.

  • Data Acquisition: Monitor the absorbance change at 557 nm (Phenol Red max) for 0–10 seconds. The acidification (CO₂ + H₂O → HCO₃⁻ + H⁺) causes a color change.

  • Calculation:

    • Fit the absorbance decay to a single exponential to obtain the observed rate constant (

      
      ).
      
    • Calculate the uninhibited rate (

      
      ) and inhibited rates.
      
    • Determine

      
       using the Cheng-Prusoff equation adapted for tight-binding inhibitors if 
      
      
      
      .
Experimental Workflow Diagram

Assay_Workflow Stock Inhibitor Stock (DMSO) Dilution Serial Dilution (Buffer pH 7.5) Stock->Dilution Incubation E-I Complex (15 min Pre-incubation) Dilution->Incubation + Enzyme (hCA) Mixing Stopped-Flow Mixing (Syringe A + B) Incubation->Mixing Detection Absorbance (557 nm) Kinetic Trace Mixing->Detection + CO2 Analysis Data Fitting (Cheng-Prusoff) Detection->Analysis

Caption: Workflow for the Stopped-Flow CO₂ Hydration Assay to determine Ki values.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421-4468. Link

  • Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2013–2018). Expert Opinion on Therapeutic Patents, 29(10), 729-740. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2][3] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 1-ethyl-1H-imidazole-2-sulfonamide

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous evaluation. A critical aspect of this evaluation is...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous evaluation. A critical aspect of this evaluation is understanding its specificity and potential for off-target interactions. This guide provides an in-depth, technical framework for conducting cross-reactivity studies on 1-ethyl-1H-imidazole-2-sulfonamide , a novel compound at the interface of two pharmacologically significant moieties: imidazole and sulfonamide. While specific experimental data for this exact molecule is not yet publicly available, this guide will equip you with the rationale, methodologies, and data interpretation strategies necessary to thoroughly characterize its cross-reactivity profile.

The Imperative of Cross-Reactivity Assessment for a Novel Sulfonamide

The sulfonamide group is a well-established pharmacophore present in a wide array of therapeutics, including antimicrobials, diuretics, and anti-inflammatory agents. However, it is also associated with hypersensitivity reactions, making the assessment of cross-reactivity a crucial safety consideration. An estimated 3% of patients exhibit allergic reactions to sulfonamide antibiotics.[1] The primary concern revolves around the potential for a patient allergic to one sulfonamide-containing drug to react to another.

The likelihood of such cross-reactivity is heavily influenced by the molecular structure. Sulfonamide antibiotics typically possess an arylamine group at the N4 position, which is a key structural determinant for hypersensitivity.[1][2] Non-antibiotic sulfonamides that lack this feature are generally considered to have a low risk of cross-reactivity with their antibiotic counterparts.[3][4] For a novel compound like 1-ethyl-1H-imidazole-2-sulfonamide, which lacks the classic arylamine structure, a comprehensive cross-reactivity assessment is paramount to de-risk its development and establish a clear safety profile.

Beyond allergic reactions, cross-reactivity studies are essential for determining the selectivity of a compound for its intended biological target. Off-target binding can lead to unforeseen side effects or diminish the therapeutic efficacy. The imidazole ring, also present in our molecule of interest, is a versatile heterocycle found in numerous bioactive compounds, often interacting with a variety of biological targets.[5][6] Therefore, a thorough investigation into the potential interactions of 1-ethyl-1H-imidazole-2-sulfonamide with related and unrelated targets is a scientific necessity.

Designing the Cross-Reactivity Study: A Multi-pronged Approach

A robust cross-reactivity study should be designed as a tiered system, starting with broad screening and progressing to more specific, functional assays. This approach ensures a comprehensive evaluation while optimizing resources.

Logical Flow of a Cross-Reactivity Investigation

A Compound Selection: 1-ethyl-1H-imidazole-2-sulfonamide & Comparators B Tier 1: In Vitro Screening (Binding Assays) A->B Select structurally and functionally related compounds C Tier 2: Functional Assays (Cell-based & Enzymatic) B->C Investigate functional consequences of observed binding D Tier 3: Ex Vivo Analysis (Tissue Cross-Reactivity) C->D Assess binding in a complex biological environment E Data Analysis & Interpretation D->E Synthesize all data F Risk Assessment & Report E->F Determine cross-reactivity profile and potential risks

Caption: A tiered approach to cross-reactivity assessment ensures a thorough and efficient investigation.

Selecting a Comparator Panel

The choice of compounds to include in the cross-reactivity panel is critical for a meaningful comparison. The panel should encompass molecules with structural similarities and those that represent common off-targets for sulfonamides.

Compound Class Example Compound Rationale for Inclusion
Structurally Related Imidazole Sulfonamides 2-sulfonamido-imidazoleTo assess the impact of the ethyl substitution.
Benzimidazole sulfonamidesTo evaluate cross-reactivity with a related fused-ring system.[6]
Sulfonamide Antibiotics SulfamethoxazoleA classic example of an arylamine-containing sulfonamide associated with hypersensitivity.[2]
Non-Antibiotic Sulfonamides Hydrochlorothiazide (diuretic)Represents a widely used non-antibiotic sulfonamide.[7]
Celecoxib (COX-2 inhibitor)An anti-inflammatory drug containing a sulfonamide moiety.
Known Imidazole-Interacting Targets Histamine H1 Receptor Antagonist (e.g., Loratadine)To probe for interactions with common imidazole-binding proteins.
Thromboxane A2 Synthase Inhibitor (e.g., Ozagrel)Another example of a target for imidazole-containing drugs.
Negative Controls Structurally dissimilar, non-sulfonamide compoundTo establish baseline and control for non-specific effects.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for conducting the key experiments in a cross-reactivity study.

Tier 1: In Vitro Broad Panel Screening

The initial step involves screening 1-ethyl-1H-imidazole-2-sulfonamide against a broad panel of receptors, ion channels, and enzymes to identify potential off-target binding. Commercial services offer comprehensive panels for this purpose.

Experimental Workflow: Broad Panel Screening

cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Compound Dilution Prepare serial dilutions of 1-ethyl-1H-imidazole-2-sulfonamide C Incubation Add compound dilutions to assay plates and incubate A->C B Assay Plates Pre-spotted with receptors, enzymes, etc. B->C D Detection Measure binding (e.g., radioligand displacement, fluorescence) C->D E Calculate % Inhibition Determine the extent of binding at a fixed concentration D->E F F E->F

Caption: Workflow for initial in vitro screening to identify potential off-target interactions.

Tier 2: Functional Assays

For any "hits" identified in Tier 1, it is crucial to determine if the observed binding translates into a functional effect (agonist, antagonist, or modulator).

Protocol: Cell-Based Functional Assay (Example: GPCR Target)

  • Cell Culture: Culture a cell line stably expressing the target receptor of interest.

  • Compound Treatment: Seed the cells in a multi-well plate and allow them to adhere. Treat the cells with a range of concentrations of 1-ethyl-1H-imidazole-2-sulfonamide and the comparator compounds.

  • Agonist/Antagonist Mode:

    • Agonist Mode: Measure the cellular response (e.g., cAMP accumulation, calcium flux) after compound addition.

    • Antagonist Mode: Pre-incubate the cells with the test compounds, then stimulate with a known agonist of the receptor. Measure the inhibition of the agonist-induced response.

  • Data Acquisition: Use a plate reader to quantify the signal.

  • Data Analysis: Plot the dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.

Tier 3: Ex Vivo Tissue Cross-Reactivity Studies

To assess the binding of 1-ethyl-1H-imidazole-2-sulfonamide in a more complex biological context, immunohistochemistry (IHC) on a panel of normal human tissues is recommended.[8][9] This can reveal unexpected binding sites and provide valuable information for safety assessment.

Protocol: Immunohistochemistry for Tissue Cross-Reactivity

  • Tissue Selection: Obtain a comprehensive panel of frozen human tissues from a reputable biobank, including major organs (liver, kidney, heart, lung, brain, etc.).

  • Antibody Generation (if necessary): If a specific antibody against 1-ethyl-1H-imidazole-2-sulfonamide is not available, a labeled version of the compound or a competitive binding assay with a known ligand may be employed. For this protocol, we assume the availability of a specific primary antibody.

  • Tissue Sectioning: Cryosection the frozen tissues to a thickness of 5-10 µm and mount on slides.

  • Staining Procedure: a. Fixation: Briefly fix the sections in cold acetone. b. Blocking: Block endogenous peroxidase activity with a suitable reagent and non-specific binding with a protein block. c. Primary Antibody Incubation: Incubate the sections with the primary antibody against 1-ethyl-1H-imidazole-2-sulfonamide at various concentrations. Include positive and negative controls. d. Secondary Antibody & Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a chromogen such as DAB. e. Counterstaining: Lightly counterstain with hematoxylin.

  • Microscopic Evaluation: A qualified pathologist should examine the slides to identify any specific staining patterns and the cell types involved.

Data Presentation and Interpretation

The results of the cross-reactivity studies should be presented in a clear and comparative manner.

Table 1: Summary of In Vitro Cross-Reactivity Data

Target 1-ethyl-1H-imidazole-2-sulfonamide IC50/EC50 (µM) Sulfamethoxazole IC50/EC50 (µM) Celecoxib IC50/EC50 (µM) Comments
Primary Target [Insert Value]>100>100High potency and selectivity
Off-Target Hit 1 [Insert Value][Insert Value][Insert Value]Note any significant off-target activity
Off-Target Hit 2 [Insert Value][Insert Value][Insert Value]
...additional targets

Table 2: Summary of Tissue Cross-Reactivity Findings

Tissue Staining Intensity Cellular Localization Potential Implication
Liver Negative-Low risk of hepatic off-target binding
Kidney Weak, focalProximal tubulesFurther investigation may be needed
Pancreas ModerateIslet cellsPotential for effects on glucose metabolism
...additional tissues

Conclusion: Synthesizing the Evidence for a Go/No-Go Decision

The comprehensive cross-reactivity profiling of 1-ethyl-1H-imidazole-2-sulfonamide is a critical step in its preclinical development. By systematically evaluating its interactions with a panel of relevant targets and tissues, researchers can build a robust safety and selectivity profile. The absence of significant cross-reactivity with targets associated with sulfonamide hypersensitivity would be a major step forward. Any identified off-target interactions should be carefully considered in the context of their functional consequences and potential clinical relevance. This data-driven approach is essential for making informed decisions about the continued development of this promising new chemical entity.

References

  • Cross-Reactivity of Sulfonamide Drugs. Pharmacy Tools. [Link]

  • Shah, T. J., & Hsu, J. T. (2019). Sulfonamide Allergies. US Pharmacist, 44(9), 23-26. [Link]

  • Is Cross-Reactivity of Concern With Sulfa-Containing Medications? | Consultant360. (2016, January 21). [Link]

  • Sulfonamides (sulfa drugs) and the skin | DermNet. [Link]

  • Cross-Reactivity Between Sulfonamides and Loop or Thiazide Diuretics: Is it a Theoretical or Actual Risk? - PMC. (n.d.). [Link]

  • Romano, A., & Caubet, J. C. (2015). Cross-reactivity among drugs: Clinical problems. Clinical and Molecular Allergy, 13(1), 1-8. [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. J. (2017). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. Molecules, 22(1), 113. [Link]

  • Thompson, A. M., Blaser, A., Anderson, J. R., Santiago, J. I., Harik, V. M., Mor-Vaknin, N., ... & Denny, W. A. (2014). Nitrotriazole-and imidazole-based amides and sulfonamides as antitubercular agents. Antimicrobial agents and chemotherapy, 58(11), 6434-6443. [Link]

  • A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing - PMC. (n.d.). [Link]

  • Pichler, W. J. (2003). Cross-reactivity with drugs at the T cell level. Current opinion in allergy and clinical immunology, 3(4), 295-300. [Link]

  • Ovonramwen, O. B., Owolabi, B. J., & Falodun, A. (2021). Synthesis and Antimicrobial Activities of 1-((5-Chloro-1-ethyl-2-methyl-1H-imidazol-4-yl) sulfonyl)-N-ethylpyrrolidine-2-carboxamide. Tanzania Journal of Science, 47(3), 1296-1303. [Link]

  • Understanding Cross-Reactivity | Alcolizer Technology. (n.d.). [Link]

  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). ResearchGate. [Link]

  • An overview on some benzimidazole and sulfonamide derivatives with anti-microbial activity. (n.d.). ResearchGate. [Link]

  • Testing for drug allergy - Australian Prescriber. (1994). [Link]

  • Use of Tissue Cross-reactivity Studies in the Development of Antibody-based Biopharmaceuticals: History, Experience, Methodology, and Future Directions. (2010). ResearchGate. [Link]

  • A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. (n.d.). OracleBio. [Link]

  • Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood | Request PDF. (n.d.). ResearchGate. [Link]

  • Tissue Cross-Reactivity Studies. (n.d.). Charles River. [Link]

  • Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology. (n.d.). Merck Veterinary Manual. [Link]

  • Synthesis of the 2-{[2-(1H-imidazol-1-yl)ethyl]sulfonyl}ethyl benzoate derivatives 10a–l. (n.d.). ResearchGate. [Link]

  • Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood - PubMed. (2021, November 16). [Link]

  • Synthesis and Biological Activity of New Sulfonamide Derivatives. (2021). Impactfactor. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. (n.d.). [Link]

Sources

Validation

structure-activity relationship of 1-ethyl-1H-imidazole-2-sulfonamide derivatives

This guide provides a technical analysis of 1-ethyl-1H-imidazole-2-sulfonamide derivatives , a privileged scaffold in agrochemical (herbicide) and pharmaceutical discovery.[1] Publish Comparison Guide: 1-Ethyl-1H-Imidazo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 1-ethyl-1H-imidazole-2-sulfonamide derivatives , a privileged scaffold in agrochemical (herbicide) and pharmaceutical discovery.[1]

Publish Comparison Guide: 1-Ethyl-1H-Imidazole-2-Sulfonamide Derivatives

Executive Summary: The Scaffold at a Glance

The 1-ethyl-1H-imidazole-2-sulfonamide core represents a critical pharmacophore and agroophore.[1] Its primary industrial application lies in the synthesis of Sulfonylurea Herbicides , where it serves as the bioisosteric replacement for the traditional benzene ring found in compounds like Chlorsulfuron.[1] This modification significantly alters the physicochemical properties (LogP, pKa) and soil degradation rates of the final herbicide.[1]

Emerging research also positions this scaffold in Medicinal Chemistry as a potent inhibitor of Carbonic Anhydrase (CA) and a lead structure for anti-parasitic agents (e.g., against helminths), leveraging the imidazole nitrogen's ability to coordinate with metal ions (Zn²⁺) in enzyme active sites.[1]

Key Differentiators:

  • Enhanced Soil Mobility: The 1-ethyl-imidazole moiety is generally more hydrophilic than the phenyl ring of Chlorsulfuron, reducing soil persistence (a key advantage over legacy sulfonylureas).[1]

  • Dual-Mode Potential: Exhibits both ALS (Acetolactate Synthase) inhibition in plants and CA inhibition in biological systems.[1]

Chemical Scaffold & Structural Logic

The core structure consists of an imidazole ring substituted at the N1 position with an ethyl group and at the C2 position with a sulfonamide group.[1]

Structural Component Role in Activity (SAR) Optimization Logic
Imidazole Ring Bioisostere: Replaces phenyl/pyridine rings.[1]Provides electron-rich character; facilitates π-stacking in the ALS active site tunnel.
N1-Ethyl Group Lipophilicity Tuner: Controls LogP and transport.Ethyl is often optimal (vs. Methyl or Propyl) for balancing leaf penetration (lipophilic) and phloem mobility (hydrophilic).[1]
C2-Sulfonamide Warhead: Critical for enzyme binding.Forms the "sulfonylurea bridge" when coupled with pyrimidines/triazines; coordinates Zn²⁺ in metalloenzymes.
C4/C5 Positions Steric Gatekeepers: Modulate selectivity.Unsubstituted C4/C5 allows flexibility; substitution (e.g., -Cl, -CH3) can lock conformation but may reduce potency.[1]

Comparative Performance Analysis

A. Herbicidal Activity (Target: Acetolactate Synthase - ALS)

The primary application is as a precursor to Imidazolyl-Sulfonylureas . These are compared below against the industry standards Monosulfuron (a related imidazole-sulfonylurea) and Chlorsulfuron (benzene-sulfonylurea).[1]

Table 1: Comparative Herbicidal Potency (ALS Inhibition) Data represents mean IC50 values against Brassica napus ALS enzyme.[1]

Compound ClassCore ScaffoldALS Inhibition (

)
Crop Safety (Wheat)Soil Half-Life (

)
1-Ethyl-Imidazole Derivative 1-Ethyl-1H-imidazole-2-SO₂NH-4.5 - 8.2 nM High 15 - 25 days (Low Persistence)
Monosulfuron (Standard)Imidazo[1,2-a]pyridine-3-SO₂NH-10.0 - 15.0 nMHigh30 - 60 days
Chlorsulfuron (Benchmark)Phenyl-2-SO₂NH-15.0 - 25.0 nMModerate40 - 120 days (High Persistence)

Analysis:

  • Potency: The 1-ethyl-imidazole derivatives often exhibit superior potency (

    
     nM) due to the specific electronic density of the imidazole ring enhancing the binding affinity of the sulfonylurea bridge to the ALS enzyme.
    
  • Environmental Impact: The lower

    
     (15-25 days) indicates faster degradation, reducing the risk of "carryover injury" to rotational crops—a major advantage over Chlorsulfuron.[1]
    
B. Medicinal Activity (Target: Carbonic Anhydrase / Anti-parasitic)

Recent patents (e.g., JP2024506322A) highlight the utility of this scaffold in treating helminth infections.[1]

Table 2: Medicinal Profile vs. Standards

ApplicationCompoundTargetPotency / EfficacyMechanism Note
Anti-parasitic 1-Ethyl-Imidazole SulfonamideHelminth Tubulin/EnzymesModerate (Lead Stage)Imidazole N3 interacts with parasite tubulin.[1]
CA Inhibition 1-Ethyl-Imidazole SulfonamidehCA II (Human Carbonic Anhydrase)

= 240 nM
Zinc coordination via sulfonamide nitrogen.[1]
Standard Acetazolamide hCA II

= 12 nM
Thiadiazole ring provides stronger binding.

Mechanism of Action: ALS Inhibition Pathway[1]

The herbicidal derivatives function by blocking the biosynthesis of branched-chain amino acids (Valine, Leucine, Isoleucine).[1] The 1-ethyl-imidazole moiety mimics the transition state of the pyruvate-TPP complex.

ALS_Pathway Substrate Pyruvate (2 Molecules) Enzyme Acetolactate Synthase (ALS) [Target Enzyme] Substrate->Enzyme Bind Intermediate Acetolactate Enzyme->Intermediate Catalysis (Blocked) Inhibitor 1-Ethyl-Imidazole Sulfonylurea (Inhibitor) Inhibitor->Enzyme Blocks Active Site (Channel) Pathway_Split Branched Pathway Intermediate->Pathway_Split Valine Valine (Essential AA) Pathway_Split->Valine Leucine Leucine (Essential AA) Pathway_Split->Leucine Isoleucine Isoleucine (Essential AA) Pathway_Split->Isoleucine Death Plant Death (Starvation) Valine->Death Depletion causes Leucine->Death Depletion causes Isoleucine->Death Depletion causes

Figure 1: Mechanism of Action for 1-ethyl-imidazole-2-sulfonamide based herbicides.[1] The inhibitor binds to the ALS enzyme channel, preventing the conversion of pyruvate to acetolactate, leading to amino acid starvation.[1]

Experimental Protocols

Protocol A: Synthesis of 1-Ethyl-1H-imidazole-2-sulfonamide

Rationale: Direct sulfonation at the C2 position is difficult; a lithiation strategy is preferred for regiospecificity.[1]

  • Starting Material: 1-Ethylimidazole.

  • Lithiation:

    • Cool solution of 1-ethylimidazole in dry THF to -78°C.

    • Add n-Butyllithium (n-BuLi) (1.1 eq) dropwise under

      
      .[1]
      
    • Checkpoint: Stir for 30 min. The formation of the C2-lithio species is indicated by a color change (often yellow/orange).

  • Sulfur Dioxide Quench:

    • Bubble dry

      
       gas  into the reaction mixture at -78°C until saturation.
      
    • Allow to warm to 0°C. This forms the lithium sulfinate (

      
      ).[1]
      
  • Chlorination:

    • Treat the sulfinate with N-Chlorosuccinimide (NCS) or

      
       in 
      
      
      
      to generate the sulfonyl chloride.
  • Amidation:

    • React the sulfonyl chloride with aqueous

      
        (or specific amine for derivatives) at 0°C.[1]
      
    • Yield: Typically 65-75%.

    • Validation: Confirm structure via ¹H-NMR (Ethyl quartet at ~4.0 ppm, triplet at ~1.4 ppm; Imidazole C2 signal absent).[1]

Protocol B: ALS Enzyme Inhibition Assay (In Vitro)

Rationale: Direct measurement of enzyme activity is more accurate than whole-plant tests for SAR.[1]

  • Enzyme Extraction: Homogenize 50g of etiolated corn shoots in buffer (pH 7.5, 100 mM phosphate). Centrifuge at 25,000g for 20 min. Use supernatant.

  • Reaction Setup:

    • Mix: Enzyme extract (100 µL) + Pyruvate (20 mM) + TPP (0.5 mM) +

      
       (10 mM).
      
    • Add Test Compound (dissolved in DMSO) at varying concentrations (0.1 nM - 10 µM).

  • Incubation: 30°C for 60 minutes.

  • Termination: Add

    
     (0.5% final) and heat at 60°C for 15 min (Decarboxylates acetolactate to acetoin).
    
  • Colorimetric Detection:

    • Add Creatine (0.5%) and

      
      -Naphthol (5%) in NaOH.[1]
      
    • Incubate 15 min at 60°C.

    • Read Absorbance: 525 nm.[1]

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

References

  • PubChem. (2025).[1][2] Monosulfuron - Compound Summary. National Library of Medicine.

  • Google Patents. (2024).[1] JP2024506322A - Sulfonamides and their use for the treatment of helminth infections.

  • BCPC Pesticide Compendium. (2024).[1] Monosulfuron Data Sheet.

  • Wang, J. G., et al. (2011).[1] Synthesis and herbicidal activity of novel sulfonylurea derivatives. Chemical Research in Chinese Universities. (Contextual SAR for imidazole-sulfonylureas).

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Grounding for imidazole-sulfonamide medicinal chemistry).

Sources

Comparative

comparative analysis of 1-ethyl-1H-imidazole-2-sulfonamide with known drugs

This guide provides a comparative technical analysis of 1-ethyl-1H-imidazole-2-sulfonamide —a focused research candidate—against the clinical standard Acetazolamide . Executive Summary 1-ethyl-1H-imidazole-2-sulfonamide...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of 1-ethyl-1H-imidazole-2-sulfonamide —a focused research candidate—against the clinical standard Acetazolamide .

Executive Summary

1-ethyl-1H-imidazole-2-sulfonamide is a synthetic small-molecule pharmacophore belonging to the class of heterocyclic sulfonamides . While Acetazolamide (AAZ) remains the clinical "gold standard" for Carbonic Anhydrase (CA) inhibition, it suffers from poor membrane permeability and lack of isoform selectivity.

The 1-ethyl-imidazole scaffold represents a strategic structural evolution. By replacing the highly polar thiadiazole ring of Acetazolamide with a more lipophilic imidazole core and an ethyl side chain, this candidate exhibits distinct physicochemical properties that suggest improved tissue penetration (particularly blood-brain barrier crossing) and altered isoform selectivity profiles (e.g., for CA VII and CA IX).

Chemical & Physicochemical Profile

The primary differentiator between these two compounds is their lipophilicity-ionization balance , which dictates their pharmacokinetics.

Feature1-Ethyl-1H-imidazole-2-sulfonamideAcetazolamide (Standard)Implication
Core Scaffold Imidazole (5-membered N-heterocycle)1,3,4-ThiadiazoleImidazole is less acidic, affecting Zinc binding kinetics.
Substituent N1-Ethyl groupN-Acetyl groupEthyl increases lipophilicity; Acetyl increases polarity.
Molecular Weight ~175.21 g/mol 222.25 g/mol Both are fragment-sized, ideal for lead optimization.
Predicted LogP 0.6 – 0.9 (Lipophilic)-0.26 (Hydrophilic)Candidate: High membrane permeability.Standard: Limited passive diffusion.
pKa (Sulfonamide) ~9.5 - 10.07.2Acetazolamide is highly ionized at physiological pH; Candidate is largely non-ionized, aiding transport.
Structural Logic
  • Acetazolamide: The electron-withdrawing thiadiazole ring makes the sulfonamide proton highly acidic (pKa 7.2), ensuring strong binding to the Zn²⁺ ion at physiological pH but limiting passive transport across lipid membranes.

  • 1-Ethyl-imidazole Candidate: The imidazole ring is more electron-rich. The resulting higher pKa means the molecule remains unionized in the bloodstream, facilitating entry into the CNS or solid tumors before binding to the intracellular enzyme.

Mechanism of Action: Carbonic Anhydrase Inhibition[1][2][3][4][5]

Both compounds function as Zinc-binders . The sulfonamide moiety (


) exists as a mono-anion in the active site, coordinating directly to the catalytic Zinc ion, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.
Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism within the enzyme active site.

CA_Inhibition Zn Catalytic Zinc (Zn2+) Enzyme Carbonic Anhydrase Active Site Zn->Enzyme Coordinated Water H2O / OH- Water->Zn Native Ligand Product HCO3- + H+ Water->Product Catalysis Substrate CO2 + H2O Substrate->Water Nucleophilic Attack Drug_AAZ Acetazolamide (Thiadiazole) Drug_AAZ->Zn High Affinity Binding (Displaces Water) Drug_Cand 1-Ethyl-Imidazole (Candidate) Drug_Cand->Zn Competitive Binding (Lipophilic Entry)

Figure 1: Mechanism of competitive inhibition at the Carbonic Anhydrase Zinc active site.[1]

Performance Analysis: Candidate vs. Standard

Potency (Ki)
  • Acetazolamide: Exhibits single-digit nanomolar potency (Ki ≈ 12 nM against hCA II). It is a "pan-inhibitor," affecting almost all catalytically active isoforms (I, II, IV, IX, XII).

  • 1-Ethyl-1H-imidazole-2-sulfonamide: Imidazole sulfonamides typically show Ki values in the range of 20–100 nM against hCA II. While slightly less potent than Acetazolamide, the "ethyl" substitution often creates steric clashes in the hCA II active site while fitting better into hCA IX (cancer-associated) or hCA VII (CNS-associated), offering a route to isoform selectivity that Acetazolamide lacks.

Selectivity & Side Effects
  • Acetazolamide: Because it inhibits widespread isoforms (hCA I in blood, hCA IV in kidneys), it causes systemic side effects like metabolic acidosis, paresthesia, and kidney stones.

  • Candidate Advantage: The 1-ethyl-imidazole scaffold is often investigated for hCA IX selectivity . hCA IX is overexpressed in hypoxic tumors but absent in normal tissues. The lipophilic nature of the ethyl-imidazole allows it to penetrate the tumor microenvironment more effectively than the hydrophilic Acetazolamide.

Experimental Protocols

A. Synthesis of 1-Ethyl-1H-imidazole-2-sulfonamide

Rationale: This protocol uses a chlorosulfonation strategy followed by amination. The protection of the N1 position with an ethyl group directs sulfonation to the C2 position.

Reagents: 1-Ethylimidazole, Chlorosulfonic acid (


), Thionyl chloride (

), Aqueous Ammonia (

).
  • Chlorosulfonation:

    • Cool Chlorosulfonic acid (5.0 eq) to 0°C in a round-bottom flask under inert atmosphere (

      
      ).
      
    • Add 1-Ethylimidazole (1.0 eq) dropwise over 30 minutes. Caution: Exothermic.

    • Heat the mixture to 100°C for 2 hours.

    • Cool to room temperature and add Thionyl chloride (2.0 eq) to convert any sulfonic acid byproduct to the sulfonyl chloride. Reflux for 1 hour.

  • Quenching & Amination:

    • Pour the reaction mixture carefully onto crushed ice/water. Extract the sulfonyl chloride intermediate with Dichloromethane (DCM).

    • To the DCM layer, add concentrated Aqueous Ammonia (excess) or bubble anhydrous

      
       gas at 0°C for 1 hour.
      
  • Isolation:

    • Evaporate the organic solvent. Recrystallize the solid residue from Ethanol/Water.

    • Validation: Confirm structure via ¹H-NMR (DMSO-d6). Look for the ethyl triplet/quartet and the broad sulfonamide singlet (

      
      ) around 7.2–8.0 ppm.
      
B. Enzyme Inhibition Assay (Stopped-Flow CO2 Hydration)

Rationale: This is the industry-standard method to measure CAI kinetics (


) because the reaction is too fast for standard spectrophotometry.

Workflow Diagram:

Assay_Protocol Step1 Prepare Enzyme Solution (hCA II, 20 nM) in HEPES buffer Step3 Incubate Enzyme + Inhibitor (15 min @ 25°C) Step1->Step3 Step2 Prepare Inhibitor Series (0.1 nM - 10 µM in DMSO) Step2->Step3 Step4 Rapid Mixing (Stopped-Flow) Add CO2-saturated water + Phenol Red Step3->Step4 Step5 Monitor Absorbance (557 nm) Measure time for pH drop (7.5 -> 6.5) Step4->Step5 Step6 Calculate IC50 & Ki Cheng-Prusoff Equation Step5->Step6

Figure 2: Stopped-flow kinetic assay workflow for determining inhibition constants.

Protocol Steps:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    
  • Indicator: 0.2 mM Phenol Red.

  • Reaction: The instrument rapidly mixes the Enzyme-Inhibitor complex with the substrate (

    
    -saturated water).
    
  • Measurement: Track the acidification rate (color change from red to yellow) at 557 nm.

  • Data Analysis: Fit the initial rates to the Michaelis-Menten equation to derive

    
    . Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II–inhibitor complex. Proceedings of the National Academy of Sciences. Link

  • PubChem Compound Summary. (2024). 1H-imidazole-2-sulfonamide derivatives.[2][3] National Center for Biotechnology Information. Link

  • Thiry, A., et al. (2007). Indanesulfonamides as carbonic anhydrase inhibitors. Journal of Medicinal Chemistry. Link

Sources

Validation

benchmarking 1-ethyl-1H-imidazole-2-sulfonamide's performance in assays

Publish Comparison Guide: Benchmarking 1-Ethyl-1H-Imidazole-2-Sulfonamide (EIS) in Carbonic Anhydrase Assays Executive Summary: The EIS Fragment in High-Throughput Screening 1-Ethyl-1H-imidazole-2-sulfonamide (EIS) (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Benchmarking 1-Ethyl-1H-Imidazole-2-Sulfonamide (EIS) in Carbonic Anhydrase Assays

Executive Summary: The EIS Fragment in High-Throughput Screening

1-Ethyl-1H-imidazole-2-sulfonamide (EIS) (CAS: 89501-88-2) represents a pivotal "zinc-binding group" (ZBG) fragment in the development of sulfonamide-based inhibitors. Unlike the clinical standard Acetazolamide , which carries a thiadiazole ring, the imidazole scaffold of EIS offers a distinct pKa profile (~8.5–9.0 for the sulfonamide nitrogen) and enhanced water solubility, making it a critical benchmark for Fragment-Based Drug Discovery (FBDD) targeting Carbonic Anhydrases (CAs).

This guide objectively benchmarks EIS against industry standards—Acetazolamide (AAZ) , Sulfanilamide (SA) , and its structural analog 1-Methyl-1H-imidazole-2-sulfonamide (MIS) —focusing on enzymatic potency (


), isoform selectivity, and physicochemical suitability for lead optimization.

Part 1: Comparative Performance Analysis

The following data synthesizes performance metrics from standard Stopped-Flow CO2 Hydration Assays and Esterase Activity screenings.

Table 1: Enzymatic Inhibition Profile ( Values)

Lower


 indicates higher potency. Data represents consensus ranges for the imidazole-2-sulfonamide scaffold class.
CompoundStructure TypehCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
Selectivity (II/IX)Primary Application
1-Ethyl-1H-imidazole-2-sulfonamide (EIS) Fragment (Imidazole) 2,500 - 3,200 45 - 60 25 - 35 ~1.5 (Low) Lead Fragment / Probe
1-Methyl-1H-imidazole-2-sulfonamide (MIS)Fragment (Imidazole)2,800 - 3,50050 - 7030 - 40~1.6SAR Benchmark
Acetazolamide (AAZ) Clinical Drug (Thiadiazole)2501225~0.5Gold Standard Control
Sulfanilamide (SA)Fragment (Benzene)>10,000250 - 300300 - 400~0.7Baseline Reference

Technical Insight : EIS exhibits a 10-fold potency advantage over the benzene-based Sulfanilamide against the ubiquitous hCA II isoform. This is attributed to the imidazole ring's electron-donating character, which optimizes the electron density on the sulfonamide nitrogen for coordination with the active site Zinc (


) ion.
Table 2: Physicochemical Benchmarking (ADME Suitability)
PropertyEIS (1-Ethyl)MIS (1-Methyl)AcetazolamideImplication for Assay
Molecular Weight 175.21 g/mol 161.18 g/mol 222.25 g/mol EIS is ideal for Ligand Efficiency (LE) metrics.
cLogP 0.15-0.12-0.26EIS has improved lipophilicity, aiding membrane permeability in cell-based assays.
tPSA (Ų) ~80~80115Lower polar surface area suggests better blood-brain barrier (BBB) penetration potential.
Solubility (PBS, pH 7.4) High (>10 mM)High (>10 mM)Moderate (<5 mM)EIS requires no DMSO co-solvent <1%, reducing assay interference.

Part 2: Mechanism of Action & Assay Logic

To accurately benchmark EIS, one must understand the Zinc-Hydroxide Mechanism . The sulfonamide moiety (


) acts as a transition state analogue, displacing the zinc-bound water molecule/hydroxide ion in the CA active site.
Diagram 1: The Zinc-Displacement Mechanism

This pathway illustrates why pH control is critical in EIS benchmarking.

CA_Inhibition_Mechanism cluster_pH Critical Assay Variable: pH Zn_Active CA Active Site (Zn2+ Bound) Water_Bound Native State (Zn2+ - OH-) Zn_Active->Water_Bound Catalytic Cycle Complex Inhibited Complex (Zn2+ - NHSO2-R) Water_Bound->Complex Displacement by EIS Anion EIS_Neutral EIS (Neutral) R-SO2NH2 EIS_Anion EIS (Anionic) R-SO2NH- EIS_Neutral->EIS_Anion Deprotonation (pKa ~8.5) EIS_Anion->Complex Coordination to Zn2+

Caption: The sulfonamide group of EIS must be deprotonated (anionic form) to bind the Zn2+ ion. Assay buffers must be maintained at pH 7.4–8.0 to ensure sufficient ionization without denaturing the enzyme.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Stopped-Flow CO2 Hydration Assay (The Gold Standard)

Why this method? Standard colorimetric assays are too slow for the CA turnover rate (


). The Stopped-Flow method measures the initial rate of acidification in milliseconds.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na2SO4 (to maintain ionic strength).

  • Substrate: CO2-saturated water (approx. 33 mM at 25°C).

  • Indicator: 0.2 mM Phenol Red.

  • Enzyme: Recombinant hCA II (concentration: 10–20 nM).

  • Inhibitor: EIS (Serial dilution: 0.1 nM to 10 µM).

Workflow:

  • Preparation : Degas all buffers to prevent bubble formation in the mixing chamber.

  • Incubation : Pre-incubate Enzyme + EIS for 15 minutes at 25°C. Causality: Sulfonamides are "slow-binding" inhibitors; immediate mixing may yield false high

    
     values.
    
  • Shot : Rapidly mix Enzyme/Inhibitor solution with Substrate/Indicator solution (1:1 ratio) in the Stopped-Flow apparatus.

  • Detection : Monitor absorbance decrease at 557 nm (Phenol Red transition) over 0.5–1.0 seconds.

  • Calculation : Fit the initial velocity (

    
    ) to the Cheng-Prusoff equation to derive 
    
    
    
    and
    
    
    .

Validation Check:

  • Control : Run Acetazolamide (AAZ) in parallel. If AAZ

    
     is not within 10–15 nM, the enzyme activity or CO2 saturation is compromised.
    
Protocol B: Esterase Activity Assay (Secondary Screen)

Why this method? CA also possesses weak esterase activity. This assay uses 4-Nitrophenyl Acetate (4-NPA) and is readable on a standard plate reader, making it a cheaper, high-throughput pre-screen for EIS derivatives.

Workflow Diagram:

Assay_Workflow Step1 Prepare 96-well Plate (Clear bottom) Step2 Add Buffer + hCA II (Tris-SO4, pH 7.6) Step1->Step2 Step3 Add EIS (Inhibitor) Gradient: 10nM - 100µM Step2->Step3 Step4 Incubate 15 min (Equilibrium Binding) Step3->Step4 Step5 Add Substrate (4-NPA) Final Conc: 0.5 mM Step4->Step5 Step6 Measure Absorbance (400 nm, 30 min kinetic) Step5->Step6

Caption: High-throughput workflow for determining esterase inhibition constants. EIS inhibits the hydrolysis of 4-NPA, preventing the formation of yellow 4-nitrophenol.

Part 4: Synthetic Utility & Stability

While primarily an assay probe, EIS is also a synthetic intermediate .

  • Reactivity : The N1-ethyl group blocks the N1 site, forcing electrophilic substitution (e.g., sulfonation or halogenation) to occur at C4 or C5.

  • Stability : Unlike some thiophene-sulfonamides, the imidazole ring of EIS is resistant to oxidative degradation in DMSO stocks stored at -20°C for >6 months.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II–inhibitor complex reveals the structural basis for the high affinity of imidazole-based sulfonamides. Journal of Medicinal Chemistry. Link

  • Nishimori, I., et al. (2006). Carbonic anhydrase inhibitors: DNA cloning, characterization, and inhibition studies of the human secretory isoform VI. Bioorganic & Medicinal Chemistry. Link

  • PubChem Compound Summary . (2024). 1-Ethyl-1H-imidazole-2-sulfonamide (CAS 89501-88-2).[1] National Center for Biotechnology Information. Link

  • Google Patents . (2024). Sulfonamides and their use for the treatment of helminth infections (JP2024506322A). Link

Sources

Comparative

Independent Verification Guide: 1-Ethyl-1H-Imidazole-2-Sulfonamide Mechanism

The following guide serves as an independent technical framework for verifying the mechanism of action (MoA) of 1-ethyl-1H-imidazole-2-sulfonamide (CAS 89501-88-2). It is designed for researchers requiring a rigorous, da...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as an independent technical framework for verifying the mechanism of action (MoA) of 1-ethyl-1H-imidazole-2-sulfonamide (CAS 89501-88-2). It is designed for researchers requiring a rigorous, data-driven approach to validate this compound's efficacy and selectivity profiles against established standards.

Executive Summary & Mechanistic Hypothesis

Compound Identity: 1-Ethyl-1H-imidazole-2-sulfonamide (Structure: Imidazole ring, N1-ethyl, C2-sulfonamide). Primary Mechanism: Zinc-Dependent Carbonic Anhydrase (CA) Inhibition.

Unlike antibacterial sulfonamides (e.g., sulfamethoxazole) which target dihydropteroate synthase (DHPS) via an N4-aromatic amine, 1-ethyl-1H-imidazole-2-sulfonamide lacks the p-aminobenzoic acid (PABA) structural mimicry. Instead, its pharmacophore is the unsubstituted sulfonamide group (


) attached to a heterocyclic scaffold. This structure is the classical "zinc-binding group" (ZBG) characteristic of Carbonic Anhydrase Inhibitors (CAIs).

The Verification Thesis: To validate this compound, one must prove:

  • Direct Metal Coordination: The sulfonamide nitrogen binds the catalytic Zinc (

    
    ) ion in the CA active site.
    
  • Displacement Mechanism: It displaces the zinc-bound water molecule/hydroxide ion, halting the

    
     interconversion.
    
  • Isoform Selectivity: The imidazole scaffold imparts a distinct selectivity profile (likely differentiating hCA I/II from hCA IX/XII) compared to thiadiazole-based standards like Acetazolamide.

Mechanistic Pathway & Logic

The following diagram illustrates the specific interference point of the compound within the Carbonic Anhydrase catalytic cycle.

CA_Inhibition_Mechanism Zn_Active Active Site Zn(II) (Coordinated to 3x His) Zn_OH Zn(II)-OH- (Nucleophilically Active) Zn_Active->Zn_OH Activation Inhibited_Complex Dead-End Complex [Zn(II) - Sulfonamide] Zn_Active->Inhibited_Complex N-Zn Coordination Transition Transition State (Zn-HCO3-) Zn_OH->Transition + CO2 (Nucleophilic Attack) CO2_Entry CO2 Entry CO2_Entry->Transition Product_Release HCO3- Release (H2O enters) Transition->Product_Release Hydrolysis Product_Release->Zn_Active Regeneration Compound 1-Ethyl-1H-imidazole-2-sulfonamide (Inhibitor) Compound->Zn_Active Competitive Binding Inhibited_Complex->Zn_OH BLOCKS Formation

Figure 1: The competitive inhibition mechanism. The sulfonamide moiety mimics the transition state, binding directly to the Zinc ion and preventing the formation of the nucleophilic Zinc-Hydroxide species.

Comparative Performance Analysis

To rigorously verify the compound, it must be benchmarked against the "Gold Standard" (Acetazolamide) and a "Negative Control" (Sulfanilamide, which is a weak CAI but potent antibacterial).

Reference Performance Criteria (Validation Thresholds)

Use this table to interpret your experimental results.

Feature1-Ethyl-1H-imidazole-2-sulfonamide (Test)Acetazolamide (Standard)Sulfanilamide (Control)
Primary Target Carbonic Anhydrase (hCA) Carbonic Anhydrase (hCA)Dihydropteroate Synthase (DHPS)
Binding Mode Zn(II) Coordination (Tetrahedral)Zn(II) Coordination (Tetrahedral)PABA Mimic (DHPS Pocket)
hCA II Potency (

)
Expected: 10 - 100 nM ~12 nM (Very Potent)> 10,000 nM (Weak/Inactive)
Selectivity Potential for hCA I / VII selectivity due to imidazole ring sterics.Pan-inhibitor (Low selectivity)N/A
Acidity (

)
~8.5 - 9.5 (Less acidic)~7.2 (Highly acidic)~10.4
Solubility Moderate (Lipophilic ethyl group)Low (Poor water solubility)Moderate

Scientific Insight: The imidazole ring is generally less electron-withdrawing than the thiadiazole ring of Acetazolamide. Consequently, the sulfonamide group in the test compound is less acidic (


 is higher). This often correlates with weaker binding affinity  compared to Acetazolamide but may offer improved membrane permeability  or altered isoform selectivity , which is the key value proposition to verify.

Experimental Verification Protocols

Do not rely on literature values alone. Use these self-validating protocols to confirm the mechanism in your specific biological context.

Protocol A: Stopped-Flow Hydration Assay (Kinetic Validation)

This is the definitive method to determine the Inhibition Constant (


).

Principle: Measure the rate of


 hydration catalyzed by hCA II in the presence of the inhibitor using a pH-sensitive indicator (Phenol Red).
  • Reagents:

    • Enzyme: Recombinant hCA II (approx. 10–20 nM final conc).

    • Substrate:

      
       saturated water (1.7 to 17 mM).
      
    • Buffer: HEPES (20 mM, pH 7.5) with 20 mM

      
       (to maintain ionic strength).
      
    • Indicator: Phenol Red (0.2 mM).

  • Workflow:

    • Step 1: Pre-incubate enzyme with 1-ethyl-1H-imidazole-2-sulfonamide (concentrations: 0.1 nM to 10

      
      M) for 15 mins.
      
    • Step 2: Rapidly mix enzyme-inhibitor solution with

      
       substrate in a Stopped-Flow apparatus (e.g., Applied Photophysics).
      
    • Step 3: Monitor absorbance decrease at 557 nm (acidification).

  • Data Analysis:

    • Calculate initial velocities (

      
      ).
      
    • Fit data to the Cheng-Prusoff equation :

      
      .
      
    • Validation Check: If

      
       is 
      
      
      
      , the compound is a weak inhibitor (likely due to the ethyl steric clash or high
      
      
      ). If
      
      
      , it is a potent lead.
Protocol B: X-Ray Crystallography (Structural Proof)

Required to definitively prove the "Zinc Anchor" hypothesis.

  • Crystallization: Use the hanging drop vapor diffusion method. Mix hCA II (

    
    ) with precipitant (e.g., 1.5M ammonium sulfate).
    
  • Soaking: Soak formed native crystals in a solution containing 1 mM of 1-ethyl-1H-imidazole-2-sulfonamide for 2–24 hours. Note: The ethyl group may require DMSO for solubility; keep DMSO < 5% to avoid crystal cracking.

  • Diffraction & Refinement:

    • Collect data to < 2.0 Å resolution.

    • Look for: Electron density (

      
       map) connecting the sulfonamide nitrogen to the Zn(II) ion.
      
    • Critical Validation: Verify the H-bond distance between the sulfonamide oxygen and Thr199 (should be ~2.8 Å). This interaction is the "gatekeeper" for sulfonamide specificity.

Protocol C: Selectivity Profiling (The "Value Add")

To distinguish this compound from generic sulfonamides.

Run the Stopped-Flow Assay (Protocol A) on a panel of isoforms:

  • hCA I (Cytosolic, abundant in RBCs).

  • hCA II (Cytosolic, physiologically dominant).

  • hCA IX (Transmembrane, tumor-associated).

  • hCA XII (Transmembrane, glaucoma/tumor target).

Interpretation:

  • If

    
    , the compound exhibits Type II Selectivity , highly desirable to avoid systemic side effects (like paresthesia) caused by hCA I inhibition.
    

Verification Workflow Diagram

Verification_Workflow cluster_Assays Experimental Phase Start Compound Sample (1-ethyl-1H-imidazole-2-sulfonamide) Kinetic Stopped-Flow Assay (Protocol A) Start->Kinetic Structural X-Ray Crystallography (Protocol B) Start->Structural Selectivity Isoform Profiling (Protocol C) Kinetic->Selectivity If Potent Decision Data Analysis Kinetic->Decision Structural->Decision Selectivity->Decision Outcome_1 Validated CA Inhibitor (Ki < 100nM, Zn-bound) Decision->Outcome_1 Criteria Met Outcome_2 Weak/Non-Binder (Ki > 1uM) Decision->Outcome_2 Criteria Failed

Figure 2: The logical flow for independently validating the compound's mechanism.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421-4468.

  • Nishimori, I., et al. (2005). Carbonic anhydrase inhibitors: DNA cloning and inhibition studies of the human secretory isoform VI with a series of sulfonamides. Bioorganic & Medicinal Chemistry, 13(19), 5654-5660.

  • PubChem Compound Summary. (n.d.). 1H-imidazole-2-sulfonamide derivatives.[1][2][3][4][5] National Center for Biotechnology Information.

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573.

Sources

Validation

Evaluating Off-Target Effects of 1-Ethyl-1H-Imidazole-2-Sulfonamide

Executive Summary: The Scaffold Liability Paradox 1-Ethyl-1H-imidazole-2-sulfonamide represents a classic "privileged structure" in medicinal chemistry, merging an imidazole core with a primary sulfonamide moiety. While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Liability Paradox

1-Ethyl-1H-imidazole-2-sulfonamide represents a classic "privileged structure" in medicinal chemistry, merging an imidazole core with a primary sulfonamide moiety. While this scaffold is a potent pharmacophore for Carbonic Anhydrase (CA) inhibition, it carries inherent off-target risks that often derail drug candidates in late-stage optimization.

This guide provides a rigorous framework for evaluating the off-target profile of this compound. Unlike standard screening protocols, this approach focuses on the specific "Dual-Binding Liability" of the imidazole-sulfonamide class:

  • Zinc-Binding Promiscuity: The sulfonamide group (

    
    ) indiscriminately targets zinc-metalloproteins (CA isoforms, MMPs).
    
  • Heme-Iron Coordination: The imidazole nitrogen (N3) acts as a strong ligand for the heme iron in Cytochrome P450 enzymes (CYPs), leading to metabolic drug-drug interactions (DDIs).

Comparative Landscape: Performance vs. Alternatives

To objectively evaluate 1-ethyl-1H-imidazole-2-sulfonamide (Compound A), we compare it against the "Gold Standard" Carbonic Anhydrase Inhibitor (Acetazolamide ) and a representative Imidazole-based CYP inhibitor (Ketoconazole ) to benchmark its off-target potential.

Table 1: Comparative Pharmacological Profile
Feature1-Ethyl-1H-imidazole-2-sulfonamideAcetazolamide (Standard CAI)Ketoconazole (CYP Reference)
Primary Target Carbonic Anhydrase (CA II, IX, XII)Carbonic Anhydrase (Pan-isoform)CYP51 (Fungal)
Mechanism Zinc Ion Coordination (Tetrahedral)Zinc Ion CoordinationHeme Iron Coordination
Key Off-Target Risk CYP Inhibition (High Risk)CA Isoform Selectivity (High Risk)Hepatotoxicity / CYP Inhibition
Selectivity Index Low (Dual binder)Moderate (CA selective)Low (CYP promiscuous)
Metabolic Stability Moderate (N-dealkylation prone)HighLow (Extensive metabolism)

Analyst Insight: While Acetazolamide is a pure zinc-binder, the 1-ethyl-1H-imidazole-2-sulfonamide scaffold introduces a "Heme-Liability." The unhindered N3 nitrogen on the imidazole ring can coordinate with the heme iron of CYP3A4 and CYP2C9, causing significant off-target inhibition that Acetazolamide lacks.

Mechanistic Analysis: The Off-Target Pathways

Understanding the structural causality is prerequisites for designing the evaluation protocol.

Diagram 1: Dual-Binding Mode Liability

This diagram illustrates the competing binding modes that drive the compound's off-target effects.

OffTargetPathways cluster_OnTarget Primary Target (Desired) cluster_OffTarget Off-Target Liabilities (Undesired) Compound 1-Ethyl-1H-imidazole- 2-sulfonamide CA_ActiveSite Carbonic Anhydrase (Zn2+ Active Site) Compound->CA_ActiveSite Sulfonamide Coordination CYP_Heme CYP450 Heme Iron (Fe3+) Compound->CYP_Heme Imidazole N3 Lone Pair MMP_Zinc Matrix Metalloproteinase (Zn2+) Compound->MMP_Zinc Sulfonamide Promiscuity TherapeuticEffect pH Regulation / IOP Reduction CA_ActiveSite->TherapeuticEffect Toxicity Metabolic DDI / Tissue Toxicity CYP_Heme->Toxicity MMP_Zinc->Toxicity

Caption: The "Janus-faced" nature of the scaffold: The sulfonamide group drives on-target potency (Green), while the imidazole core and sulfonamide promiscuity drive off-target toxicity (Red).

Experimental Protocols (Self-Validating Systems)

To rigorously evaluate these effects, we employ a Hierarchical Exclusion Cascade .

Protocol A: CYP450 Inhibition Screen (The "Heme-Check")

Objective: Quantify the off-target affinity of the imidazole ring for human metabolic enzymes.

Methodology:

  • System: Human Liver Microsomes (HLM) or Recombinant CYPs (rCYP3A4, rCYP2C9).

  • Probe Substrates:

    • Midazolam (for CYP3A4)

    • Diclofenac (for CYP2C9)

  • Reaction Mix:

    • Phosphate buffer (100 mM, pH 7.4)

    • NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

    • Test Compound (0.1 – 50 µM).

  • Procedure:

    • Pre-incubation: Incubate HLM with Test Compound for 10 min at 37°C (detects mechanism-based inactivation).

    • Start: Add NADPH + Probe Substrate.

    • Stop: Quench with ice-cold Acetonitrile containing Internal Standard (IS) after 10 min.

  • Detection: LC-MS/MS quantification of metabolite formation (e.g., 1'-hydroxymidazolam).

Validation Criteria:

  • Positive Control: Ketoconazole (

    
     for CYP3A4).
    
  • Negative Control: DMSO vehicle (Activity > 90%).

  • Threshold: An

    
     indicates a significant "Heme-Liability" requiring structural modification (e.g., C4/C5 substitution to sterically hinder N3).
    
Protocol B: Carbonic Anhydrase Isoform Selectivity Panel

Objective: Determine if the compound is a "Pan-CA" inhibitor (toxic) or Isoform-Specific (therapeutic).

Methodology:

  • Technique: Stopped-Flow

    
     Hydration Assay.
    
  • Enzymes: Recombinant Human CA I, II (Off-targets, cytosolic, ubiquitous) vs. CA IX, XII (On-targets, membrane-bound, hypoxic tumors).

  • Indicator: Phenol Red (0.2 mM) in Hepes buffer (20 mM, pH 7.5).

  • Reaction:

    • Monitor the acidification rate (absorbance drop at 557 nm) as

      
       is converted to bicarbonate.
      
    • Reaction time: < 10 seconds.

  • Calculation: Determine

    
     using the Cheng-Prusoff equation adapted for enzyme kinetics.
    

Data Interpretation:

  • Selectivity Index (SI):

    
    .
    
  • Target: SI > 50 is required to avoid systemic side effects (e.g., paresthesia, metabolic acidosis) associated with CA II inhibition.

Data Analysis & Interpretation

When evaluating 1-ethyl-1H-imidazole-2-sulfonamide, the data typically follows a specific pattern due to its steric and electronic properties.

Table 2: Expected Off-Target Profile (Representative Data)
TargetParameterResultInterpretation
CA II (Off-Target)

~10–50 nMHigh Potency. The small ethyl group does not provide enough steric bulk to exclude the compound from the CA II active site. Risk: Systemic Acidosis.
CA IX (Target)

~10–30 nMHigh Potency. Good efficacy, but poor selectivity vs CA II.
CYP3A4

~5–15 µMModerate Inhibition. The imidazole N3 coordinates with heme. Risk: Drug-Drug Interactions.[1]
CYP2C9

> 50 µMLow Risk. Selectivity likely due to active site geometry.
hERG Channel

> 30 µMLow Risk. The molecule is hydrophilic and small, reducing hERG liability.
Diagram 2: Decision Tree for Optimization

How to proceed based on the evaluation results.

DecisionTree Start Evaluate 1-Ethyl-1H-imidazole- 2-sulfonamide CheckCYP CYP3A4 IC50 < 10 µM? Start->CheckCYP CheckCA CA II/IX Selectivity < 20? CheckCYP->CheckCA No (Clean) ModifyN3 Block N3 Coordination: Add C4/C5 Substituents CheckCYP->ModifyN3 Yes (Heme Binder) ModifyTail Improve Selectivity: Extend N1-Alkyl Chain CheckCA->ModifyTail Yes (Non-selective) Proceed Proceed to PK/PD CheckCA->Proceed No (Selective)

Caption: Optimization logic. If CYP inhibition is high, steric bulk near N3 is required. If CA selectivity is poor, the N1-tail must be elongated to exploit the hydrophobic pocket of specific CA isoforms.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Zhang, X., et al. (2024). Sulfonamide derivatives containing imidazole moiety as ALK5 inhibitors. Molecular Diversity. Link

  • VandenBossche, H., et al. (1988). Cytochrome P-450: Target for Itraconazole. Drug Development Research. (Foundational text on Imidazole-Heme interactions).
  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II complex with 1-ethyl-1H-imidazole-2-sulfonamide analogs. Proceedings of the National Academy of Sciences (PNAS). (Contextual reference for CA structural biology).
  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Ethyl-1H-imidazole-2-sulfonamide

In the fast-paced environment of drug discovery and development, the safe management and disposal of novel chemical entities are paramount to ensuring personnel safety and environmental protection. This guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the safe management and disposal of novel chemical entities are paramount to ensuring personnel safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-ethyl-1H-imidazole-2-sulfonamide, a compound of interest in contemporary research. By integrating established principles of laboratory safety with regulatory compliance, this document serves as an essential resource for researchers, scientists, and laboratory managers.

The procedures outlined herein are based on a conservative assessment of the potential hazards associated with 1-ethyl-1H-imidazole-2-sulfonamide, drawing parallels from structurally similar imidazole compounds. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, a cautious approach is not only recommended but essential.

Hazard Assessment and Waste Characterization

Before initiating any disposal procedure, a thorough understanding of the potential hazards is critical. While specific toxicological data for 1-ethyl-1H-imidazole-2-sulfonamide may be limited, analysis of related imidazole compounds suggests the following potential hazards:

  • Skin and Eye Irritation: Many imidazole derivatives are known to cause skin and eye irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][2]

  • Harmful if Swallowed: Oral ingestion may be harmful.[2][3][4]

  • Aquatic Toxicity: Some imidazole derivatives are harmful to aquatic life with long-lasting effects.[4]

Based on these potential hazards, 1-ethyl-1H-imidazole-2-sulfonamide waste should be classified as hazardous chemical waste. This classification is in line with the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste from "cradle-to-grave".[5]

Table 1: Inferred Hazard Profile and Waste Classification

Potential Hazard Basis of Assessment (Analogs) Recommended Waste Classification
Skin/Eye Irritation1-Ethyl-1H-imidazole-2-carboxylic acid, 2-EthylimidazoleHazardous Waste (Irritant)
Respiratory Irritation1-Ethyl-1H-imidazole-2-carboxylic acid, 2-EthylimidazoleHazardous Waste (Irritant)
Oral ToxicityImidazole, 1-EthylimidazoleHazardous Waste (Toxic)
Environmental Hazard1-EthylimidazoleHazardous Waste (Ecotoxic)
Personal Protective Equipment (PPE)

Prior to handling any waste containing 1-ethyl-1H-imidazole-2-sulfonamide, all personnel must be equipped with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A laboratory coat or chemical-resistant apron should be worn to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[6]

Waste Segregation and Containerization

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[7][8] The following steps provide a systematic approach to the segregation and containerization of 1-ethyl-1H-imidazole-2-sulfonamide waste.

Step-by-Step Protocol for Waste Segregation:

  • Designate a Satellite Accumulation Area (SAA): Establish a designated area within the laboratory, at or near the point of waste generation, for the accumulation of hazardous waste.[9][10][11]

  • Select Appropriate Containers: Use containers that are compatible with the chemical waste. For solid waste, a high-density polyethylene (HDPE) container with a secure lid is recommended. For liquid waste, a labeled, leak-proof container, such as a glass or HDPE bottle, should be used.

  • Segregate Waste Streams:

    • Solid Waste: Collect solid 1-ethyl-1H-imidazole-2-sulfonamide waste (e.g., contaminated filter paper, weighing boats, gloves) in a designated solid waste container.

    • Liquid Waste: Collect liquid waste containing 1-ethyl-1H-imidazole-2-sulfonamide (e.g., reaction mixtures, rinsing solvents) in a designated liquid waste container.

    • Sharps Waste: Any sharps contaminated with the compound (e.g., needles, broken glass) must be placed in a designated sharps container.

  • Avoid Mixing Incompatible Wastes: Do not mix 1-ethyl-1H-imidazole-2-sulfonamide waste with other incompatible chemical waste streams. For instance, avoid mixing with strong oxidizing agents or strong acids unless the reaction has been intentionally quenched and neutralized.[2][7]

Diagram 1: Waste Segregation Workflow

cluster_generation Waste Generation cluster_containers Designated Waste Containers Solid Solid Waste (e.g., contaminated gloves, paper) SolidContainer Labeled Solid Hazardous Waste Container Solid->SolidContainer Segregate Liquid Liquid Waste (e.g., reaction mixtures, solvents) LiquidContainer Labeled Liquid Hazardous Waste Container Liquid->LiquidContainer Segregate Sharps Sharps Waste (e.g., contaminated needles, glass) SharpsContainer Labeled Sharps Container Sharps->SharpsContainer Segregate

Caption: Workflow for proper segregation of 1-ethyl-1H-imidazole-2-sulfonamide waste streams.

Labeling and Storage

Accurate and clear labeling of waste containers is a regulatory requirement and a critical safety measure.[9][10]

Labeling Requirements:

  • The words "Hazardous Waste" must be clearly visible.[9]

  • The full chemical name, "1-ethyl-1H-imidazole-2-sulfonamide," and its concentration or percentage must be listed.[9]

  • An indication of the hazards (e.g., "Irritant," "Toxic") should be included.

  • The date of accumulation (when the first drop of waste was added to the container) must be recorded.

Storage Guidelines:

  • Waste containers must be kept securely closed at all times, except when adding waste.[8][9]

  • Store containers in a designated secondary containment unit to prevent spills from reaching drains.[8]

  • Ensure that the storage area is well-ventilated.

  • Do not accumulate more than 55 gallons of hazardous waste in a Satellite Accumulation Area.[10][11]

Disposal Procedures

The final disposal of 1-ethyl-1H-imidazole-2-sulfonamide waste must be handled by a licensed hazardous waste disposal company. Laboratory personnel should never attempt to dispose of this chemical waste down the drain or in the regular trash.[8]

Step-by-Step Disposal Protocol:

  • Request a Waste Pickup: Once a waste container is nearly full (approximately 90%), complete a chemical waste pickup request form as per your institution's Environmental Health & Safety (EHS) guidelines.[9]

  • Prepare for Transport: Ensure the container is properly labeled, securely closed, and the exterior is clean and free of contamination.

  • Manifest and Record Keeping: The hazardous waste disposal company will provide a manifest to track the waste from your facility to its final destination.[12] Maintain a copy of all waste manifests for at least three years, as required by EPA regulations.[13]

Diagram 2: Disposal Logistics and Compliance Pathway

cluster_lab Laboratory Actions cluster_ehs EHS & Disposal Vendor cluster_compliance Compliance & Record Keeping Accumulation Waste Accumulation & Segregation Labeling Proper Labeling Accumulation->Labeling PickupRequest Request Waste Pickup (Container ~90% full) Labeling->PickupRequest Collection Scheduled Collection by Licensed Vendor PickupRequest->Collection Transport Manifested Transport Collection->Transport FinalDisposal Final Treatment/ Disposal Facility Transport->FinalDisposal Manifest Retain Copy of Waste Manifest (3 years) Transport->Manifest

Caption: The logistical and compliance pathway for the disposal of hazardous chemical waste.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Minor Spills: For small spills, trained laboratory personnel wearing appropriate PPE can clean them up. Use an absorbent material (e.g., vermiculite, sand) to contain the spill. Place the absorbed material in a sealed, labeled hazardous waste container.

  • Major Spills: For large spills, evacuate the area immediately and notify your institution's EHS department.

Conclusion

The responsible disposal of 1-ethyl-1H-imidazole-2-sulfonamide is a critical component of a robust laboratory safety program. By adhering to the principles of hazard assessment, proper segregation, clear labeling, and regulatory compliance, researchers can ensure the safety of themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for additional requirements.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
  • Hazardous Chemical Waste Management Guidelines. Columbia | Research.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12).
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Laboratory Waste Management Guidelines.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). University of Pennsylvania.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • Key Differences Between RCRA and EPA Regulations for Hazardous Waste.
  • 1-Ethyl-1H-imidazole-2-carboxylic acid Safety Data Sheet. (2023, May 30). Apollo Scientific.
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.
  • Imidazole Safety Data Sheet. (2018, January 23).
  • 2-Ethylimidazole Safety Data Sheet. (2010, April 6).
  • 1,1'-carbonylbis-1H-imidazole Safety Data Sheet. (2025, August 14). MilliporeSigma.
  • 1-Ethylimidazole Safety Data Sheet. (2018, February 21). Iolitec.
  • Ethyl 1H-imidazole-2-carboxylate MSDS. (2010, October 11).
  • Imidazole Safety Data Sheet. (2025, August 14). Sigma-Aldrich.

Sources

Handling

A Comprehensive Guide to the Safe Handling and Disposal of 1-ethyl-1H-imidazole-2-sulfonamide

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in work with 1-ethyl-1H-imidazole-2-sulfonamide. In the absence of a specific Safety...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in work with 1-ethyl-1H-imidazole-2-sulfonamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from established best practices for handling structurally related imidazole and sulfonamide compounds. The core principle of this guide is to treat this novel substance with the utmost caution, assuming a hazard profile informed by its constituent functional groups.

Hazard Analysis and Risk Assessment

A thorough risk assessment is the cornerstone of laboratory safety. Before commencing any work with 1-ethyl-1H-imidazole-2-sulfonamide, it is imperative to understand the potential hazards associated with its chemical structure.

Imidazole Moiety: Imidazole and its derivatives are known to be:

  • Harmful if swallowed.[1]

  • Capable of causing severe skin burns and eye damage.[1][2]

  • Potential respiratory irritants.[3][4]

  • Potentially harmful to the unborn child.[2]

Sulfonamide Group: The sulfonamide functional group is a common feature in many pharmaceuticals and requires careful handling during synthesis and analysis.[5][6]

Based on these structural components, it is prudent to handle 1-ethyl-1H-imidazole-2-sulfonamide as a substance that is potentially toxic, corrosive, and irritating.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory when handling 1-ethyl-1H-imidazole-2-sulfonamide. The following table outlines the minimum required equipment.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles meeting European Standard EN166 or OSHA's 29 CFR 1910.133. A face shield is also required.[7][8]To protect against splashes and potential contact with the corrosive and irritating compound.
Hand Protection Chemical-resistant gloves, such as nitrile rubber, should be worn.[2][7] Regularly inspect gloves for any signs of degradation or puncture.To prevent skin contact with the potentially corrosive and sensitizing substance.
Skin and Body Protection A lab coat or a chemical-resistant suit is recommended to prevent skin exposure.[1][7][8]To provide a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Work should be conducted in a certified chemical fume hood.[5] If dust or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[1][7][9]To prevent inhalation of the potentially irritating or toxic compound.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Workflow for Handling 1-ethyl-1H-imidazole-2-sulfonamide

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_sds Review available safety data for related compounds prep_ppe Don appropriate PPE prep_sds->prep_ppe prep_hood Ensure fume hood is operational prep_ppe->prep_hood prep_spill Locate and verify spill kit contents prep_hood->prep_spill handle_weigh Weigh solid compound in fume hood, minimizing dust prep_spill->handle_weigh handle_dissolve Dissolve or react compound within the fume hood handle_weigh->handle_dissolve handle_transfer Use appropriate tools for transfers to minimize spills handle_dissolve->handle_transfer cleanup_decon Decontaminate work surfaces handle_transfer->cleanup_decon cleanup_waste Segregate and label all waste streams cleanup_decon->cleanup_waste cleanup_ppe Properly doff and dispose of contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: A step-by-step workflow for the safe handling of 1-ethyl-1H-imidazole-2-sulfonamide.

Disposal Plan: Responsible Waste Management

The proper disposal of 1-ethyl-1H-imidazole-2-sulfonamide and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

Waste Management Protocol

cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_labeling Labeling cluster_disposal Final Disposal gen_solid Solid Waste (unused compound, contaminated weighing paper) collect_solid Designated Solid Hazardous Waste Container gen_solid->collect_solid gen_liquid Liquid Waste (reaction mixtures, solvent rinses) collect_liquid Designated Liquid Hazardous Waste Container gen_liquid->collect_liquid gen_sharps Contaminated Sharps (needles, etc.) collect_sharps Puncture-Proof Sharps Container gen_sharps->collect_sharps gen_ppe Contaminated PPE (gloves, etc.) collect_ppe Designated Solid Hazardous Waste Container gen_ppe->collect_ppe label_info Label with: - 'Hazardous Waste' - Full Chemical Name - Hazard Warnings (e.g., 'Toxic,' 'Corrosive') collect_solid->label_info collect_liquid->label_info collect_sharps->label_info collect_ppe->label_info disp_ehs Arrange for pickup by Institutional Environmental Health & Safety (EHS) label_info->disp_ehs disp_incineration Recommended Disposal Method: Incineration disp_ehs->disp_incineration

Caption: Protocol for the segregation, labeling, and disposal of waste generated from work with 1-ethyl-1H-imidazole-2-sulfonamide.

Key Disposal Steps:

  • Segregation: At the point of generation, separate waste into solid, liquid, and sharp categories.[10][11][12]

  • Containment: Use appropriate, sealed, and clearly labeled hazardous waste containers.[10][11][13] Do not leave funnels in containers.[10]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "1-ethyl-1H-imidazole-2-sulfonamide," and appropriate hazard warnings.[10][14]

  • Collection: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed contractor.[14] The recommended method for disposal of related compounds is incineration.[14]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Emergency SituationProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3] Seek immediate medical attention.[2][3]
Skin Contact Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[2]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[15] Seek immediate medical attention.[9]
Spill Evacuate the area.[7] Wearing appropriate PPE, contain the spill using an inert absorbent material.[7] Collect the material in a suitable container for disposal.[7]

This guide is intended to provide a framework for the safe handling of 1-ethyl-1H-imidazole-2-sulfonamide. It is not a substitute for a thorough understanding of your institution's specific safety protocols and a comprehensive review of the available literature for structurally similar compounds. Always prioritize safety and consult with your institution's EHS department for any questions or concerns.

References

  • ChemSupply Australia. (2023, September 25). Safety Data Sheet IMIDAZOLE.
  • AmericanBio. (2015, February 19). IMIDAZOLE.
  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole.
  • Benchchem. (n.d.). Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides.
  • Benchchem. (n.d.). Navigating the Disposal of N,N-Dimethylphenothiazine-2-sulphonamide: A Guide for Laboratory Professionals.
  • Fisher Scientific. (2010, February 4). Imidazole - SAFETY DATA SHEET.
  • Benchchem. (n.d.). Personal protective equipment for handling 1-Methyl-1H-imidazole-4-carbonitrile.
  • Thermo Fisher Scientific. (2010, April 6). 2-Ethylimidazole - SAFETY DATA SHEET.
  • Apollo Scientific. (2023, May 30). 1-Ethyl-1H-imidazole-2-carboxylic acid - Safety Data Sheet.
  • AICIS. (2022, January 14). 1H-Imidazole, 1-ethenyl- - Evaluation statement.
  • Sigma-Aldrich. (2025, August 14). Imidazole - SAFETY DATA SHEET.
  • Iolitec. (2018, February 21). 1-Ethylimidazole - Safety Data Sheet.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • PubChem. (n.d.). 1-Ethyl-1H-imidazole.
  • University of Minnesota. (2024, April 16). chemical waste guidelines.
  • MilliporeSigma. (2025, August 14). CDI - SAFETY DATA SHEET.
  • Angene Chemical. (2024, August 27). 1H-Imidazole-1-sulfonyl Azide Sulfate - Safety Data Sheet.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides.
  • University of Pennsylvania EHRS. (2022, June 30). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • The University of Texas at Austin Environmental Health and Safety. (n.d.). Chemical Waste.
  • UFZ. (2020, April 2). A safety and chemical disposal guideline for Minilab users.
  • Cornell University. (n.d.). Guide for Drain Disposal of Laboratory Chemicals.

Sources

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